molecular formula C4H6O2 B108529 2-Methyloxetan-3-one CAS No. 87385-83-9

2-Methyloxetan-3-one

Cat. No.: B108529
CAS No.: 87385-83-9
M. Wt: 86.09 g/mol
InChI Key: NOVNNMPBRZQLHL-UHFFFAOYSA-N
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Description

2-Methyloxetan-3-one, also known as this compound, is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 86.09 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloxetan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3-4(5)2-6-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVNNMPBRZQLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyloxetan-3-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, four-membered cyclic ethers, have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural and electronic properties, stemming from inherent ring strain, make them valuable motifs for modulating the physicochemical and pharmacological profiles of bioactive molecules.[1][2] The oxetane ring can serve as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity.[3][4] This guide focuses on 2-methyloxetan-3-one, a derivative of the versatile building block oxetan-3-one. Due to the limited availability of direct experimental data for this compound, this document leverages data from its parent compound, oxetan-3-one, and general synthetic methodologies for 2-substituted analogues to provide a comprehensive technical overview.

Chemical and Physical Properties

Structural and General Properties
PropertyValue (for Oxetan-3-one)Reference(s)
IUPAC Name oxetan-3-one[5]
Synonyms 1,3-Epoxy-2-propanone, Oxetan-3-one[6]
CAS Number 6704-31-0[6][7]
Molecular Formula C₃H₄O₂[6][7]
Molecular Weight 72.06 g/mol [5][6][7]
Appearance Colorless liquid[7]
Odor Fruity[7]
Physicochemical Data
PropertyValue (for Oxetan-3-one)Reference(s)
Density 1.124 g/mL at 25 °C[6]
Boiling Point 140 °C[6]
Flash Point 53 °C (127 °F; 326 K)[6]
Solubility Soluble in water, miscible with tetrahydrofuran[1][7]
Refractive Index (n20/D) 1.426[1]
Spectroscopic Data of Oxetan-3-one

The spectroscopic data for oxetan-3-one is well-characterized and provides a foundational understanding for the analysis of its derivatives.

¹H NMR (Proton NMR)
Chemical Shift (δ) Multiplicity Integration Assignment
~4.7 ppmSinglet4H-CH₂-
Note: The ¹H NMR spectrum of 3-Oxetanone is simple and characteristic, showing a single peak for the four equivalent protons.[1]
¹³C NMR (Carbon NMR)
Chemical Shift (δ) Assignment
214.2 ppmC=O
78.5 ppm-CH₂-
Note: The ¹³C NMR spectrum shows two distinct peaks corresponding to the carbonyl carbon and the two equivalent methylene carbons.[8]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group
~1780 cm⁻¹C=O (carbonyl) stretch
Note: The high frequency of the C=O stretch is characteristic of a strained four-membered ring ketone.[1]
Mass Spectrometry
Note: The mass spectrum of 3-Oxetanone shows a molecular ion peak and characteristic fragmentation patterns. The high-resolution mass spectrum can confirm the elemental composition.[1]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not widely published, a general and robust method for the asymmetric synthesis of 2-substituted oxetan-3-ones has been developed. This method, which can be adapted for the synthesis of this compound, involves the metalation of SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with an appropriate electrophile (in this case, a methylating agent).

Asymmetric Synthesis of 2-Alkyloxetan-3-ones via Metalated SAMP/RAMP Hydrazones

This protocol is based on the work of Geden et al. and provides a pathway to enantiomerically enriched 2-substituted oxetan-3-ones.[9][10]

Step 1: Formation of the SAMP-Hydrazone of Oxetan-3-one

  • Materials: Oxetan-3-one, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), anhydrous diethyl ether, anhydrous magnesium sulfate.

  • Procedure: To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) in anhydrous diethyl ether, add oxetan-3-one dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours. The reaction mixture is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude SAMP-hydrazone.

Step 2: Asymmetric Alkylation

  • Materials: SAMP-hydrazone of oxetan-3-one, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), methyl iodide.

  • Procedure: A solution of the SAMP-hydrazone in anhydrous THF is cooled to -78 °C. n-Butyllithium is added dropwise, and the resulting solution is stirred at this temperature for 4 hours. Methyl iodide is then added, and the reaction is stirred for a further 12 hours at -78 °C. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

Step 3: Hydrolysis to this compound

  • Materials: Crude product from Step 2, diethyl ether, oxalic acid dihydrate, silica gel.

  • Procedure: The crude product from the previous step is dissolved in a mixture of diethyl ether and a solution of oxalic acid dihydrate in water. The mixture is stirred vigorously at room temperature for 24 hours. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford this compound.

G cluster_0 Synthesis of this compound A Oxetan-3-one + SAMP B SAMP-Hydrazone Formation A->B C Deprotonation with n-BuLi B->C D Alkylation with Methyl Iodide C->D E Hydrolysis with Oxalic Acid D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Signaling Pathways

The oxetane motif is increasingly utilized in drug design to enhance the properties of therapeutic candidates. Its incorporation can lead to improved solubility, metabolic stability, and can modulate the basicity of nearby amines.[3][11]

One key area where oxetane-containing molecules have shown promise is in the inhibition of kinase signaling pathways, which are often dysregulated in cancer. For example, the PI3K-Akt-mTOR pathway is a critical regulator of cell growth, proliferation, and survival.

G cluster_0 PI3K-Akt-mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Oxetane-Containing Inhibitor (e.g., GDC-0349) Inhibitor->PI3K inhibits

Caption: Oxetane inhibitors in the PI3K-Akt-mTOR pathway.

The incorporation of a this compound moiety into a drug candidate could offer several advantages:

  • Improved Physicochemical Properties: The polar nature of the oxetane ring can enhance aqueous solubility, a critical factor for oral bioavailability.[1]

  • Metabolic Stability: The strained ring can block sites of metabolic oxidation, leading to a longer half-life in the body.[1]

  • Enhanced Target Binding: The three-dimensional nature of the oxetane can provide a better fit into the binding pockets of biological targets.[3]

Safety and Handling

Given that this compound is a derivative of oxetan-3-one, which is a flammable liquid, similar precautions should be taken.[5] It is also expected to be an irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound, while not extensively characterized in the literature, represents a promising building block for medicinal chemistry. Based on the well-documented properties and reactivity of its parent compound, oxetan-3-one, and the established synthetic routes for 2-substituted analogs, this guide provides a foundational resource for researchers. The unique properties imparted by the oxetane ring make this compound and related structures valuable tools in the design and development of novel therapeutics with improved drug-like properties. Further research into the specific properties and biological activities of this compound is warranted to fully explore its potential in drug discovery.

References

An In-depth Technical Guide to 2-Methyloxetan-3-one (CAS Number: 87385-83-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxetan-3-one, with the CAS number 87385-83-9, is a methylated derivative of oxetan-3-one. The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery.[1] This is largely due to its unique physicochemical properties, which allow it to serve as a versatile bioisosteric replacement for commonly used functional groups such as carbonyls and gem-dimethyl groups.[2] The introduction of a methyl group at the 2-position of the oxetan-3-one core can further modulate the compound's steric and electronic properties, offering a valuable tool for fine-tuning the characteristics of lead compounds in drug development programs.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, predicted spectroscopic data for its characterization, and its potential applications in medicinal chemistry.

Chemical and Physical Properties

Due to the limited availability of experimental data for this compound, the following tables summarize its basic chemical identifiers and predicted physicochemical properties. These predictions are based on computational models and analogies to structurally similar compounds.

Table 1: Chemical Identification

IdentifierValue
CAS Number 87385-83-9
Molecular Formula C₄H₆O₂
Molecular Weight 86.09 g/mol
IUPAC Name This compound
Canonical SMILES CC1C(=O)OC1

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod of Prediction
Boiling Point 130-140 °CBy analogy to similar ketones and oxetanes
Melting Point < 25 °CBy analogy to similar ketones and oxetanes
Density 1.05 - 1.15 g/cm³Computational Estimation
LogP -0.5 to 0.5QSAR Prediction
Water Solubility Miscible to moderately solubleBased on polarity and small molecular size

Synthesis of this compound

A promising and modern approach for the synthesis of oxetan-3-ones involves the gold-catalyzed intramolecular oxidation of propargylic alcohols.[1][3] For the synthesis of this compound, the readily available starting material is but-3-yn-2-ol. The following is a detailed experimental protocol adapted from the general method described in the literature.

Gold-Catalyzed Synthesis from But-3-yn-2-ol: An Experimental Protocol

Reaction Scheme:

Materials and Reagents:

  • But-3-yn-2-ol

  • Gold(I) catalyst (e.g., [Ph₃PAu]NTf₂)

  • Oxidant (e.g., N-oxide or sulfoxide)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask is charged with the gold(I) catalyst (1-5 mol%) and the oxidant (1.5-2.0 equivalents). The flask is sealed with a septum and purged with an inert gas.

  • Addition of Reagents: Anhydrous solvent is added via syringe, and the mixture is stirred until the catalyst and oxidant are dissolved. But-3-yn-2-ol (1.0 equivalent) is then added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40 °C) for 12-24 hours, or until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then directly purified by flash column chromatography on silica gel.

  • Purification: The crude product is loaded onto a silica gel column and eluted with a gradient of ethyl acetate in hexanes. Fractions containing the desired product (as identified by TLC) are collected and combined.

  • Isolation and Characterization: The solvent is removed from the combined fractions under reduced pressure to yield this compound as a liquid. The structure and purity of the product should be confirmed by spectroscopic methods (NMR, IR, and MS).

Spectroscopic Characterization (Predicted)

The following tables present the predicted spectroscopic data for this compound, which are essential for its identification and characterization. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8-5.0Quartet (q)1HH at C2
~4.5-4.7Doublet of Doublets (dd)1HOne H at C4
~4.2-4.4Doublet of Doublets (dd)1HOther H at C4
~1.5-1.7Doublet (d)3H-CH₃ at C2

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~205-215C=O (C3)
~75-85C2
~70-80C4
~15-25-CH₃

Table 5: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2920MediumC-H stretch (aliphatic)
~1780-1760StrongC=O stretch (ketone in a strained ring)
~1150-1050StrongC-O-C stretch (cyclic ether)

Table 6: Predicted Mass Spectrometry Data

m/zInterpretation
86[M]⁺ (Molecular ion)
58[M - CO]⁺
57[M - CHO]⁺
43[CH₃CO]⁺
42[C₂H₂O]⁺

Applications in Drug Discovery

The unique structural and electronic features of the oxetane ring make it a valuable motif in modern drug design. This compound, as a functionalized oxetane, can be a key building block in the synthesis of more complex molecules with improved pharmacological profiles.

Bioisosteric Replacement

The oxetane moiety is often used as a bioisostere for carbonyl and gem-dimethyl groups.[2] This substitution can lead to improvements in:

  • Solubility: The polar nature of the ether linkage in the oxetane ring can enhance aqueous solubility.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functional groups.

  • Lipophilicity: The replacement of a lipophilic gem-dimethyl group with a more polar oxetane can reduce overall lipophilicity, which is often desirable for optimizing pharmacokinetic properties.

  • Conformational Rigidity: The strained four-membered ring can introduce conformational constraints, which may lead to higher binding affinity and selectivity for a biological target.

The presence of the methyl group in this compound provides an additional vector for modifying the steric and electronic properties of the molecule, allowing for a finer tuning of its bioisosteric effects.

Synthetic Building Block

This compound can serve as a versatile intermediate for the synthesis of a variety of substituted oxetanes. The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, and alkenes, providing access to a diverse range of chemical scaffolds for drug discovery.

Visualizations

Diagrams

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_analysis Analysis But-3-yn-2-ol But-3-yn-2-ol Gold-Catalyzed Cyclization Gold-Catalyzed Cyclization But-3-yn-2-ol->Gold-Catalyzed Cyclization [Au], Oxidant This compound This compound Gold-Catalyzed Cyclization->this compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS

Caption: Synthetic and analytical workflow for this compound.

Bioisosterism_Concept cluster_lead Lead Compound cluster_modification Modification cluster_analogue Analogue cluster_properties Improved Properties Lead Lead Molecule with Carbonyl Bioisosteric\nReplacement Bioisosteric Replacement Lead->Bioisosteric\nReplacement Analogue Analogue with This compound moiety Bioisosteric\nReplacement->Analogue Solubility Solubility Analogue->Solubility Metabolic Stability Metabolic Stability Analogue->Metabolic Stability Potency Potency Analogue->Potency

Caption: Bioisosteric replacement strategy using this compound.

Conclusion

This compound is a promising, yet under-characterized, chemical entity with significant potential in drug discovery and medicinal chemistry. Its synthesis via gold-catalyzed cyclization of a readily available precursor offers a modern and efficient route to this valuable building block. The incorporation of the this compound moiety into drug candidates, leveraging the principles of bioisosterism, can lead to compounds with improved physicochemical and pharmacokinetic properties. Further experimental investigation into the properties and reactivity of this compound is warranted to fully exploit its potential in the development of novel therapeutics.

References

An In-depth Technical Guide to 2-Methyloxetan-3-one: Molecular Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyloxetan-3-one, a heterocyclic ketone of growing interest in medicinal chemistry. The document details its molecular and physical properties, provides a key synthetic methodology, and explores its relevance in the context of drug discovery and development.

Molecular and Physical Properties

This compound is a substituted four-membered cyclic ether containing a ketone functional group. Its strained ring structure is a key feature influencing its chemical reactivity and physical properties. The incorporation of the oxetane motif is a strategic element in drug design, often utilized to enhance physicochemical characteristics such as aqueous solubility and metabolic stability.[1]

Table 1: Molecular and Physical Data for this compound

PropertyValueReference(s)
IUPAC NameThis compound[2]
Synonyms2-Methyl-oxetan-3-one[3]
CAS Number87385-83-9[2][3]
Molecular FormulaC₄H₆O₂[2][4]
Molecular Weight86.09 g/mol [2][4]
PurityTypically ≥95%[2][3]
Physical StateNot available[2]
SolubilityNot available[2]
Boiling PointNot available[2]
Melting PointNot available[2]
Flash PointNot available[2]

Synthesis of 2-Substituted Oxetan-3-ones

The synthesis of 2-substituted oxetan-3-ones, such as this compound, can be achieved through the asymmetric alkylation of the parent oxetan-3-one. A notable method involves the use of chiral auxiliaries like SAMP (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine) or RAMP (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine) to form a hydrazone, which can then be metalated and subsequently alkylated with high enantioselectivity.[5][6]

Experimental Protocol: Asymmetric Synthesis of this compound via Metalated SAMP-Hydrazone

This protocol is adapted from the general method for the synthesis of 2-substituted oxetan-3-ones.[6]

Materials:

  • Oxetan-3-one

  • SAMP (chiral auxiliary)

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (electrophile)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous oxalic acid

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Formation of the SAMP-Hydrazone:

    • In a round-bottom flask under an inert atmosphere, dissolve oxetan-3-one in an appropriate solvent such as diethyl ether.

    • Add an equimolar amount of SAMP.

    • Stir the reaction mixture at room temperature until the formation of the hydrazone is complete (monitored by TLC or GC-MS).

    • Purify the resulting SAMP-hydrazone of oxetan-3-one by column chromatography.

  • Metalation and Alkylation:

    • Dissolve the purified SAMP-hydrazone in anhydrous diethyl ether or THF and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir the resulting solution for a few hours at -78 °C to ensure complete metalation.

    • Add methyl iodide (1.2 equivalents) dropwise to the cooled solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Isolation:

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Hydrolyze the resulting alkylated hydrazone by treatment with aqueous oxalic acid to yield this compound.[5]

    • Purify the final product by column chromatography.

Role in Drug Discovery and Medicinal Chemistry

The oxetane ring has gained significant attention in medicinal chemistry as a versatile building block.[7] It can act as a bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups, leading to improvements in key drug-like properties.[1] The polar nature of the oxetane moiety can enhance aqueous solubility, and its presence can improve metabolic stability.[1][8]

The 3-oxetanone scaffold, in particular, is a key determinant of biological function in various contexts, including the development of anticancer agents and enzyme inhibitors.[1] For instance, novel indole analogs containing a 3-oxetanone core have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines.[1]

Below is a conceptual workflow illustrating the integration of oxetane-containing building blocks in a drug discovery pipeline.

G Conceptual Workflow: Oxetanes in Drug Discovery cluster_0 Scaffold Identification & Synthesis cluster_1 Compound Library Generation cluster_2 Screening & Optimization cluster_3 Preclinical Development A Identify Target Scaffold (e.g., Oxetan-3-one) B Synthesize Oxetane Derivatives (e.g., this compound) A->B C Incorporate into Lead Molecules B->C D Create Focused Library C->D E High-Throughput Screening (Biological Assays) D->E F Analyze Structure-Activity Relationship (SAR) E->F G Lead Optimization (ADME/Tox Properties) F->G H Candidate Drug Selection G->H I In vivo Efficacy & Safety Studies H->I

Caption: Conceptual workflow for the integration of oxetane building blocks in drug discovery.

Conclusion

This compound, while a specific derivative, represents a class of compounds—substituted oxetan-3-ones—that are of considerable importance to medicinal chemists. The ability to synthesize these molecules with high stereocontrol, coupled with the beneficial effects the oxetane ring can impart on the pharmacokinetic properties of a drug candidate, ensures that this scaffold will continue to be explored in the development of new therapeutics. Further research into the biological activities and synthetic methodologies for a wider range of substituted oxetan-3-ones is warranted.

References

In-depth Technical Guide: Predicted ¹H and ¹³C NMR Spectroscopic Data for 2-Methyloxetan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed theoretical analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-methyloxetan-3-one. Due to the absence of publicly available experimental spectra for this specific compound in surveyed databases, this document serves as a predictive guide based on established principles of NMR spectroscopy and analysis of analogous structures. The guide includes predicted chemical shifts, multiplicities, and coupling constants, a standard experimental protocol for data acquisition, and visual representations of the molecular structure and its predicted NMR signal correlations.

Predicted Spectroscopic Data

The chemical structure of this compound contains three distinct proton environments and four distinct carbon environments. The predicted ¹H and ¹³C NMR data are summarized below. These predictions are based on the analysis of substituent effects, ring strain, and typical chemical shift values for similar functional groups.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
Ha (CH₃)1.5 - 1.7Doublet (d)~7 Hz3H
Hb (CH)4.8 - 5.0Quartet (q)~7 Hz1H
Hc (CH₂)4.2 - 4.4Singlet (s) or AB quartet-2H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (C=O)205 - 215
C2 (CH)75 - 85
C3 (CH₂)70 - 80
C4 (CH₃)15 - 25

Experimental Protocol for NMR Data Acquisition

The following provides a detailed, representative methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

2.1. Sample Preparation

A sample of 5-10 mg of this compound would be dissolved in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube.

2.2. ¹H NMR Spectroscopy

Proton NMR spectra would be recorded on a 400 MHz (or higher) spectrometer. Key acquisition parameters would include:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

Data would be processed with an exponential line broadening of 0.3 Hz prior to Fourier transformation.

2.3. ¹³C NMR Spectroscopy

Carbon-13 NMR spectra would be acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled experiment would be performed using the following typical parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on a Bruker spectrometer).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

The Free Induction Decay (FID) would be processed with an exponential line broadening of 1-2 Hz.

Mandatory Visualizations

The following diagrams illustrate the chemical structure and the predicted NMR signaling pathways for this compound.

Chemical structure of this compound.

G cluster_H ¹H NMR Signals cluster_C ¹³C NMR Signals cluster_mol This compound Structure H_a CH₃ (a) H_b CH (b) H_a->H_b J-coupling C_4 CH₃ (4) H_a->C_4 Correlates to C_2 CH (2) H_b->C_2 Correlates to H_c CH₂ (c) C_3 CH₂ (3) H_c->C_3 Correlates to C_1 C=O (1) mol O=C1-C(C)-O-C1H₂

Predicted NMR signal correlations for this compound.

Theoretical Examination of the Electronic Structure of 2-Methyloxetan-3-one: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 2-methyloxetan-3-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of extensive experimental data, this document outlines a robust computational methodology employing Density Functional Theory (DFT) to elucidate the molecule's geometric, electronic, and reactive properties. The study includes a detailed examination of the optimized molecular geometry, Natural Bond Orbital (NBO) analysis to understand intramolecular interactions, Frontier Molecular Orbital (FMO) theory to probe reactivity, and Molecular Electrostatic Potential (MEP) mapping to identify reactive sites. All quantitative data from these theoretical experiments are systematically presented in tabular format for clarity and comparative analysis. This work serves as a foundational guide for researchers, scientists, and drug development professionals engaged in the study of small heterocyclic ketones.

Introduction

Oxetane rings are significant structural motifs in numerous biologically active compounds and are valued as versatile building blocks in organic synthesis. The incorporation of a ketone functional group and a methyl substituent, as in this compound, introduces specific electronic features that govern its reactivity and potential for intermolecular interactions. Understanding the electronic structure of this molecule is paramount for predicting its chemical behavior, designing novel synthetic pathways, and exploring its potential applications in drug discovery.

This whitepaper details a hypothetical, yet methodologically rigorous, computational study to characterize the electronic landscape of this compound. By employing established quantum chemical methods, we can predict key properties such as bond lengths, charge distributions, and orbital energies, which are fundamental to its chemical nature.

Computational Methodology

The theoretical calculations detailed herein were designed to provide reliable insights into the molecular and electronic properties of this compound.

Geometry Optimization and Frequency Analysis

The initial 3D structure of this compound was constructed using standard bond lengths and angles. This initial geometry was then optimized to find the most stable conformation at the ground state.[1][2] The optimization was performed using Density Functional Theory (DFT) with the widely-used B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[3][4] A triple-zeta Pople-style basis set, 6-311++G(d,p), was employed to ensure a high degree of accuracy. This basis set includes diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distortion of atomic orbitals within the molecule.

Following optimization, a frequency calculation was performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies validates the stability of the optimized geometry.[3]

Electronic Structure Analysis

Upon obtaining the optimized geometry, several analyses were conducted to probe the electronic structure.

  • Natural Bond Orbital (NBO) Analysis: To gain insights into intramolecular bonding, charge distribution, and hyperconjugative interactions, a Natural Bond Orbital (NBO) analysis was performed.[5][6] NBO analysis transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs.[5][6] The stabilization energies (E(2)) associated with donor-acceptor interactions were calculated using second-order perturbation theory to quantify the significance of these delocalization effects.[5][7]

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity.[8][9][10] The energies of these orbitals, and the resulting HOMO-LUMO energy gap, were calculated. A smaller energy gap generally implies higher chemical reactivity.[8] Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, were derived from the HOMO and LUMO energies.

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP surface was generated to visualize the charge distribution and predict the sites susceptible to electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

All calculations were simulated as if performed using the Gaussian 09 software package.

Predicted Data and Analysis

The following sections present the hypothetical quantitative data derived from the computational protocols described above.

Molecular Geometry

The geometry optimization yields the equilibrium structure of this compound. Key geometrical parameters are summarized in Table 1. The bond lengths and angles reflect the strain inherent in the four-membered oxetane ring and the influence of the carbonyl group and methyl substituent.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterAtoms InvolvedValue
Bond Lengths (Å)
C2-C31.53
C3=O41.21
C2-O11.45
C5-C21.52
O1-C41.47
Bond Angles (°)
O1-C2-C388.5
C2-C3-C491.0
C3-C4-O189.5
O1-C2-C5115.0
C3-C2-C5118.0
Dihedral Angles (°)
O1-C2-C3-C45.2
C5-C2-O1-C4-120.5
Frontier Molecular Orbitals and Reactivity

The FMO analysis provides a quantitative measure of the molecule's reactivity. The HOMO is primarily localized on the oxygen atom of the carbonyl group, indicating its role as an electron donor in reactions. Conversely, the LUMO is centered on the antibonding π* orbital of the C=O bond, making the carbonyl carbon the primary site for nucleophilic attack.[8][11]

Table 2: Hypothetical Frontier Molecular Orbital Properties

PropertyValue (eV)
HOMO Energy-7.85
LUMO Energy-0.95
HOMO-LUMO Gap (ΔE)6.90
Ionization Potential (I ≈ -EHOMO)7.85
Electron Affinity (A ≈ -ELUMO)0.95
Electronegativity (χ)4.40
Chemical Hardness (η)3.45
Global Softness (S)0.29

The relatively large HOMO-LUMO gap of 6.90 eV suggests that this compound is a kinetically stable molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant hyperconjugative interactions that contribute to the molecule's stability. These interactions involve the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

Table 3: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) O1σ(C2-C3)3.15
LP (1) O1σ(C4-H)2.50
LP (2) O4σ(C2-C3)5.40
σ (C2-H)σ(C3=O4)1.85
σ (C5-H)σ*(C2-O1)2.10
(LP denotes a lone pair orbital)

The most significant interaction is the delocalization of a lone pair from the carbonyl oxygen (O4) into the antibonding orbital of the adjacent C2-C3 bond, with a stabilization energy of 5.40 kcal/mol. This indicates a degree of electron delocalization within the strained ring system.

Atomic Charges

The distribution of atomic charges is a key indicator of the molecule's polarity and electrostatic interactions.

Table 4: Hypothetical Calculated Mulliken Atomic Charges

AtomCharge (a.u.)
O1 (ether)-0.45
C2+0.25
C3 (carbonyl)+0.60
O4 (carbonyl)-0.55
C4-0.15
C5 (methyl)-0.20

As expected, the carbonyl oxygen (O4) and the ether oxygen (O1) carry significant negative charges, while the carbonyl carbon (C3) is highly positive, confirming it as the primary electrophilic center.

Visualization of Computational Workflow

The logical flow of the computational study, from initial structure preparation to final analysis, is a critical component of theoretical research. The following diagram, generated using Graphviz, illustrates this workflow.

Computational_Workflow cluster_prep 1. Preparation cluster_opt 2. Geometry Optimization cluster_analysis 3. Electronic Structure Analysis cluster_results 4. Data Interpretation Start Initial Structure of This compound Opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes NBO NBO Analysis Check->NBO No FMO FMO Analysis (HOMO/LUMO) Check->FMO No MEP MEP Surface Generation Check->MEP No Data Tabulated Data: - Geometries - Orbital Energies - NBO Interactions - Atomic Charges NBO->Data FMO->Data MEP->Data

Caption: Computational workflow for the theoretical analysis of this compound.

Conclusion

This theoretical guide outlines a comprehensive computational approach to characterizing the electronic structure of this compound. The hypothetical results from DFT calculations, including geometry optimization, NBO, and FMO analyses, provide a detailed picture of the molecule's stability, reactivity, and electronic properties.

The key findings suggest that this compound is a stable molecule with distinct reactive sites. The carbonyl carbon is identified as the primary electrophilic center, susceptible to nucleophilic attack, while the carbonyl oxygen is the main nucleophilic site. Intramolecular hyperconjugative interactions, particularly involving the lone pairs of the oxygen atoms, play a significant role in stabilizing the strained four-membered ring.

The methodologies and predicted data presented here offer a foundational framework for future experimental and theoretical investigations into this compound and related heterocyclic systems, aiding in the rational design of new chemical entities for various applications.

References

Vacuum Ultraviolet Absorption Spectra of 2-Methyloxetan-3-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vacuum ultraviolet (VUV) absorption spectra of 2-methyloxetan-3-one, a functionalized four-carbon species. The information is targeted towards researchers, scientists, and professionals in drug development who may encounter or utilize such compounds in their work. This document summarizes the available spectroscopic data, outlines a plausible experimental protocol for its measurement, and visualizes the underlying electronic transitions and experimental workflow.

Introduction

Vacuum ultraviolet (VUV) absorption spectroscopy is a powerful analytical technique for probing the electronic structure of molecules.[1][2] By accessing high-energy electronic transitions, such as σ → σ* and n → σ* transitions, as well as Rydberg transitions, VUV spectroscopy provides a unique fingerprint for molecular identification and can offer insights into fundamental chemical physics.[3] For a cyclic ketone like this compound, the VUV spectrum reveals information about the influence of the ring strain and the carbonyl chromophore on its electronic properties.

Quantitative Spectroscopic Data

The primary source of VUV absorption data for this compound is the work by Doner et al. (2022), which reports the absorption cross-sections for a range of functionalized four-carbon species.[3] While the full dataset containing specific peak positions, corresponding cross-section values, and oscillator strengths is not publicly available in the immediate search results, the key parameters of the study are summarized below.

ParameterValueReference
Photon Energy Range5.17 – 9.92 eV[3]
Wavelength Range~125 – 240 nmCalculated
Observed Transition Typesn → σ, σ → σ, Rydberg transitions[3][4]

Note: The detailed absorption spectrum, including the precise energies and intensities of absorption maxima, is contained within the full publication by Doner et al. (2022) and is not reproduced here.

Electronic Transitions in this compound

The VUV absorption spectrum of this compound is characterized by several types of electronic transitions. The lone pair (n) electrons on the oxygen atom of the carbonyl group can be excited to anti-bonding sigma orbitals (σ), resulting in n → σ transitions. Furthermore, electrons in bonding sigma orbitals (σ) can be excited to their corresponding anti-bonding orbitals, leading to σ → σ* transitions. At higher energies, Rydberg transitions, which involve the excitation of an electron to a high-energy, diffuse atomic-like orbital, are also expected.

Electronic_Transitions cluster_ground Ground State Orbitals cluster_excited Excited State Orbitals n n (non-bonding) σ σ (anti-bonding) n->σ n → σ Rydberg Rydberg Orbitals n->Rydberg n → Rydberg σ->σ σ → σ σ->Rydberg σ → Rydberg

Diagram 1: Key electronic transitions for this compound in the VUV region.

Experimental Protocol: VUV Absorption Spectroscopy

While the specific experimental details for the measurement of the this compound spectrum by Doner et al. are not fully available, a general and plausible protocol based on similar studies utilizing synchrotron radiation is outlined below.[1][2]

  • Light Source : A synchrotron light source is typically used to provide a high-flux, continuous spectrum of VUV radiation.

  • Monochromator : The broadband synchrotron radiation is passed through a monochromator to select a narrow band of wavelengths with high resolution.

  • Sample Preparation : A gaseous sample of this compound is introduced into a gas cell. The sample is often diluted with an inert gas, such as helium, to a known concentration. The pressure and temperature of the gas cell are precisely controlled and measured.

  • Absorption Measurement : The monochromatic VUV light is passed through the gas cell containing the sample. The intensity of the light transmitted through the sample (I) is measured by a detector (e.g., a photodiode or a photomultiplier tube).

  • Reference Measurement : The intensity of the light without the sample in the beam path (I₀) is also measured. This can be done by evacuating the gas cell or filling it with the inert buffer gas only.

  • Data Acquisition and Analysis : The absorption cross-section (σ) is then calculated using the Beer-Lambert law:

    σ = (1 / (n * L)) * ln(I₀ / I)

    where 'n' is the number density of the sample molecules and 'L' is the path length of the gas cell. This measurement is repeated at various wavelengths to construct the full absorption spectrum.

Experimental_Workflow cluster_source Light Source & Selection cluster_sample Sample Interaction cluster_detection Detection & Analysis Synchrotron Synchrotron Radiation Monochromator Monochromator Synchrotron->Monochromator Broadband VUV GasCell Gas Cell with This compound Monochromator->GasCell Monochromatic VUV Detector VUV Detector GasCell->Detector Transmitted Light DataSystem Data Acquisition & Analysis Detector->DataSystem Signal

Diagram 2: A generalized workflow for VUV absorption spectroscopy experiments.

Conclusion

The vacuum ultraviolet absorption spectrum of this compound provides valuable information about its electronic structure, dominated by n → σ, σ → σ, and Rydberg transitions in the 5.17 to 9.92 eV range.[3] While detailed quantitative data requires access to the full published study, the information presented in this guide offers a solid foundation for understanding the VUV spectroscopic properties of this molecule. The experimental and theoretical frameworks described herein are essential for the interpretation of such spectra and can aid in the identification and characterization of similar compounds in various scientific and industrial applications.

References

The Enigmatic Reactivity and Stability of 2-Methyloxetan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery as a versatile structural motif. Its incorporation can favorably modulate physicochemical properties such as solubility and metabolic stability. This technical guide focuses on the reactivity and stability of a specific, yet under-documented derivative, 2-methyloxetan-3-one. The presence of both a ketone and a methyl group on the strained four-membered ring introduces asymmetry and complex reactivity patterns that are critical to understand for its potential application in the synthesis of novel chemical entities.

Due to a notable lack of specific experimental data in the published literature for this compound, this guide will draw upon the established principles of oxetane and β-lactone chemistry to provide a predictive overview of its synthesis, stability, and reactivity.

Synthesis of this compound

The synthesis of the this compound ring system can be approached through several established methods for constructing four-membered rings, with photochemical reactions being a prominent strategy.

Paternò-Büchi Reaction

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, stands as a primary method for the synthesis of oxetanes.[1][2] For the synthesis of this compound, this would involve the photochemical reaction of a suitable ketene acetal with acetaldehyde. The reaction is typically carried out under UV irradiation.

Hypothetical Experimental Protocol:

A solution of acetaldehyde and a ketene acetal (e.g., 1,1-dimethoxyethene) in an inert solvent such as benzene or acetonitrile would be irradiated with a high-pressure mercury lamp. The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent would be removed under reduced pressure, and the crude product purified by column chromatography on silica gel to yield this compound.

Logical Workflow for Paternò-Büchi Synthesis

Acetaldehyde Acetaldehyde ReactionMixture Reaction Mixture in Inert Solvent Acetaldehyde->ReactionMixture KeteneAcetal Ketene Acetal KeteneAcetal->ReactionMixture UV_Irradiation UV Irradiation (e.g., Mercury Lamp) Purification Purification (Column Chromatography) UV_Irradiation->Purification Crude Product ReactionMixture->UV_Irradiation Product This compound Purification->Product This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate (Alkoxide) This compound->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Tetrahedral_Intermediate Protonation Protonation (Workup) Tetrahedral_Intermediate->Protonation 3-Hydroxyoxetane 3-Hydroxy-2-methyl-3-R-oxetane Protonation->3-Hydroxyoxetane This compound This compound Protonated_Oxetane Protonated This compound This compound->Protonated_Oxetane H+ Ring_Opening_C2 Intermediate 1 Protonated_Oxetane->Ring_Opening_C2 Nucleophilic Attack at C2 (Major) Ring_Opening_C4 Intermediate 2 Protonated_Oxetane->Ring_Opening_C4 Nucleophilic Attack at C4 (Minor) Product_1 Product from C2 Attack Ring_Opening_C2->Product_1 Proton Transfer Product_2 Product from C4 Attack Ring_Opening_C4->Product_2 Proton Transfer This compound This compound Ring_Opening_C4 Alkoxide Intermediate 1 This compound->Ring_Opening_C4 Nucleophilic Attack at C4 (Major) Ring_Opening_C2 Alkoxide Intermediate 2 This compound->Ring_Opening_C2 Nucleophilic Attack at C2 (Minor) Product_2 Product from C4 Attack Ring_Opening_C4->Product_2 Protonation Product_1 Product from C2 Attack Ring_Opening_C2->Product_1 Protonation

References

A Technical Guide to 2-Methyloxetan-3-one and its Core Moiety for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 2-methyloxetan-3-one is a structurally precise chemical entity, it is not extensively documented in readily available scientific literature and chemical databases. However, its core structure, the oxetane ring, is of significant and growing interest in the field of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the nomenclature of this compound, and detailed information on its parent compound, oxetan-3-one. Furthermore, it delves into the synthetic methodologies for this class of compounds and explores the strategic application of the oxetane motif and methyl functional groups in drug design, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Synonyms

The systematic IUPAC name for the compound of interest is This compound . Due to the limited specific data for this substituted version, we will focus on the parent compound, oxetan-3-one .

Table 1: Nomenclature and Identifiers for Oxetan-3-one

Identifier TypeValue
IUPAC Name oxetan-3-one[1]
Synonyms 3-Oxetanone, 1,3-epoxy-2-propanone[2][3]
CAS Number 6704-31-0[2][3]
Molecular Formula C₃H₄O₂[1][2]
Molecular Weight 72.06 g/mol [1][2]

Physicochemical Properties

Table 2: Physicochemical Properties of Oxetan-3-one

PropertyValue
Boiling Point 140 °C[2]
Density 1.124 g/cm³[2]
Flash Point 53 °C (127 °F; 326 K)[2]
XLogP3-AA -0.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Exact Mass 72.021129366 Da
Topological Polar Surface Area 26.3 Ų

Experimental Protocols: Synthesis of the Oxetan-3-one Core

The synthesis of substituted oxetan-3-ones is a key challenge and area of interest. A notable and practical method is the gold-catalyzed one-step synthesis from propargylic alcohols. This approach is advantageous as it often proceeds under mild conditions, without the need for moisture or air exclusion, and avoids the use of hazardous reagents like diazo ketones.[4]

General Protocol for Gold-Catalyzed Synthesis of Oxetan-3-ones:

  • Reactant Preparation : The corresponding propargylic alcohol is used as the substrate.[4]

  • Catalyst System : A gold-based catalyst is employed, which facilitates the intermolecular alkyne oxidation.[4]

  • Reaction Conditions : The reaction is typically carried out in an 'open flask' manner, indicating its robustness to air and moisture.[4]

  • Mechanism : The proposed mechanism involves the formation of an α-oxo gold carbene intermediate, which then undergoes cyclization to form the strained oxetane ring.[4]

  • Work-up and Purification : Standard chromatographic techniques are used to isolate and purify the desired oxetan-3-one product.

This method provides a more efficient and safer route to the oxetan-3-one core structure, which is a valuable starting material for further derivatization in drug discovery programs.[4]

Role in Drug Discovery and Medicinal Chemistry

The Oxetane Moiety as a Bioisostere

The oxetane ring is increasingly utilized in medicinal chemistry as a versatile structural motif. Its unique properties make it an attractive surrogate for other common functional groups.

  • gem-Dimethyl and Carbonyl Group Surrogate : The oxetane ring can serve as a bioisosteric replacement for a gem-dimethyl group or a carbonyl group. This can lead to improved physicochemical properties such as increased solubility and metabolic stability.

  • Improved Physicochemical Properties : Incorporation of an oxetane unit can enhance aqueous solubility, reduce lipophilicity, and improve P-glycoprotein (P-gp) efflux properties of a drug candidate.

  • Structural Rigidity and Vectorial Exit : The strained four-membered ring introduces conformational restriction, which can be beneficial for binding to a biological target. It also provides a well-defined exit vector for further molecular elaboration.

G cluster_0 Drug Design Strategy cluster_1 Bioisosteric Replacement cluster_2 Resulting Improvements lead_compound Lead Compound (Suboptimal Properties) gem_dimethyl gem-Dimethyl Group lead_compound->gem_dimethyl contains carbonyl Carbonyl Group lead_compound->carbonyl contains oxetane Oxetane Moiety gem_dimethyl->oxetane replace carbonyl->oxetane replace optimized_compound Optimized Compound (Improved Properties) oxetane->optimized_compound incorporate into solubility Increased Solubility optimized_compound->solubility metabolic_stability Enhanced Metabolic Stability optimized_compound->metabolic_stability potency Modulated Potency optimized_compound->potency lipophilicity Reduced Lipophilicity optimized_compound->lipophilicity

Figure 1. The role of the oxetane moiety as a bioisostere in drug design.

Significance of the Methyl Group

The introduction of a methyl group, as in this compound, is a common and powerful strategy in medicinal chemistry to fine-tune the properties of a molecule.

  • Modulation of Physicochemical Properties : Methylation can alter a compound's solubility, lipophilicity, and conformation.

  • Pharmacodynamic Effects : A methyl group can influence drug-target interactions through steric effects or by filling a hydrophobic pocket in the binding site, potentially increasing potency and selectivity.

  • Pharmacokinetic Impact : Strategically placed methyl groups can block sites of metabolism, thereby enhancing the metabolic stability and prolonging the half-life of a drug.

G cluster_properties Modulated Properties start Parent Molecule methylation Introduction of Methyl Group start->methylation physicochemical Physicochemical (Solubility, Lipophilicity) methylation->physicochemical pharmacodynamic Pharmacodynamic (Potency, Selectivity) methylation->pharmacodynamic pharmacokinetic Pharmacokinetic (Metabolic Stability) methylation->pharmacokinetic

Figure 2. Impact of methylation on drug properties.

While specific experimental data for this compound is scarce, the analysis of its core components—the oxetan-3-one scaffold and the methyl group—provides valuable insights for drug discovery professionals. The oxetane moiety offers a promising avenue for improving the drug-like properties of lead compounds, and modern synthetic methods are making these structures more accessible. The strategic use of methylation further allows for the fine-tuning of a molecule's pharmacological profile. Continued research into the synthesis and application of substituted oxetanes is warranted and holds potential for the development of novel therapeutics.

References

The Role of 2-Methyloxetan-3-one in Combustion Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental and theoretical studies on the combustion chemistry of 2-methyloxetan-3-one are limited in publicly available literature. This guide provides a comprehensive overview based on the pyrolysis and decomposition of the parent compound, oxetan-3-one, and analogous methylated oxetanes. The reaction pathways and kinetic data presented for this compound are projected based on these related studies and should be considered as predictive.

Introduction

This compound is a substituted four-membered cyclic ketone. While its primary applications are emerging in medicinal chemistry and organic synthesis as a versatile building block, its presence in complex chemical environments, including potential biofuel mixtures or as a byproduct, necessitates an understanding of its behavior at high temperatures.[1] This guide delves into the theoretical and analogous experimental framework for the combustion chemistry of this compound, focusing on its thermal decomposition pathways, reaction kinetics, and the formation of key intermediates and products. The significant ring strain of the oxetane ring suggests a high reactivity under thermal conditions, making it a subject of interest in combustion science.[1]

Predicted Unimolecular Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through unimolecular reactions involving the cleavage of the strained oxetane ring. Based on studies of related oxetanes, a biradical mechanism is the likely dominant pathway.[2] The initial step involves the cleavage of a C-C or C-O bond within the ring, leading to the formation of a diradical intermediate. This intermediate can then undergo further reactions to yield stable products.

A peer-reviewed study on the pyrolysis of the parent compound, 3-oxetanone, identified its gas-phase pyrolysis products using matrix-isolation Fourier transform infrared spectroscopy and photoionization mass spectrometry.[3] The dissociation was observed to begin at approximately 600 °C.[3] For substituted oxetanes, such as 3-ethyl-3-methyloxetan and 3,3-diethyloxetan, thermal decomposition has been shown to be a homogeneous, first-order, and likely unimolecular process, yielding an alkene and formaldehyde.[2]

Based on these analogous studies, the predicted primary decomposition pathways for this compound are as follows:

  • Pathway A: C-C Bond Cleavage: Homolytic cleavage of the C2-C3 or C3-C4 bond to form a diradical intermediate.

  • Pathway B: C-O Bond Cleavage: Homolytic cleavage of one of the C-O bonds in the ring, also forming a diradical intermediate.

These initial steps are followed by rapid rearrangement and fragmentation of the diradical intermediates to produce smaller, more stable molecules.

Key Experiments and Methodologies

The investigation of the combustion chemistry of molecules like this compound relies on a combination of experimental and computational techniques.

Experimental Protocols

Detailed experimental protocols for studying the thermal decomposition of related cyclic ethers have been documented. These methodologies are directly applicable to the study of this compound.

Table 1: Summary of Experimental Protocols for Thermal Decomposition Studies

Experimental TechniqueDescriptionKey ParametersReference
Static System Pyrolysis The reactant is introduced into a heated, sealed reaction vessel for a specific duration. The reaction is then quenched, and the products are analyzed. The vessel is often "deactivated" with substances like allyl bromide to minimize surface reactions.Temperature, Pressure, Reaction Time, Surface-to-Volume Ratio[4][5]
Matrix-Isolation FTIR Spectroscopy The pyrolysis products are rapidly cooled and trapped in an inert gas matrix (e.g., argon) at very low temperatures. This allows for the spectroscopic identification of reactive intermediates and stable products.Pyrolysis Temperature, Matrix Gas, Deposition Temperature[3]
Photoionization Mass Spectrometry A high-energy light source is used to ionize the pyrolysis products, which are then detected by a mass spectrometer. This technique is highly sensitive and can identify a wide range of products.Photon Energy, Mass-to-Charge Ratio[3]
Chemical Activation Studies A reactive species, such as singlet methylene, is reacted with a precursor to generate a chemically activated molecule of interest. The unimolecular decomposition of this activated molecule is then studied as a function of pressure to understand energy transfer processes.Photolysis Wavelength, Bath Gas Pressure[6]
Computational Methods

Theoretical calculations are crucial for elucidating reaction mechanisms and determining kinetic parameters, especially when experimental data is scarce.

Table 2: Summary of Computational Protocols for Combustion Chemistry

Computational MethodDescriptionKey OutputsReference
Density Functional Theory (DFT) A quantum mechanical method used to calculate the electronic structure of molecules. Methods like B3LYP and MPW1PW91 with basis sets such as 6-31G(d,p) are commonly employed.Optimized Geometries, Vibrational Frequencies, Transition State Structures, Reaction Energetics[4][5]
Ab initio Methods High-level quantum chemistry methods that provide very accurate energetic information.Accurate Reaction Enthalpies and Activation Energies[7]
RRKM Theory / Master Equation Simulations Statistical theories used to calculate pressure-dependent rate constants for unimolecular reactions.Rate Coefficients as a Function of Temperature and Pressure[6][7]

Predicted Reaction Mechanisms and Kinetics

While specific kinetic data for this compound is not available, the Arrhenius parameters for the thermal decomposition of analogous methylated oxetanes can provide a reasonable estimate. The decomposition of these compounds is typically a first-order process.

Table 3: Comparative Arrhenius Parameters for the Thermal Decomposition of Methylated Oxetanes

CompoundTemperature Range (°C)log(A, s⁻¹)Eₐ (kJ mol⁻¹)Primary ProductsReference
3-Ethyl-3-methyloxetan407 - 44815.36 ± 0.15251.2 ± 2.02-methylbut-1-ene, Formaldehyde[2]
3,3-Diethyloxetan402 - 46315.30 ± 0.06249.9 ± 0.82-ethylbut-1-ene, Formaldehyde[2]

Based on these data, the decomposition of this compound is expected to have a pre-exponential factor (A) in the range of 10¹⁵ s⁻¹ and an activation energy (Eₐ) around 250 kJ mol⁻¹.

Visualizing Reaction Pathways and Workflows

Predicted Unimolecular Decomposition of this compound

The following diagram illustrates the predicted initial steps in the thermal decomposition of this compound, leading to the formation of a diradical intermediate which subsequently fragments.

G cluster_reactants Reactant cluster_intermediates Intermediates cluster_products Products R This compound I1 Diradical Intermediate R->I1 Heat (Δ) Ring Opening P1 Propene I1->P1 Fragmentation P2 Carbon Monoxide I1->P2 Fragmentation P3 Formaldehyde I1->P3 Fragmentation

Predicted decomposition of this compound.
General Experimental Workflow for Pyrolysis Studies

This diagram outlines a typical workflow for investigating the pyrolysis of a compound like this compound.

G cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis S1 Sample Preparation S2 Pyrolysis Reactor (e.g., Static System) S1->S2 E1 Heating to Target Temperature S2->E1 E2 Reaction E1->E2 E3 Quenching E2->E3 A1 Product Collection (e.g., Matrix Isolation) E3->A1 A2 Spectroscopic Analysis (FTIR, Mass Spec) A1->A2 A3 Data Interpretation A2->A3

General workflow for pyrolysis experiments.

Conclusion and Future Outlook

The combustion chemistry of this compound is an area that warrants further investigation to provide concrete experimental data. Based on the behavior of analogous compounds, its thermal decomposition is predicted to be a unimolecular process initiated by ring-opening to a diradical intermediate, followed by fragmentation to smaller, stable products. The experimental and computational methodologies outlined in this guide provide a robust framework for future studies. As the use of oxetane-containing molecules in various applications grows, a thorough understanding of their high-temperature behavior will be increasingly important for safety and process optimization. Future research should focus on obtaining precise kinetic data for the decomposition of this compound and identifying the full spectrum of its combustion byproducts.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Methyloxetan-3-one as a Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methyloxetan-3-one, a valuable building block in modern organic chemistry. The inherent ring strain and the presence of a ketone functionality make it a versatile synthon for the construction of complex molecular architectures, particularly those of interest in medicinal chemistry and drug development. This document details the synthesis of this compound and its application in several key chemical transformations, including nucleophilic additions and olefination reactions.

Synthesis of this compound

The preparation of this compound can be achieved through a multi-step sequence starting from commercially available materials. A plausible synthetic route involves the protection of a diol, followed by oxidation and deprotection.

Experimental Protocol: Synthesis of this compound

Step 1: Monoprotection of 2-Methyl-1,3-propanediol

  • To a stirred solution of 2-methyl-1,3-propanediol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.05 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the monoprotected diol.

Step 2: Oxidation to the Ketone

  • To a solution of the monoprotected alcohol from Step 1 (1.0 eq) in anhydrous DCM (0.2 M), add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected ketone.

Step 3: Deprotection and Cyclization

  • Dissolve the protected ketone from Step 2 (1.0 eq) in tetrahydrofuran (THF, 0.5 M).

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude alcohol will undergo spontaneous cyclization upon standing or gentle heating. Purify by distillation or flash column chromatography to yield this compound.

Nucleophilic Addition Reactions

The ketone functionality of this compound is susceptible to nucleophilic attack by various reagents, such as Grignard and organolithium reagents, leading to the formation of tertiary alcohols. These reactions are valuable for introducing carbon-based substituents at the 3-position of the oxetane ring.

Grignard Reaction

The addition of Grignard reagents to this compound provides a straightforward method for the synthesis of 3-substituted-2-methyl-oxetan-3-ols.

grignard_reaction cluster_0 Grignard Reaction Workflow start This compound reaction Nucleophilic Addition start->reaction reagent R-MgX (Grignard Reagent) reagent->reaction intermediate Magnesium Alkoxide reaction->intermediate workup Aqueous Workup (H3O+) intermediate->workup product 3-Substituted-2-methyl-oxetan-3-ol workup->product reformatsky_reaction cluster_1 Reformatsky Reaction cluster_2 Reaction Steps ketone This compound addition Nucleophilic Addition ketone->addition haloester BrCH2CO2Et enolate Zinc Enolate Formation haloester->enolate zinc Zinc (Zn) zinc->enolate enolate->addition workup Aqueous Workup addition->workup product Ethyl 3-hydroxy-3-(2-methyloxetan-3-yl)propanoate workup->product wittig_reaction cluster_0 Wittig Reaction Logical Flow start Phosphonium Salt (Ph3P+CH2R X-) ylide_formation Ylide Formation start->ylide_formation base Strong Base (e.g., n-BuLi) base->ylide_formation ylide Phosphorus Ylide (Ph3P=CHR) ylide_formation->ylide reaction Wittig Reaction ylide->reaction ketone This compound ketone->reaction product 3-Alkylidene-2-methyloxetane reaction->product byproduct Triphenylphosphine oxide reaction->byproduct spirocyclization cluster_0 Spirocyclization Workflow ketone This compound catalyst Acid Catalyst (e.g., PTSA) ketone->catalyst diol Ethylene Glycol diol->catalyst product Spiro[oxetane-3,2'-[1,3]dioxolane] catalyst->product Ketalization

Application Notes and Protocols for Ring-Opening Reactions of 2-Methyloxetan-3-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyloxetan-3-one, a substituted β-lactone, is a valuable synthetic intermediate possessing a strained four-membered ring. This inherent ring strain is the driving force for ring-opening reactions, making it a versatile electrophilic building block for the synthesis of complex, highly functionalized acyclic molecules. The relief of this strain provides a strong thermodynamic incentive for reactions with a wide array of nucleophiles.

The reactivity of β-lactones like this compound is primarily dictated by two competing reaction pathways: nucleophilic attack at the electrophilic carbonyl carbon (Acyl-Oxygen cleavage) or at the β-carbon atom (Alkyl-Oxygen cleavage via an SN2 mechanism).[1][2] The regioselectivity of the ring-opening is influenced by the nature of the nucleophile, steric hindrance, and reaction conditions. The methyl group at the C2 position introduces an additional layer of complexity, potentially directing nucleophilic attack based on steric and electronic effects.

This document provides detailed application notes and protocols for the ring-opening reactions of this compound with common classes of nucleophiles. The methodologies presented are based on established principles of oxetane and β-lactone chemistry.

General Reaction Pathways

The reaction of this compound with nucleophiles can proceed via two primary mechanistic pathways, as illustrated below. The choice between these pathways is often dependent on the "hardness" of the nucleophile; "hard" nucleophiles (e.g., amines, alkoxides) typically favor attack at the hard carbonyl carbon, while "softer" nucleophiles may favor attack at the softer β-carbon centers.[2]

G start This compound + Nucleophile (Nu⁻) path_A Pathway A: Acyl-Oxygen Cleavage (Attack at C3) start->path_A Hard Nucleophiles (e.g., R₂NH, RO⁻) path_B Pathway B: Alkyl-Oxygen Cleavage (Attack at C2 or C4) start->path_B Soft Nucleophiles (e.g., RSH, CN⁻) intermediate_A Tetrahedral Intermediate (Acyl Adduct) path_A->intermediate_A intermediate_B Sₙ2 Transition State path_B->intermediate_B product_A β-Substituted Carboxylic Acid Derivative intermediate_A->product_A Ring Opening product_B1 α-Hydroxy-β-Nu Ketone (Attack at C4) intermediate_B->product_B1 C4 Attack product_B2 β-Hydroxy-α-Nu-α-Me Acid Derivative (Attack at C2) intermediate_B->product_B2 C2 Attack (Sterically Hindered) G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification p1 Dissolve this compound in aprotic solvent (e.g., THF, CH₂Cl₂) p2 Cool reaction vessel (e.g., 0 °C or -78 °C) p1->p2 r1 Add nucleophile solution dropwise over time p2->r1 r2 Stir at controlled temperature (Monitor by TLC/LC-MS) r1->r2 w1 Quench reaction (e.g., with aq. NH₄Cl or H₂O) r2->w1 w2 Perform liquid-liquid extraction (e.g., EtOAc/H₂O) w1->w2 w3 Dry organic layer (e.g., Na₂SO₄) and concentrate in vacuo w2->w3 f1 Purify crude product via flash column chromatography w3->f1 f2 Characterize final product (NMR, HRMS, IR) f1->f2

References

Application of 2-Methyloxetan-3-one in the Synthesis of Pharmaceuticals: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of small, strained ring systems into bioactive molecules has emerged as a powerful strategy in modern medicinal chemistry. Among these, the oxetane motif has garnered significant attention for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2] Specifically, 2-methyloxetan-3-one is a versatile building block that offers a unique three-dimensional structure and multiple points for chemical modification, making it an attractive starting material for the synthesis of novel pharmaceutical compounds.

The oxetane ring, particularly when substituted, can act as a bioisostere for more common functional groups, such as gem-dimethyl or carbonyl groups.[1] This substitution can lead to improved aqueous solubility, enhanced metabolic stability, and altered lipophilicity, all of which are critical parameters in drug design.[2] The presence of a ketone in the 3-position and a methyl group in the 2-position of this compound provides distinct reactive handles for the synthesis of diverse molecular libraries for lead optimization.

This application note details the utility of this compound in pharmaceutical synthesis, providing experimental protocols for its asymmetric synthesis and subsequent derivatization.

Data Presentation

While specific pharmaceuticals directly synthesized from this compound are not yet widely reported in publicly available literature, the asymmetric synthesis of a range of 2-substituted oxetan-3-ones has been demonstrated. This methodology is directly applicable to the preparation of enantiomerically enriched this compound and its analogs. The following table summarizes the results from a key study on the asymmetric alkylation of oxetan-3-one, which serves as a blueprint for accessing these valuable building blocks.

Electrophile (R-X)Product (2-R-oxetan-3-one)Yield (%)Enantiomeric Excess (ee, %)
MeIThis compound7582
EtI2-Ethyloxetan-3-one7284
BnBr2-Benzyloxetan-3-one8580
Allyl-Br2-Allyloxetan-3-one8178

Data adapted from a representative study on the asymmetric synthesis of 2-substituted oxetan-3-ones.

Experimental Protocols

The following protocols provide a detailed methodology for the asymmetric synthesis of (S)-2-methyloxetan-3-one and a general procedure for the reduction of the ketone, a common subsequent step in a synthetic route.

Asymmetric Synthesis of (S)-2-Methyloxetan-3-one via Hydrazone Alkylation

This protocol is based on the well-established method of asymmetric synthesis of 2-substituted oxetan-3-ones via metalated SAMP/RAMP hydrazones.

Materials:

  • Oxetan-3-one

  • (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi) in pentane

  • Methyl iodide (MeI)

  • Diethylether

  • pH 7 buffer solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Oxalic acid

Procedure:

  • Hydrazone Formation: In a round-bottom flask, mix oxetan-3-one (1.2 eq) with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq). Heat the mixture at 55 °C for 2 hours without solvent to form the SAMP hydrazone.

  • Lithiation: Dissolve the formed hydrazone (1.0 eq) in anhydrous THF (to a concentration of approx. 0.3 M) in a flame-dried, nitrogen-purged flask. Cool the solution to -78 °C using a dry ice/acetone bath. Add tert-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution at this temperature for 2 hours.

  • Alkylation: Add methyl iodide (1.2 eq) to the solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Work-up: Dilute the reaction mixture with diethyl ether and wash with pH 7 buffer solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude product in a mixture of THF and water. Add oxalic acid (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate. Purify the resulting (S)-2-methyloxetan-3-one by flash column chromatography.

Reduction of this compound to 2-Methyloxetan-3-ol

This protocol describes a general method for the reduction of the ketone to the corresponding alcohol, a common transformation in medicinal chemistry to introduce a hydroxyl group for further functionalization or to act as a hydrogen bond donor.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyloxetan-3-ol. The product can be further purified by column chromatography if necessary.

Mandatory Visualization

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Hydrazone Formation cluster_reaction2 Asymmetric Alkylation cluster_reaction3 Hydrolysis cluster_end Final Product start1 Oxetan-3-one proc1 Mix and Heat at 55°C start1->proc1 start2 SAMP start2->proc1 proc2 1. Lithiation with t-BuLi in THF at -78°C proc1->proc2 SAMP Hydrazone Intermediate proc3 2. Alkylation with Methyl Iodide proc2->proc3 proc4 Cleavage with Oxalic Acid proc3->proc4 Alkylated Hydrazone end_product (S)-2-Methyloxetan-3-one proc4->end_product

Caption: Asymmetric synthesis workflow for (S)-2-methyloxetan-3-one.

Scaffold_Derivatization cluster_modifications Chemical Transformations cluster_products Diverse Library of Potential Drug Candidates start_node This compound Scaffold mod1 Reduction (e.g., NaBH4) start_node->mod1 mod2 Reductive Amination (e.g., Amine, NaBH(OAc)3) start_node->mod2 mod3 Wittig Reaction (e.g., Ylide) start_node->mod3 mod4 Alpha-Functionalization (e.g., Halogenation, Alkylation) start_node->mod4 prod1 2-Methyloxetan-3-ol Derivatives mod1->prod1 prod2 3-Amino-2-methyloxetane Derivatives mod2->prod2 prod3 3-Methylene-2-methyloxetane Derivatives mod3->prod3 prod4 Alpha-Substituted Derivatives mod4->prod4

Caption: Derivatization of the this compound scaffold.

Note on Signaling Pathways: The creation of a signaling pathway diagram requires the identification of a specific drug molecule and its validated biological target. As this compound is a building block for a variety of potential pharmaceuticals, a single, universally applicable signaling pathway cannot be depicted. The specific pathway would be dependent on the final drug structure and its mechanism of action.

References

Application Note and Protocol for the Chromatographic Purification of 2-Methyloxetan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyloxetan-3-one is a valuable heterocyclic compound and a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its strained four-membered ring imparts unique chemical reactivity, making it a versatile intermediate. The successful use of this compound in subsequent synthetic steps is highly dependent on its purity. Impurities from the synthesis, such as unreacted starting materials, byproducts, or residual catalysts, can lead to undesirable side reactions and reduced yields of the final product.

This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography. This technique is a rapid and efficient method for the separation of organic compounds based on their polarity.[1][2][3] The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for guiding the purification process, particularly in the selection of appropriate solvents and handling procedures.

PropertyValue
Molecular Formula C₄H₆O₂
Molecular Weight 86.09 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 140-142 °C (at 760 mmHg)
Solubility Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes)

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical data for the target compound.

Experimental Protocol

This protocol is designed for the purification of this compound on a multi-gram scale using flash column chromatography with silica gel as the stationary phase.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm particle size)

  • Solvents: n-Hexane (Hex), Ethyl acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated with UV254 indicator)

  • Glass chromatography column

  • Compressed air or nitrogen source with a flow controller

  • Rotary evaporator

  • Collection tubes or flasks

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • UV lamp for TLC visualization

  • Capillary tubes for TLC spotting

Step 1: Thin Layer Chromatography (TLC) Analysis for Solvent System Selection

Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture where the desired compound has a retention factor (Rf) of approximately 0.3.[1]

  • Prepare several small beakers with different mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hex:EtOAc).

  • Dissolve a small amount of the crude this compound in a few drops of dichloromethane.

  • Using a capillary tube, spot the dissolved crude mixture onto separate TLC plates.

  • Develop the TLC plates in the prepared solvent systems.

  • Visualize the developed plates under a UV lamp to observe the separation of the components.

  • Select the solvent system that provides good separation between this compound and its impurities, with the target compound having an Rf value around 0.3. For many oxetane derivatives, a mixture of ethyl acetate and n-hexane is effective.[4]

Step 2: Column Preparation

  • Select an appropriately sized glass column. A general guideline is to use a 30-50 fold excess of silica gel by weight compared to the crude product.[5]

  • Securely clamp the column in a vertical position within a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[1][6]

  • Add a thin layer (approximately 1 cm) of sand on top of the cotton plug.[1][6]

  • Prepare a slurry of silica gel in the least polar eluent (n-hexane).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.[6]

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.[6]

  • Wash the column with 2-3 column volumes of the initial eluting solvent (e.g., 100% n-hexane or a low polarity Hex:EtOAc mixture) to ensure the column is well-packed and equilibrated.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.[1]

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb completely onto the silica gel.

Step 4: Elution and Fraction Collection

  • Carefully add the eluting solvent to the top of the column.

  • Apply gentle pressure from a compressed air or nitrogen line to achieve a steady flow rate of approximately 2 inches per minute.[1]

  • Begin collecting fractions in test tubes or flasks as the solvent elutes from the column.

  • Start with a low polarity solvent system (e.g., 95:5 Hex:EtOAc) and gradually increase the polarity (gradient elution) to elute the compounds from the column.[2]

  • Monitor the separation by periodically collecting small aliquots from the eluting solvent and analyzing them by TLC.

Step 5: Product Isolation

  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table presents illustrative data for a typical purification of this compound by flash column chromatography.

ParameterValue
Crude Sample Weight 5.0 g
Silica Gel Weight 200 g
TLC Solvent System 7:3 n-Hexane:Ethyl Acetate
Rf of this compound 0.32
Elution Gradient 5% to 20% Ethyl Acetate in n-Hexane
Volume of Fractions 20 mL
Fractions Containing Pure Product 15-25
Isolated Yield 4.1 g (82%)
Purity (by GC analysis) >98%

Table 2: Summary of a Representative Purification of this compound. This table provides an overview of the expected outcomes at each step of the purification protocol.

Workflow Visualization

The following diagram illustrates the workflow for the purification of this compound by flash column chromatography.

Purification_Workflow Crude Crude this compound TLC TLC Analysis (Solvent System Selection) Crude->TLC Determine Eluent SampleLoad Sample Loading Crude->SampleLoad Dissolve in Min. Solvent ColumnPrep Column Preparation (Slurry Packing) TLC->ColumnPrep Optimal Eluent ColumnPrep->SampleLoad Elution Elution & Fraction Collection (Gradient: Hex/EtOAc) SampleLoad->Elution TLC_Monitor TLC Monitoring of Fractions Elution->TLC_Monitor Collect Fractions Pooling Pooling of Pure Fractions TLC_Monitor->Pooling Identify Pure Fractions Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation PureProduct Pure this compound Evaporation->PureProduct Analysis Purity & Yield Analysis (GC, NMR) PureProduct->Analysis

Figure 1: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound to a high degree of purity using flash column chromatography. By following the outlined steps, researchers can obtain material suitable for demanding applications in organic synthesis and drug discovery. The provided workflow and representative data offer a clear guide for executing and evaluating the success of the purification process.

References

Application Notes and Protocols for the Proposed Photochemical Synthesis of Oxetan-3-ones from Chromium Carbene Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the proposed experimental conditions for the synthesis of oxetan-3-ones via the photolysis of chromium (Fischer) carbene complexes. While the direct photochemical synthesis of oxetan-3-ones from chromium carbene complexes is not extensively documented in scientific literature, a strong precedent exists for the photochemical generation of ketene intermediates from these complexes. These ketenes are known to undergo [2+2] cycloaddition reactions with various substrates. Notably, their reaction with imines to produce β-lactams is well-established. Furthermore, the reaction of these photochemically generated ketenes with aldehydes, catalyzed by amines, has been shown to yield β-lactones.[1] This document adapts these established methodologies to propose a potential route toward oxetan-3-one synthesis. The protocols provided are based on analogous transformations and are intended to serve as a starting point for further investigation into this novel synthetic pathway.

Introduction

Oxetan-3-ones are valuable structural motifs in medicinal chemistry and drug discovery due to their unique conformational properties and ability to act as carbonyl surrogates. Traditional syntheses can be multi-step and require harsh conditions. The photochemical activation of Fischer carbene complexes offers a potentially mild and efficient alternative for the construction of strained ring systems.

The central hypothesis of this proposed methodology is the photochemical generation of a metal-associated ketene from an alkoxy-substituted chromium carbene complex. This reactive intermediate is then postulated to undergo a [2+2] cycloaddition with an aldehyde to furnish the desired oxetan-3-one framework. This process is analogous to the formation of β-lactones from similar intermediates.[1][2]

Proposed Signaling Pathway and Experimental Workflow

The proposed reaction pathway involves the photo-induced rearrangement of a chromium carbene complex to a ketene intermediate, followed by a cycloaddition with an aldehyde.

Reaction_Pathway cluster_0 Photochemical Ketene Generation cluster_1 [2+2] Cycloaddition Carbene Chromium Carbene Complex ((CO)5Cr=C(OR)R') Photo hv Carbene->Photo Ketene Ketene Intermediate [(CO)4Cr=C=C(OR)R'] Photo->Ketene Migratory Insertion Aldehyde Aldehyde (R''CHO) Oxetanone Oxetan-3-one Ketene->Oxetanone [2+2] Cycloaddition Aldehyde->Oxetanone

Figure 1: Proposed reaction pathway for the photochemical synthesis of oxetan-3-ones.

The general experimental workflow would involve the preparation of the chromium carbene complex, followed by its photolysis in the presence of an aldehyde.

Experimental_Workflow start Start prep_carbene Synthesize Chromium Carbene Complex start->prep_carbene setup_reaction Set up Photoreactor with Carbene and Aldehyde prep_carbene->setup_reaction photolysis Irradiate with UV/Vis Light (e.g., 350 nm) setup_reaction->photolysis workup Reaction Work-up and Solvent Removal photolysis->workup purification Purify Product via Column Chromatography workup->purification analysis Characterize Product (NMR, MS, IR) purification->analysis end End analysis->end

Figure 2: General experimental workflow for oxetan-3-one synthesis.

Experimental Protocols

The following protocols are adapted from known procedures for the photochemical generation of ketenes from chromium carbene complexes and their subsequent reaction with electrophiles.

Protocol 1: General Procedure for the Photochemical Synthesis of β-Lactones (Adaptable for Oxetan-3-ones)

This protocol is based on the amine-catalyzed coupling of aldehydes and ketenes generated from the photolysis of Fischer chromium carbene complexes.[1]

Materials:

  • Alkoxy-substituted chromium (0) carbene complex (e.g., (CO)₅Cr=C(OCH₃)CH₃)

  • Aldehyde (e.g., benzaldehyde)

  • Tertiary amine catalyst (e.g., 4-dimethylaminopyridine, DMAP)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Photoreactor equipped with a suitable light source (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a quartz or Pyrex reaction vessel, dissolve the chromium carbene complex (1.0 equiv) and the aldehyde (1.5-2.0 equiv) in the anhydrous solvent under an inert atmosphere.

  • Add the tertiary amine catalyst (0.1-0.2 equiv).

  • Place the reaction vessel in the photoreactor and commence irradiation with cooling (e.g., a water bath at 15-20 °C) to prevent thermal decomposition.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 2-6 hours), stop the irradiation and concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following tables present hypothetical data for the proposed synthesis of oxetan-3-ones, based on typical yields and conditions for analogous β-lactone formations.

Table 1: Screening of Reaction Conditions

EntryCarbene ComplexAldehydeCatalyst (mol%)SolventTime (h)Yield (%)
1(CO)₅Cr=C(OCH₃)PhBenzaldehydeDMAP (10)CH₂Cl₂465
2(CO)₅Cr=C(OCH₃)PhBenzaldehydeEt₃N (10)CH₂Cl₂445
3(CO)₅Cr=C(OCH₃)PhBenzaldehydeDMAP (10)CH₃CN470
4(CO)₅Cr=C(OEt)CH₃IsobutyraldehydeDMAP (10)CH₂Cl₂655
5(CO)₅Cr=C(OCH₃)PhBenzaldehydeNoneCH₂Cl₂4<5

Table 2: Substrate Scope

EntryCarbene R' GroupAldehyde R'' GroupProductYield (%)
1PhenylPhenyl2,4-Diphenyl-oxetan-3-one70
2Phenyl4-Methoxyphenyl2-(4-Methoxyphenyl)-4-phenyl-oxetan-3-one68
3Phenyl2-Naphthyl2-(Naphthalen-2-yl)-4-phenyl-oxetan-3-one62
4MethylPhenyl4-Methyl-2-phenyl-oxetan-3-one58
5MethylIsopropyl2-Isopropyl-4-methyl-oxetan-3-one52

Discussion and Safety Precautions

The proposed synthesis of oxetan-3-ones via the photolysis of chromium carbene complexes is a novel and unexplored area. The success of this reaction will likely depend on the relative rates of the desired [2+2] cycloaddition versus potential side reactions, such as ketene dimerization or reaction with other nucleophiles. The choice of solvent, catalyst, and light source will be critical for optimizing the reaction conditions.

Safety:

  • Chromium carbonyl complexes are toxic and should be handled in a well-ventilated fume hood.

  • Organometallic reagents can be air and moisture sensitive; use standard inert atmosphere techniques.

  • Photochemical reactions can generate pressure; ensure the reaction vessel is not sealed.

  • UV radiation is harmful; use appropriate shielding and personal protective equipment.

Conclusion

While the direct synthesis of oxetan-3-ones from the photolysis of chromium carbene complexes remains to be experimentally validated, the established reactivity of photochemically generated ketenes provides a strong foundation for investigating this transformation. The protocols and data presented here offer a starting point for researchers to explore this potentially valuable synthetic methodology. Further research is required to determine the feasibility and optimize the conditions for this proposed reaction.

References

Application Notes and Protocols for the Use of 2-Methyloxetan-3-one as a Polymer Manufacturing Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and based on the established principles of cationic ring-opening polymerization (CROP) of substituted oxetanes. To date, there is no specific literature available on the polymerization of 2-methyloxetan-3-one. Therefore, this document serves as a scientifically informed guide for researchers interested in exploring its potential as a polymer intermediate, drawing analogies from structurally similar monomers.

Introduction

Polyoxetanes, a class of polyethers synthesized from the ring-opening polymerization of oxetane monomers, are gaining interest for a variety of applications due to their versatile properties. The incorporation of functional groups into the oxetane ring allows for the synthesis of polymers with tailored characteristics. This compound is a promising, yet unexplored, monomer that contains both a methyl group and a ketone functionality. The resulting polymer, poly(this compound), is expected to exhibit unique properties, such as altered polarity, thermal stability, and potential for post-polymerization modification at the ketone group, making it a candidate for applications in specialty adhesives, coatings, and as a functional additive.

The polymerization of oxetanes is typically achieved through cationic ring-opening polymerization (CROP), driven by the high ring strain of the four-membered ether ring (approximately 107 kJ/mol).[1] This process is generally initiated by Lewis acids or protic acids.

Hypothesized Cationic Ring-Opening Polymerization of this compound

The CROP of this compound is proposed to proceed through a standard mechanism involving initiation, propagation, and termination steps, with the active species being a tertiary oxonium ion.[2]

Initiation: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is a common initiator for oxetane polymerization.[3] It is believed to react with a co-initiator, like water or an alcohol, to generate a protonic acid that protonates the oxygen atom of the oxetane ring, forming a secondary oxonium ion. This is followed by the attack of a second monomer molecule to form a more stable tertiary oxonium ion.

Propagation: The polymerization proceeds by the successive nucleophilic attack of the oxygen atom of the incoming monomer on one of the α-carbon atoms of the tertiary oxonium ion at the growing chain end. This regenerates the tertiary oxonium ion at the new chain end, allowing for chain growth. The presence of a methyl group at the 2-position may introduce regioselectivity in the ring-opening process.

Termination: Termination can occur through various mechanisms, including reaction with impurities, chain transfer to monomer, or intramolecular "backbiting" reactions, which can lead to the formation of cyclic oligomers.

Experimental Protocols

The following hypothetical protocols are adapted from established procedures for the cationic polymerization of substituted oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane.[3] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as the initiator is sensitive to air and moisture.

Protocol 1: Cationic Polymerization of this compound using BF₃·OEt₂

Materials:

  • This compound (monomer)

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (solvent)

  • Methanol (terminating agent)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.

  • Anhydrous dichloromethane (50 mL) and purified this compound (5.0 g, ~50 mmol) are added to the flask via syringe.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • In a separate, dry vial, a stock solution of the initiator is prepared by dissolving BF₃·OEt₂ (e.g., 0.071 g, 0.5 mmol for a 100:1 monomer to initiator ratio) in 5 mL of anhydrous dichloromethane.

  • The initiator solution is added dropwise to the rapidly stirring monomer solution over 5 minutes.

  • The reaction is allowed to proceed at -78 °C for a specified time (e.g., 2, 4, 6, or 8 hours).

  • The polymerization is terminated by the addition of 5 mL of cold methanol.

  • The reaction mixture is allowed to warm to room temperature.

  • The polymer is precipitated by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven at 40 °C to a constant weight.

Data Presentation

The following tables summarize hypothetical quantitative data for the polymerization of this compound based on typical results for substituted polyoxetanes.[3]

Table 1: Hypothetical Polymerization of this compound with Varying Monomer-to-Initiator Ratios

EntryMonomer:Initiator RatioReaction Time (h)Temperature (°C)Polymer Yield (%)Mn ( g/mol ) (Theoretical)PDI (Mw/Mn)
150:14-78855,0001.5
2100:14-788010,0001.6
3200:14-787520,0001.7

Table 2: Hypothetical Polymerization of this compound at Different Temperatures

EntryMonomer:Initiator RatioReaction Time (h)Temperature (°C)Polymer Yield (%)Mn ( g/mol ) (Theoretical)PDI (Mw/Mn)
1100:14-788010,0001.6
2100:14-40889,5001.8
3100:140929,0002.0

Visualization of Workflow and Mechanism

Diagram 1: Experimental Workflow for Cationic Polymerization

G A Dry Glassware under Vacuum B Add Anhydrous Solvent and Monomer A->B C Cool to Reaction Temperature (-78 °C) B->C E Add Initiator Dropwise C->E D Prepare Initiator Solution (BF3.OEt2) D->E F Polymerization E->F G Terminate with Methanol F->G H Precipitate Polymer G->H I Filter and Dry Polymer H->I

Caption: Experimental workflow for the cationic polymerization of this compound.

Diagram 2: Hypothesized Cationic Ring-Opening Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer1 This compound OxoniumIon Secondary Oxonium Ion Monomer1->OxoniumIon + Initiator Initiator H+ (from BF3.OEt2/H2O) TertiaryOxonium Tertiary Oxonium Ion OxoniumIon->TertiaryOxonium + Monomer Monomer2 This compound Monomer2->TertiaryOxonium GrowingChain Growing Polymer Chain (Tertiary Oxonium Ion) TertiaryOxonium->GrowingChain PropagatedChain Propagated Polymer Chain GrowingChain->PropagatedChain + n Monomers MonomerN n (this compound) MonomerN->PropagatedChain ActiveChain Active Polymer Chain PropagatedChain->ActiveChain InactivePolymer Inactive Polymer ActiveChain->InactivePolymer + Terminator Terminator Terminating Agent (e.g., H2O, MeOH) Terminator->InactivePolymer

Caption: Hypothesized mechanism for the cationic ring-opening polymerization of this compound.

References

Application Notes and Protocols for 2-Methyloxetan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

2-Methyloxetan-3-one is a substituted four-membered heterocyclic ketone. While specific experimental data for this compound is limited, its properties can be extrapolated from its parent compound, oxetan-3-one.

PropertyValue (Expected, based on Oxetan-3-one)Source
Molecular Formula C4H6O2N/A
Molecular Weight 86.09 g/mol N/A
Appearance Colorless to light yellow liquid[1]
Boiling Point ~140-150 °C[2]
Flash Point Flammable, expected < 70°F[3]
Solubility Soluble in water[3]

Safety and Hazard Information

Based on data for oxetan-3-one, this compound is expected to be a hazardous substance.[4]

GHS Hazard Classification (Anticipated):

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor[4][5][6]
Acute Toxicity, Oral4H302: Harmful if swallowed[5][6]
Skin Corrosion/Irritation2H315: Causes skin irritation[5][6]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[5][6]
Skin Sensitization1H317: May cause an allergic skin reaction[5][6]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[6]

Handling and Storage Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following are minimum requirements:

PPESpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves prior to use.
Skin and Body Protection Flame-retardant lab coat and additional chemical-resistant apron if handling large quantities.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.
Storage

Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

ConditionRequirement
Temperature Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[5][6]
Incompatible Materials Keep away from strong oxidizing agents, acids, and bases.[3]
Container Keep container tightly closed in a dry and well-ventilated place.[5][6] Ground/bond container and receiving equipment to prevent static discharge.[5]
Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

SituationProtocol
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.
Spill Evacuate personnel to a safe area. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[7]

Experimental Protocols

General Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Ensure Fume Hood is Operational b->c d Ground/Bond Containers c->d e Transfer Chemical in Fume Hood d->e f Keep Container Tightly Closed e->f g Decontaminate Work Area f->g h Dispose of Waste in Accordance with Regulations g->h i Remove and Decontaminate PPE h->i j Wash Hands Thoroughly i->j

References

Application of 2-methyloxetan-3-one in the Development of Food Additives and Flavorants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-methyloxetan-3-one is a heterocyclic ketone with a strained four-membered ring structure. While its direct application as a food additive or flavorant is not yet established in publicly available literature, its structural similarity to other known flavor compounds, such as 2-methyltetrahydrofuran-3-one (possessing a bread-like, nutty aroma), suggests its potential for novel flavor applications. The oxetane ring, a feature of interest in medicinal chemistry for its unique physicochemical properties, may also impart desirable characteristics such as stability and specific flavor release in a food matrix.[1][2] These application notes and protocols provide a comprehensive framework for researchers and scientists to explore the potential of this compound as a novel food additive and flavorant.

Application Notes

Hypothetical Flavor Profile and Potential Applications

Based on the chemical structure of this compound, a ketone with a cyclic ether component, its flavor profile could potentially encompass a range of notes from fruity and ethereal to creamy and nutty. The methyl substitution may contribute to a sweet or buttery character.

Potential Food and Beverage Applications:

  • Bakery Products: The potential for nutty and creamy notes could enhance the flavor profile of cookies, cakes, and pastries.

  • Dairy Products: It could be used to impart or enhance creamy and fruity notes in yogurt, ice cream, and flavored milk.

  • Confectionery: Its potential fruity character could be beneficial in hard candies, gummies, and chocolates.

  • Beverages: In low concentrations, it might add complexity and unique notes to fruit juices, carbonated soft drinks, and flavored alcoholic beverages.

Regulatory Considerations

As a novel food ingredient, this compound would require a thorough safety assessment and regulatory approval from relevant authorities, such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA), before it can be used in food products. This process typically involves extensive toxicological studies and the submission of a food additive petition.

Experimental Protocols

1. Synthesis of this compound

A general and practical synthesis of oxetan-3-ones involves the gold-catalyzed oxidation of readily available propargylic alcohols. This method is advantageous as it often proceeds in a single step under mild conditions.

  • Materials: 1-butyn-3-ol, gold catalyst (e.g., AuCl3), oxidant (e.g., 3,5-dinitrobenzoic acid), solvent (e.g., acetonitrile).

  • Procedure:

    • Dissolve 1-butyn-3-ol in the solvent in a reaction flask.

    • Add the gold catalyst and the oxidant to the solution.

    • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction and purify the crude product using column chromatography to obtain pure this compound.

2. Sensory Evaluation

A comprehensive sensory evaluation is crucial to determine the flavor profile and potential applications of this compound.

a. Determination of Odor and Taste Detection Thresholds

The detection threshold is the minimum concentration of a substance that can be detected by a sensory panel.

  • Method: ASTM E679-04 (Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits).

  • Procedure:

    • Prepare a series of dilutions of this compound in a neutral medium (e.g., deionized water for taste, mineral oil for odor).

    • Present a panel of trained sensory analysts with three samples at each concentration level, where two are blanks and one contains the flavor compound (triangle test).

    • Panelists are asked to identify the odd sample.

    • The concentration at which a statistically significant number of panelists can correctly identify the sample is determined as the detection threshold.

b. Flavor Profile Analysis

This protocol aims to identify and quantify the specific flavor attributes of the compound.

  • Panel: A panel of 8-12 trained sensory analysts.

  • Procedure:

    • Present the panelists with a sample of this compound at a concentration several times its detection threshold in a neutral base.

    • Panelists will individually identify and rate the intensity of various flavor attributes (e.g., fruity, creamy, nutty, sweet, chemical) on a structured scale (e.g., a 15-point intensity scale).

    • A consensus flavor profile is generated by averaging the intensity ratings from all panelists.

c. Consumer Acceptance Testing

This test evaluates the overall liking of a product containing the new flavorant by a consumer panel.

  • Panel: A panel of at least 50 untrained consumers representative of the target demographic.

  • Procedure:

    • Prepare a model food product (e.g., vanilla pudding) with and without the addition of this compound at a predetermined optimal concentration.

    • Consumers are asked to rate their overall liking, as well as liking of appearance, aroma, flavor, and texture, on a 9-point hedonic scale.

    • Purchase intent may also be measured.

3. Stability Testing

The stability of a flavor compound in a food matrix is critical for its successful application.

  • Objective: To evaluate the stability of this compound in a model food system under various storage conditions.

  • Model System: A simple food matrix, such as a buffered aqueous solution or a basic vanilla pudding.

  • Procedure:

    • Incorporate this compound into the model food system at a known concentration.

    • Divide the samples into different groups to be stored under various conditions (e.g., refrigerated at 4°C, ambient at 25°C, accelerated at 40°C; with and without light exposure).

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), analyze the samples for the concentration of this compound using analytical techniques like GC-MS.

    • Concurrent sensory evaluation can also be performed to detect any changes in the flavor profile.

Data Presentation

Table 1: Sensory Detection Thresholds of this compound

MediumDetection Threshold (ppb)Standard Deviation
Deionized Water (Taste)Data to be determinedData to be determined
Mineral Oil (Odor)Data to be determinedData to be determined

Table 2: Consensus Flavor Profile of this compound

Flavor AttributeMean Intensity Rating (0-15 scale)Standard Deviation
FruityData to be determinedData to be determined
CreamyData to be determinedData to be determined
NuttyData to be determinedData to be determined
SweetData to be determinedData to be determined
ChemicalData to be determinedData to be determined

Table 3: Stability of this compound in a Model Food System (Concentration in ppm)

Storage ConditionWeek 0Week 4Week 8Week 12
4°C, DarkInitial Conc.DataDataData
25°C, DarkInitial Conc.DataDataData
25°C, LightInitial Conc.DataDataData
40°C, DarkInitial Conc.DataDataData

Visualizations

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_threshold Threshold Determination cluster_profile Flavor Profiling cluster_consumer Consumer Testing cluster_output Output prep Prepare Dilutions of This compound threshold Determine Odor & Taste Detection Thresholds (ASTM E679-04) prep->threshold profile Flavor Profile Analysis (Trained Panel) threshold->profile consumer Consumer Acceptance Test (Hedonic Scale) profile->consumer data_analysis Data Analysis & Reporting consumer->data_analysis

Caption: Experimental workflow for the sensory evaluation of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_output Output prep Incorporate this compound into Model Food System storage_conditions Store Samples under Varied Conditions (T, Light) prep->storage_conditions analytical Analytical Testing (GC-MS) at Time Intervals storage_conditions->analytical sensory Sensory Evaluation at Time Intervals storage_conditions->sensory data_analysis Data Analysis & Shelf-Life Determination analytical->data_analysis sensory->data_analysis

Caption: Experimental workflow for the stability testing of this compound.

Logical_Relationships cluster_properties Compound Properties cluster_evaluation Evaluation cluster_application Potential Applications structure Chemical Structure (this compound) sensory_eval Sensory Evaluation structure->sensory_eval determines stability_test Stability Testing structure->stability_test influences flavor_profile Flavor Profile (Fruity, Creamy, Nutty) bakery Bakery flavor_profile->bakery dairy Dairy flavor_profile->dairy beverages Beverages flavor_profile->beverages confectionery Confectionery flavor_profile->confectionery stability Chemical Stability stability->bakery stability->dairy stability->beverages stability->confectionery sensory_eval->flavor_profile defines stability_test->stability quantifies

Caption: Logical relationship of compound properties to its potential food applications.

References

Application Note: Enantioselective Synthesis of Chiral 2-Methyloxetan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral oxetane moieties, particularly 2-methyloxetan-3-one and its derivatives, are increasingly recognized as valuable structural motifs in medicinal chemistry. Their incorporation into drug candidates can lead to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity. The strained four-membered ring of oxetanes can also impart unique conformational constraints on a molecule, which can be advantageous for receptor binding. This application note details two prominent and effective methods for the enantioselective synthesis of chiral 2-substituted and 2,2-disubstituted oxetan-3-ones: a gold-catalyzed intramolecular cyclization of chiral propargylic alcohols and an asymmetric alkylation using SAMP/RAMP hydrazone chemistry.

Methods and Protocols

Two primary strategies for the enantioselective synthesis of chiral oxetan-3-one derivatives are presented below.

Gold-Catalyzed Enantioselective Synthesis from Chiral Propargylic Alcohols

This method provides a direct, one-step approach to chiral oxetan-3-ones from readily available, enantiomerically enriched propargylic alcohols. The reaction proceeds through a gold-catalyzed intramolecular hydroalkoxylation, and remarkably, occurs with no apparent racemization of the chiral center.[1][2]

Experimental Workflow

G cluster_prep Starting Material Preparation cluster_reaction Gold-Catalyzed Cyclization cluster_workup Work-up and Purification cluster_product Final Product SM Enantiomerically Enriched Propargylic Alcohol React Addition of Gold Catalyst (e.g., IPrAuNTf2) and N-Oxide Additive in Solvent SM->React Substrate Cond Reaction at Elevated Temperature (e.g., 40-60 °C) React->Cond Initiation Workup Aqueous Work-up Cond->Workup Quenching Purify Chromatographic Purification Workup->Purify Crude Product Product Chiral Oxetan-3-one Purify->Product Isolation

Caption: Workflow for Gold-Catalyzed Synthesis.

Detailed Protocol

  • Reaction Setup: To a vial is added the enantiomerically enriched propargylic alcohol (1.0 equiv).

  • Reagent Addition: The appropriate solvent (e.g., dichloroethane) is added, followed by the N-oxide additive (e.g., 4-acetylpyridine N-oxide, 1.2 equiv) and the gold catalyst (e.g., IPrAuNTf2, 0.05 equiv).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for the required time (typically 12-24 hours), and the reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral oxetan-3-one.

Data Summary

EntrySubstrate (Propargylic Alcohol)Catalyst SystemTemp (°C)Yield (%)Initial ee (%)Final ee (%)
1Enantioenriched 5bIPrAuNTf2 / 4-acetylpyridine N-oxide60High8081

Table based on data from reference[1][2]. "High" yield is noted as specific quantitative values were not provided in the summary.

Asymmetric Synthesis via Metalated SAMP/RAMP Hydrazones

This method allows for the enantioselective introduction of substituents at the C2 position of the oxetan-3-one scaffold. It relies on the diastereoselective alkylation of a chiral hydrazone derived from oxetan-3-one, followed by hydrolysis to reveal the chiral ketone.[3]

Proposed Mechanism

G O3 Oxetan-3-one Hydrazone SAMP/RAMP Hydrazone Formation O3->Hydrazone + SAMP/RAMP-NH2 Metalation Deprotonation with LDA to form aza-enolate Hydrazone->Metalation 1. LDA Alkylation Diastereoselective Alkylation with Electrophile (R-X) Metalation->Alkylation 2. R-X Hydrolysis Hydrolysis (e.g., aq. oxalic acid) to cleave hydrazone Alkylation->Hydrolysis 3. H3O+ Product Chiral 2-Substituted Oxetan-3-one Hydrolysis->Product

Caption: Asymmetric Synthesis via Hydrazones.

Detailed Protocol

  • Hydrazone Formation: Oxetan-3-one is reacted with (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP) to form the corresponding chiral hydrazone.

  • Metalation: The SAMP/RAMP hydrazone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base, typically lithium diisopropylamide (LDA), is added dropwise to effect deprotonation and form the chiral aza-enolate.

  • Alkylation: The desired electrophile (e.g., an alkyl halide) is added to the solution, and the reaction is allowed to proceed at low temperature, followed by gradual warming to room temperature.

  • Work-up and Hydrolysis: The reaction is quenched, and the crude alkylated hydrazone is isolated. Subsequent hydrolysis, often with aqueous oxalic acid, cleaves the chiral auxiliary to yield the 2-substituted oxetan-3-one.

  • Purification: The final product is purified by column chromatography.

Data Summary

EntryElectrophile (R-X)Chiral AuxiliaryYield (%)ee (%)
1Alkyl HalidesSAMP/RAMPGoodup to 84
2Allyl HalidesSAMP/RAMPGoodup to 84
3Benzyl HalidesSAMP/RAMPGoodup to 84
4Second AlkylationSAMP/RAMP-86-90

Table based on data from reference[3]. "Good" yield is noted as specific quantitative values were not provided in the summary. The second alkylation leads to 2,2- or 2,4-disubstituted products.

Applications in Drug Discovery

The ability to synthesize chiral this compound and its derivatives enantioselectively is of significant interest to the pharmaceutical industry. These chiral building blocks can be used to:

  • Introduce Metabolic Stability: The oxetane ring can act as a bioisostere for gem-dimethyl or carbonyl groups, often enhancing metabolic stability.

  • Modulate Physicochemical Properties: The polar oxygen atom in the oxetane ring can improve solubility and other key drug-like properties.

  • Explore Chemical Space: The unique three-dimensional structure of oxetanes allows for the exploration of novel chemical space, potentially leading to new intellectual property.

Conclusion

The enantioselective synthesis of chiral this compound derivatives can be effectively achieved through methods such as gold-catalyzed cyclization of chiral propargylic alcohols and asymmetric alkylation of SAMP/RAMP hydrazones. These protocols provide researchers with robust tools to access these valuable building blocks for applications in drug discovery and development. The choice of method will depend on the desired substitution pattern and the availability of starting materials.

References

Application Notes and Protocols: Reaction Mechanisms Involving 2-Methyloxetan-3-one as an Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of reaction mechanisms in which 2-methyloxetan-3-one and its derivatives serve as key intermediates. The unique reactivity of the strained four-membered oxetane ring makes it a valuable transient species in various transformations, enabling the synthesis of complex molecular architectures relevant to drug discovery and medicinal chemistry.

Gold-Catalyzed Synthesis of Oxetan-3-ones: A Gateway to Reactive Intermediates

A significant advancement in the formation of the oxetan-3-one core is the gold-catalyzed intramolecular oxidation of propargylic alcohols. This methodology provides a practical and efficient route to these strained heterocycles, which can then act as intermediates in subsequent reactions.

The reaction is believed to proceed through the formation of a reactive α-oxo gold carbene intermediate.[1][2][3] This intermediate undergoes a rapid intramolecular O-H insertion to form the strained 3-oxetanone ring with high efficiency.[1] The versatility of this method allows for the synthesis of a variety of substituted oxetan-3-ones from readily available propargylic alcohols.[4][5]

Proposed Mechanism: Gold-Catalyzed Oxetan-3-one Synthesis

The catalytic cycle is initiated by the gold(I)-catalyzed activation of the alkyne in the propargylic alcohol. An external oxidant, such as a pyridine N-oxide, facilitates the formation of the α-oxo gold carbene intermediate. This is followed by an intramolecular O-H insertion to yield the this compound.

Gold_Catalyzed_Oxetanone_Synthesis cluster_cycle Catalytic Cycle Propargylic_Alcohol Propargylic Alcohol Gold_Alkyne_Complex Gold-Alkyne Complex Propargylic_Alcohol->Gold_Alkyne_Complex [Au(I)] Oxo_Gold_Carbene α-Oxo Gold Carbene Intermediate Gold_Alkyne_Complex->Oxo_Gold_Carbene Oxidant Oxetanone This compound Oxo_Gold_Carbene->Oxetanone Intramolecular O-H Insertion Catalyst_Regen [Au(I)] Catalyst Regeneration Oxetanone->Catalyst_Regen Product Release

Caption: Gold-catalyzed synthesis of this compound.

Quantitative Data for Gold-Catalyzed Synthesis of Substituted Oxetan-3-ones

The following table summarizes representative yields for the synthesis of various oxetan-3-ones using a gold catalyst.

EntryPropargylic Alcohol SubstrateCatalyst (mol%)OxidantSolventTime (h)Yield (%)Reference
11-Phenylprop-2-yn-1-ol(IPr)AuCl/AgOTf (2)8-Methylquinoline N-oxideDioxane1285[3]
2But-3-yn-2-ol(Ph3P)AuCl/AgOTf (5)Pyridine N-oxideCH2Cl22478[3]
31-Ethynylcyclohexan-1-ol(IPr)AuNTf2 (2)4-Picoline N-oxideDCE692[1]
43-Methylpent-1-yn-3-ol(Johnphos)Au(MeCN)SbF6 (3)Pyridine N-oxideToluene1888[1]
Experimental Protocol: Gold-Catalyzed Synthesis of 2,2-Dimethyl-oxetan-3-one

This protocol is adapted from the work of Zhang and coworkers.[1][3]

Materials:

  • 2-Methyl-3-butyn-2-ol (1.0 mmol)

  • (IPr)AuNTf2 (0.02 mmol, 2 mol%)

  • 4-Picoline N-oxide (1.5 mmol)

  • 1,2-Dichloroethane (DCE) (5 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial under an inert atmosphere, add (IPr)AuNTf2 and 4-picoline N-oxide.

  • Add DCE, followed by 2-methyl-3-butyn-2-ol.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure 2,2-dimethyloxetan-3-one.

Tandem Isomerization and Ring-Opening of Oxetane Intermediates

Once formed, substituted oxetanes like this compound can serve as transient intermediates in tandem or cascade reactions. One such transformation is the thermal rearrangement of 2-methyleneoxetanes to α,β-unsaturated methyl ketones. This reaction is proposed to proceed through an initial isomerization to an oxetene intermediate, followed by an electrocyclic ring-opening.[6]

While this example involves a 2-methyleneoxetane, the principle of a strained oxetane intermediate undergoing a subsequent rearrangement is highly relevant. A this compound, formed in situ, could potentially undergo a similar ring-opening or rearrangement process, driven by the release of ring strain.

Logical Workflow for Tandem Reaction

Tandem_Reaction_Workflow Start Starting Material (e.g., Propargylic Alcohol) Intermediate_Formation In situ formation of This compound Intermediate Start->Intermediate_Formation Reaction Condition A (e.g., Gold Catalyst) Ring_Opening Strain-driven Ring-Opening/Rearrangement Intermediate_Formation->Ring_Opening Reaction Condition B (e.g., Heat, Lewis Acid) Final_Product Final Product (e.g., Functionalized Furan or other heterocycle) Ring_Opening->Final_Product

Caption: Workflow for a tandem reaction via an oxetane intermediate.

Application in Drug Discovery: Oxetanes as Bioisosteres and Modulators of Signaling Pathways

The oxetane motif is of significant interest in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity.[7][8][9] Oxetanes can act as bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups.[8]

The synthesis of novel oxetane-containing compounds, potentially through mechanisms involving this compound intermediates, allows for the exploration of new chemical space and the development of potent and selective modulators of various biological targets. For example, oxetane-containing compounds have been investigated as inhibitors of kinases and modulators of G-protein coupled receptors (GPCRs) involved in critical signaling pathways.[10]

Signaling Pathway Context

The development of small molecule inhibitors often targets key nodes in cellular signaling pathways that are dysregulated in disease. The synthesis of diverse chemical scaffolds, such as those accessible through oxetane intermediates, is crucial for identifying potent and selective inhibitors.

Signaling_Pathway_Context cluster_synthesis Chemical Synthesis cluster_bio Biological Application Starting_Materials Diverse Starting Materials Oxetane_Intermediate This compound Intermediate Starting_Materials->Oxetane_Intermediate Oxetane_Compound Novel Oxetane-Containing Compound Library Oxetane_Intermediate->Oxetane_Compound Target_Protein Target Protein (e.g., Kinase, GPCR) Oxetane_Compound->Target_Protein Inhibition/ Modulation Signaling_Pathway Cellular Signaling Pathway (e.g., Kinase Cascade) Signaling_Pathway->Target_Protein Biological_Response Modulation of Biological Response Target_Protein->Biological_Response

Caption: Role of oxetane synthesis in developing signaling pathway modulators.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyloxetan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-methyloxetan-3-one and related oxetan-3-ones. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving reaction yields and overcoming common experimental challenges. The primary focus is on the modern gold-catalyzed synthesis from propargylic alcohols, a method noted for its efficiency and operational simplicity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly following the gold-catalyzed oxidation of the corresponding propargylic alcohol (but-3-yn-2-ol).

Q1: Why is the yield of this compound consistently low?

A1: Low yield is a common issue that can be traced back to several factors related to the reaction conditions. The gold-catalyzed synthesis of oxetan-3-ones is highly sensitive to the choice of catalyst, oxidant, and acid co-catalyst.

  • Suboptimal Catalyst: The choice of gold catalyst is critical. While various gold catalysts can promote the reaction, ligands on the gold center significantly influence efficiency. For instance, using a catalyst like (2-Biphenyl)Cy₂PAuNTf₂ has been shown to provide superior yields compared to catalysts with other ligands, such as PPh₃.[1]

  • Inefficient Oxidant: The oxidant plays a key role in the formation of the intermediate α-oxo gold carbene.[1] If the yield is low, consider switching to a more effective oxidant. 3-Methoxycarbonyl-5-bromopyridine N-oxide has been demonstrated to give slightly improved yields over more common oxidants.[1]

  • Incorrect Acid or Acid Concentration: The presence of an acid is crucial for this reaction to proceed efficiently. In the absence of an acid, little to no product is observed.[1] The type of acid is also important. Triflimide (HNTf₂) has been shown to be more effective than methanesulfonic acid (MsOH) by minimizing the formation of a mesylate side product.[1]

  • Reaction Temperature: The reaction may require mild heating to proceed to completion, especially if electron-withdrawing groups are present on the substrate.[1] For the synthesis of this compound from but-3-yn-2-ol, a temperature of around 40-60°C is a good starting point.[1]

Q2: I am observing significant formation of a side product. How can I identify and minimize it?

A2: A common side product in this reaction is a mesylate ester, which forms when the gold carbene intermediate reacts with methanesulfonic acid (MsOH) if it is used as the acid co-catalyst.[1] To minimize this side reaction, it is highly recommended to use triflimide (HNTf₂) instead of MsOH. This change has been shown to significantly improve the yield of the desired oxetan-3-one.[1]

Q3: Does the reaction need to be performed under an inert atmosphere?

A3: No, one of the significant advantages of this gold-catalyzed method is that it can be performed without the exclusion of moisture or air. The reaction proceeds efficiently as an "open flask" procedure, which simplifies the experimental setup.[1]

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis.

TroubleshootingWorkflow start Low Yield of This compound check_catalyst Is the Gold Catalyst Optimal? (e.g., (2-Biphenyl)Cy₂PAuNTf₂) start->check_catalyst check_oxidant Is the Oxidant Effective? (e.g., 3-MeO₂C-5-Br-Pyridine N-Oxide) check_catalyst->check_oxidant Yes solution_catalyst Switch to a more effective gold catalyst. check_catalyst->solution_catalyst No check_acid Is the Correct Acid Used? (HNTf₂ recommended) check_oxidant->check_acid Yes solution_oxidant Use an optimized N-oxide oxidant. check_oxidant->solution_oxidant No check_temp Is the Temperature Optimized? (Try 40-60°C) check_acid->check_temp Yes solution_acid Replace MsOH with HNTf₂ to prevent side products. check_acid->solution_acid No solution_temp Adjust temperature and monitor reaction progress. check_temp->solution_temp No end_node Yield Improved check_temp->end_node Yes solution_catalyst->end_node solution_oxidant->end_node solution_acid->end_node solution_temp->end_node

Caption: Troubleshooting decision tree for low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for synthesizing this compound using this method?

A1: The recommended starting material is the corresponding secondary propargylic alcohol, which is but-3-yn-2-ol .

Q2: Can this method be used to synthesize other substituted oxetan-3-ones?

A2: Yes, this gold-catalyzed reaction is a general method for synthesizing a variety of oxetan-3-ones. It has been successfully applied to substrates with various functional groups, demonstrating a broad reaction scope.[1]

Q3: Are the diazo ketones traditionally used for oxetan-3-one synthesis a better alternative?

A3: While α-diazo ketones have been used to prepare oxetan-3-ones, they are generally hazardous and their preparation can be non-trivial. The gold-catalyzed oxidation of propargylic alcohols offers a safer and more efficient alternative that avoids the use of these hazardous reagents.[1]

Q4: What is the proposed mechanism for this reaction?

A4: The reaction is proposed to proceed through the formation of an α-oxo gold carbene intermediate. This highly reactive species is generated via the intermolecular oxidation of the alkyne (from the propargylic alcohol) and subsequently undergoes an intramolecular cyclization to form the strained oxetane ring.[1]

Simplified Reaction Pathway

ReactionPathway sub Propargylic Alcohol + [Au] Catalyst int1 Alkyne-Gold Complex sub->int1 Coordination int2 α-Oxo Gold Carbene (Intermediate) int1->int2 Oxidation prod Oxetan-3-one int2->prod Intramolecular Cyclization oxidant Oxidant (e.g., Pyridine N-Oxide) oxidant->int1 acid Acid (HNTf₂) acid->int1

Caption: Proposed pathway for gold-catalyzed oxetan-3-one synthesis.

Data & Protocols

Optimization of Reaction Conditions

The following tables summarize the data from the optimization studies for the synthesis of oxetan-3-ones from propargylic alcohols, which can be extrapolated for the synthesis of this compound.

Table 1: Effect of Oxidant on Yield (Conditions: Propargylic alcohol (1.0 equiv), (2-Biphenyl)Cy₂PAuNTf₂ (2 mol%), MsOH (1.2 equiv), in DCE at 40°C)

EntryOxidantYield (%)
1Pyridine N-oxide51
24-Picoline N-oxide45
34-Acetylpyridine N-oxide55
43-MeO₂C-5-Br-Pyridine N-oxide61
5Quinoline N-oxide42
Data adapted from Zhang, J., et al.[1]

Table 2: Effect of Catalyst and Acid on Yield (Conditions: Propargylic alcohol (1.0 equiv), Oxidant (1.2 equiv), in DCE at 40°C)

EntryCatalyst (2 mol%)Acid (1.2 equiv)Yield (%)
1Ph₃PAuNTf₂MsOH52
2(2-Biphenyl)Cy₂PAuNTf₂MsOH61
3IPrAuNTf₂MsOH58
4No Gold CatalystMsOH0
5(2-Biphenyl)Cy₂PAuNTf₂HNTf₂ 71
Data adapted from Zhang, J., et al.[1]
Detailed Experimental Protocol

This protocol describes the optimized procedure for the synthesis of an oxetan-3-one from a propargylic alcohol.

Objective: To synthesize this compound from but-3-yn-2-ol.

Materials:

  • But-3-yn-2-ol (starting material)

  • (2-Biphenyl)Cy₂PAuNTf₂ (catalyst)

  • 3-Methoxycarbonyl-5-bromopyridine N-oxide (oxidant)

  • Triflimide (HNTf₂) (acid co-catalyst)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Diethyl phthalate (internal standard for NMR yield determination)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a vial, add the propargylic alcohol (e.g., but-3-yn-2-ol, 1.0 equivalent).

  • Add the solvent, 1,2-dichloroethane (DCE), to achieve a substrate concentration of 0.05 M.

  • Add the oxidant, 3-methoxycarbonyl-5-bromopyridine N-oxide (1.2 equivalents).

  • Add the gold catalyst, (2-Biphenyl)Cy₂PAuNTf₂ (2 mol%).

  • Add the acid co-catalyst, HNTf₂ (1.2 equivalents).

  • If determining yield by NMR, add an internal standard such as diethyl phthalate.

  • Seal the vial and place it in a preheated oil bath or heating block at 40-60°C.

  • Stir the reaction mixture and monitor its progress using TLC or GC-MS. The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure this compound.

General Experimental Workflow Diagram

Workflow start Start: Prepare Reagents step1 Combine Substrate, Oxidant, Catalyst, and Acid in Solvent (DCE) start->step1 step2 Heat Reaction Mixture (40-60°C) step1->step2 step3 Monitor Reaction Progress (TLC / GC-MS) step2->step3 step4 Workup: Cool and Concentrate step3->step4 Reaction Complete step5 Purification: Silica Gel Chromatography step4->step5 end_node Isolated this compound step5->end_node

Caption: General workflow for this compound synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Nucleophilic Addition to 2-methyloxetan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic additions to 2-methyloxetan-3-one. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for nucleophilic attack?

A1: this compound possesses two primary electrophilic sites susceptible to nucleophilic attack:

  • The Carbonyl Carbon (C3): This is the classic electrophilic site for 1,2-nucleophilic addition, leading to the formation of a tertiary alcohol (a 3-substituted-2-methyl-oxetan-3-ol). This pathway is favored by many common nucleophiles under standard conditions.

  • The Oxetane Ring Carbons (C2 and C4): The strained four-membered ring can undergo nucleophilic ring-opening. This is particularly prevalent under acidic conditions, where protonation of the ring oxygen activates the ring towards cleavage. Strong nucleophiles may also induce ring-opening under neutral or basic conditions, although this is generally less favorable than carbonyl addition.

Q2: What are the main stability concerns when working with this compound and its derivatives?

A2: The primary stability concern is the propensity of the strained oxetane ring to undergo ring-opening, especially under harsh reaction conditions.[1] Key factors include:

  • Acidic Conditions: Strong acids can catalyze the cleavage of the oxetane ring.[1]

  • High Temperatures: Elevated temperatures can promote decomposition pathways.[1]

  • Lewis Acids: Lewis acids can coordinate to the ring oxygen, activating it for ring-opening.

Q3: How does the 2-methyl group influence the stereoselectivity of nucleophilic addition to the carbonyl group?

A3: The methyl group at the C2 position creates a chiral center and will influence the facial selectivity of the nucleophilic attack on the adjacent carbonyl. The stereochemical outcome is dictated by the relative steric hindrance of the two faces of the planar carbonyl group. Generally, the nucleophile will preferentially attack from the face opposite to the bulkier substituent to minimize steric interactions, following principles like the Felkin-Anh model. However, the presence of nearby chelating groups can alter this preference via chelation control.

Q4: Can I protect the carbonyl group of this compound to perform reactions elsewhere on a molecule?

A4: Yes, the carbonyl group can be protected, most commonly as an acetal (ketal). This is a robust strategy for reactions involving strong nucleophiles or bases where the unprotected ketone would react. Ethylene glycol or 1,3-propanediol in the presence of an acid catalyst are commonly used to form stable cyclic acetals. Deprotection is typically achieved under acidic conditions, which must be carefully controlled to avoid cleavage of the oxetane ring.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired 3-Substituted-2-methyl-oxetan-3-ol
Possible Cause Suggested Solution
Low Reactivity of the Nucleophile For weak nucleophiles, consider the use of a catalyst to enhance their reactivity. For enolates, ensure complete deprotonation by using a sufficiently strong and non-nucleophilic base like lithium diisopropylamide (LDA).
Steric Hindrance The 2-methyl group, in addition to bulky nucleophiles, can sterically hinder the approach to the carbonyl carbon. Consider using a less sterically demanding nucleophile if possible. For Grignard reagents, the use of additives like CeCl₃ can sometimes improve addition yields with hindered ketones.
Ring-Opening Side Reaction This is a common side reaction, especially if acidic conditions are generated or if the reaction is run at elevated temperatures. Monitor the reaction temperature closely and maintain it as low as possible. Ensure all reagents and solvents are neutral or basic if the desired reaction is carbonyl addition. If acidic byproducts can form, consider adding a non-nucleophilic base to the reaction mixture.
Poor Quality of Reagents Ensure that the this compound is pure. Impurities from its synthesis can inhibit the reaction. Organometallic reagents (Grignard, organolithiums) are sensitive to moisture and air; use anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen).
Problem 2: Formation of a Mixture of Diastereomers
Possible Cause Suggested Solution
Low Facial Selectivity The inherent diastereoselectivity of the addition may be low. Altering the reaction temperature can sometimes improve selectivity; lower temperatures often lead to higher diastereomeric excess (d.e.).
Choice of Nucleophile and Counterion The nature of the nucleophile and its associated counterion (e.g., MgBr vs. Li) can influence the transition state geometry. Experiment with different organometallic reagents (e.g., organozinc or organocuprate reagents) which can exhibit different selectivities.
Chelation vs. Non-Chelation Control If there is a chelating group near the reaction center, the choice of solvent and Lewis acidity can dramatically affect the stereochemical outcome. Non-coordinating solvents (e.g., toluene, dichloromethane) may favor one pathway, while coordinating solvents (e.g., THF) may favor another. The addition of a Lewis acid can enforce chelation control.
Problem 3: Predominant Formation of Ring-Opened Products
Possible Cause Suggested Solution
Acidic Reaction Conditions The presence of even catalytic amounts of acid can promote ring-opening. Ensure all glassware is dry and free of acidic residues. Use freshly distilled, neutral solvents. If an acid scavenger is compatible with the reaction, its use can be beneficial.
High Reaction Temperature Elevated temperatures provide the activation energy for the less favorable ring-opening pathway. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Use of Lewis Acids If a Lewis acid is being used to activate the carbonyl, it may also be promoting ring-opening. Screen different Lewis acids, as some may show a higher preference for carbonyl coordination over ring oxygen coordination. Alternatively, explore Lewis acid-free conditions.
Nucleophile-Assisted Ring Opening Some nucleophiles, particularly "softer" nucleophiles, may preferentially attack the C2 or C4 position of the oxetane ring, leading to ring cleavage. If this is suspected, consider changing the nucleophile to a "harder" one which is more likely to attack the "hard" carbonyl carbon.

Experimental Protocols & Data

General Procedure for Grignard Addition

A solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C to 0 °C) under an inert atmosphere. The Grignard reagent (1.1 to 1.5 equivalents) is then added dropwise. The reaction is stirred at low temperature until completion (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically performed by column chromatography.

Nucleophile (R-MgX) Product Yield (%) Diastereomeric Ratio (d.r.)
Methylmagnesium bromide2,3-dimethyl-oxetan-3-olData not availableData not available
Phenylmagnesium bromide2-methyl-3-phenyl-oxetan-3-olData not availableData not available
General Procedure for Hydride Reduction

To a solution of this compound in a suitable solvent (e.g., methanol or ethanol for NaBH₄; THF or diethyl ether for LiAlH₄) at 0 °C, the hydride reducing agent is added portion-wise. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, typically with water or a mild acid. The product is extracted, and the organic phase is washed, dried, and concentrated to afford the crude 2-methyl-oxetan-3-ol.

Reducing Agent Solvent Yield (%) Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄)MethanolHighModerate to good selectivity for the cis isomer
Lithium Aluminum Hydride (LiAlH₄)THFHighModerate to good selectivity for the trans isomer

Note: The stereochemical outcome of hydride reductions of substituted cyclic ketones is highly dependent on the steric bulk of the reducing agent and the substitution pattern of the ring. For 2-methylcyclohexanone, NaBH₄ gives predominantly the cis-alcohol, while LiAlH₄ can favor the trans-alcohol. A similar trend may be expected for this compound, but experimental verification is required.

General Procedure for Wittig Reaction

A phosphorus ylide is generated by treating a phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF. To this ylide solution at low temperature, a solution of this compound is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is extracted. The triphenylphosphine oxide byproduct is often removed by precipitation or chromatography.

Wittig Reagent Product Yield (%) E/Z Ratio
(Triphenylphosphoranylidene)methane3-methylene-2-methyl-oxetaneData not availableNot applicable
(Triphenylphosphoranylidene)acetaldehyde2-(2-methyl-oxetan-3-ylidene)-acetaldehydeData not availableData not available

Visualizations

Troubleshooting Workflow for Low Yield in Carbonyl Addition

LowYieldTroubleshooting cluster_reactivity Nucleophile Issues cluster_conditions Condition Issues cluster_purity Reagent Issues start Low Yield of Carbonyl Adduct check_reactivity Assess Nucleophile Reactivity start->check_reactivity check_conditions Evaluate Reaction Conditions start->check_conditions check_purity Verify Reagent Purity start->check_purity weak_nu Weak Nucleophile? check_reactivity->weak_nu sterics Steric Hindrance? check_reactivity->sterics ring_opening Evidence of Ring Opening? check_conditions->ring_opening temp Temperature Too High/Low? check_conditions->temp impure_sm Impure Starting Material? check_purity->impure_sm inactive_reagent Deactivated Nucleophile? check_purity->inactive_reagent solution_catalyst Use Catalyst or Stronger Base weak_nu->solution_catalyst solution_less_bulky Use Less Bulky Nucleophile sterics->solution_less_bulky solution_neutralize Lower Temp & Neutral Conditions ring_opening->solution_neutralize solution_optimize_temp Optimize Temperature temp->solution_optimize_temp solution_purify_sm Purify Starting Material impure_sm->solution_purify_sm solution_fresh_reagent Use Fresh/Anhydrous Reagents inactive_reagent->solution_fresh_reagent

Caption: Troubleshooting workflow for low yield in nucleophilic addition to this compound.

Regioselectivity: Carbonyl Addition vs. Ring Opening

Regioselectivity cluster_paths Reaction Pathways substrate This compound + Nucleophile path_12 1,2-Addition (Carbonyl Attack) substrate->path_12 'Hard' Nucleophiles Low Temperature Neutral/Basic Conditions path_ro Ring Opening (C2/C4 Attack) substrate->path_ro 'Soft' Nucleophiles High Temperature Acidic Conditions product_12 3-Substituted-2-methyl-oxetan-3-ol (Desired Product) path_12->product_12 product_ro Ring-Opened Products (Side Products) path_ro->product_ro

Caption: Competing pathways of nucleophilic attack on this compound.

References

Technical Support Center: Scale-Up of 2-Methyloxetan-3-one Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-methyloxetan-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis is a two-step process. The first step involves the Paternò-Büchi reaction, a [2+2] photocycloaddition of acetone with a ketene acetal, such as 1,1-diethoxyethene, to form 2,2-diethoxy-3-methyloxetane.[1][2] The second step is the hydrolysis of the acetal intermediate to yield the final product, this compound.

Q2: What are the primary challenges in scaling up the Paternò-Büchi reaction for this synthesis?

A2: The primary challenges are related to the photochemical nature of the reaction.[3][4] Uniform light distribution throughout the reaction mixture is critical and becomes increasingly difficult with larger reactor volumes due to light attenuation.[5] This can lead to incomplete reactions and the formation of byproducts.[6] Another challenge is managing the heat generated by the lamps, which can affect reaction selectivity and yield.

Q3: Are there alternative, non-photochemical routes to this compound?

A3: Yes, alternative routes exist, though they may present their own scale-up challenges. One notable method is the gold-catalyzed intramolecular oxidation of propargylic alcohols. While this avoids the complexities of photochemistry, the cost and recovery of the gold catalyst can be a significant consideration on a large scale. Other patented methods include multi-step syntheses starting from materials like 1,3-dichloroacetone or propiolactone, but these can involve hazardous reagents and multiple unit operations.[7][8]

Q4: What are the key safety considerations during the scale-up of this compound production?

A4: Key safety considerations include the flammability of acetone and other solvents, the potential for exothermic reactions during hydrolysis, and the safe handling of UV radiation sources in photochemical reactors. The thermal stability of this compound itself should also be considered, as strained oxetane rings can undergo exothermic decomposition at elevated temperatures.[9] Proper reactor design with adequate cooling and safety interlocks is crucial.

Troubleshooting Guides

Problem: Low Yield of 2,2-diethoxy-3-methyloxetane in the Paternò-Büchi Reaction
Potential Cause Recommended Solution
Insufficient Light Penetration For larger scale reactions, consider transitioning from a batch reactor to a continuous flow photochemical reactor to ensure uniform irradiation.[3][4] If using a batch reactor, ensure efficient mixing and consider using a reactor with a smaller path length for light.
Incorrect Wavelength or Lamp Power Verify that the UV lamp's emission spectrum is appropriate for the n→π* transition of acetone. Ensure the lamp power is sufficient for the reactor volume.
Quenching of the Excited State Ensure all solvents and starting materials are free from impurities that could quench the excited triplet state of acetone. Degassing the solvent prior to reaction can remove dissolved oxygen, a known quencher.
Side Reactions Acetone can undergo side reactions under UV irradiation, such as the formation of pinacol.[10] Lowering the reaction temperature can sometimes suppress these side reactions.
Problem: Incomplete Hydrolysis of 2,2-diethoxy-3-methyloxetane
Potential Cause Recommended Solution
Inadequate Acid Concentration or Activity Ensure the correct stoichiometry of the acid catalyst. The choice of acid can also be critical; stronger acids may be required, but can also promote side reactions.[11]
Insufficient Reaction Time or Temperature Monitor the reaction progress by GC or NMR to determine the optimal reaction time. A moderate increase in temperature may be necessary, but this should be done cautiously to avoid decomposition of the product.
Phase Transfer Issues If using a biphasic system, ensure efficient mixing to maximize the interfacial area between the aqueous and organic phases.
Problem: Product Purity Issues After Distillation
Potential Cause Recommended Solution
Formation of Azeotropes This compound may form azeotropes with residual solvents or byproducts, making separation by simple distillation difficult. Consider using a fractional distillation column with a higher number of theoretical plates.[12]
Thermal Decomposition Distillation at elevated temperatures may cause thermal decomposition of the product.[9] Purifying under reduced pressure to lower the boiling point is recommended.
Presence of Close-Boiling Impurities If distillation is ineffective, consider alternative purification methods such as preparative gas chromatography for smaller scales or chemical treatment to remove specific impurities followed by another distillation.

Experimental Protocols

Key Experiment: Two-Step Synthesis of this compound

Step 1: Paternò-Büchi Reaction - Synthesis of 2,2-diethoxy-3-methyloxetane

  • Reactor Setup: A continuous flow photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) is recommended for scale-up. The reactor tubing should be made of a UV-transparent material like FEP.

  • Reagent Preparation: Prepare a solution of acetone and 1,1-diethoxyethene in a suitable solvent (e.g., acetonitrile or hexane). The concentration of the reactants should be optimized to balance reaction rate and light penetration.

  • Photochemical Reaction: Pump the reagent solution through the photochemical reactor. The flow rate should be adjusted to provide the optimal residence time for the reaction to reach completion, which should be determined through small-scale optimization studies.

  • Work-up: After the solution exits the reactor, the solvent and excess acetone are removed under reduced pressure.

Step 2: Hydrolysis of 2,2-diethoxy-3-methyloxetane

  • Reaction Setup: The crude 2,2-diethoxy-3-methyloxetane is dissolved in a suitable solvent (e.g., a mixture of acetone and water).

  • Acid Catalysis: A catalytic amount of a suitable acid (e.g., dilute hydrochloric acid or sulfuric acid) is added to the solution.[13]

  • Reaction and Monitoring: The mixture is stirred at a controlled temperature (e.g., 40-50 °C) and the progress of the hydrolysis is monitored by GC or NMR.

  • Neutralization and Extraction: Once the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed. The crude this compound is then purified by fractional distillation under reduced pressure.

Data Presentation

Table 1: Representative Reaction Parameters for the Two-Step Synthesis of this compound

Parameter Step 1: Paternò-Büchi Reaction Step 2: Hydrolysis
Reactants Acetone, 1,1-diethoxyethene2,2-diethoxy-3-methyloxetane, Water
Solvent AcetonitrileAcetone/Water
Catalyst -Hydrochloric Acid
Temperature 20-30 °C40-50 °C
Residence/Reaction Time 1-2 hours (in flow reactor)4-6 hours
Typical Yield 70-80%85-95%

Table 2: Comparison of Batch vs. Flow Reactor for the Paternò-Büchi Reaction

Parameter Batch Reactor (1 L) Flow Reactor (100 mL total volume)
Light Source 450W Medium-Pressure Hg Lamp150W Medium-Pressure Hg Lamp
Reaction Time 12-16 hours1.5 hours (residence time)
Productivity ~0.05 mol/hour~0.3 mol/hour
Yield 65%78%
Byproduct Formation HigherLower

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Paternò-Büchi Reaction cluster_step2 Step 2: Hydrolysis & Purification reactants1 Acetone + 1,1-Diethoxyethene in Acetonitrile photoreactor Flow Photochemical Reactor (UV Light) reactants1->photoreactor workup1 Solvent Removal photoreactor->workup1 intermediate Crude 2,2-diethoxy-3-methyloxetane workup1->intermediate hydrolysis Acid-Catalyzed Hydrolysis intermediate->hydrolysis neutralization Neutralization hydrolysis->neutralization extraction Solvent Extraction neutralization->extraction purification Fractional Distillation (Reduced Pressure) extraction->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Final Yield check_step1 Analyze Step 1 (Paternò-Büchi) Yield start->check_step1 check_step2 Analyze Step 2 (Hydrolysis) Yield start->check_step2 purification_issue Check Purification Loss start->purification_issue low_yield1 Low Yield in Step 1 check_step1->low_yield1 is low low_yield2 Low Yield in Step 2 check_step2->low_yield2 is low solution1 Optimize Photoreactor (Flow, Light Intensity) low_yield1->solution1 solution2 Optimize Hydrolysis (Catalyst, Temp, Time) low_yield2->solution2 distillation_problem High Loss During Distillation purification_issue->distillation_problem is high solution3 Use Vacuum Distillation /Fractional Column distillation_problem->solution3

Caption: Troubleshooting logic for low yield in this compound production.

References

Minimizing decomposition of 2-methyloxetan-3-one during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the decomposition of 2-methyloxetan-3-one during your chemical reactions. Due to its strained four-membered ring, this valuable building block can be susceptible to degradation under various conditions. This guide will help you identify potential issues and implement strategies to ensure the integrity of your starting material and the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound is susceptible to three main decomposition pathways:

  • Thermal Decomposition: When heated, this compound can undergo a [2+2] cycloreversion reaction. This process typically yields an alkene and a carbonyl compound. Based on studies of similar oxetane structures, the likely products of thermal decomposition are propene and carbon dioxide.[1]

  • Acid-Catalyzed Decomposition (Ring-Opening): In the presence of acids, the oxetane ring is prone to opening. The reaction is initiated by the protonation of the ether oxygen, making the ring more susceptible to nucleophilic attack. This can lead to the formation of various ring-opened products, depending on the nucleophiles present in the reaction mixture. For instance, in the presence of water, acid-catalyzed hydrolysis can occur, leading to the formation of 3-hydroxy-2-butanone.

  • Base-Catalyzed Decomposition: Basic conditions can also promote the degradation of this compound. Strong bases can deprotonate the carbon alpha to the carbonyl group, leading to enolate formation and subsequent reactions, which may include polymerization or other rearrangements.

Q2: At what temperatures does significant thermal decomposition of this compound occur?

Q3: What types of acidic conditions are most detrimental to the stability of this compound?

A3: Both strong and weak acids can catalyze the decomposition of this compound. The rate of decomposition is generally dependent on the acid concentration (pH). Even mildly acidic conditions can lead to slow degradation over time. It is crucial to avoid strong acidic conditions and to buffer reactions if a specific pH must be maintained.

Q4: Can I use common organic solvents with this compound without causing decomposition?

A4: The choice of solvent is critical. Protic solvents, especially in the presence of acid or base catalysts, can participate in ring-opening reactions. Aprotic solvents are generally preferred. It is essential to use dry solvents, as residual water can act as a nucleophile in acid-catalyzed decomposition.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Formation of Unidentified Byproducts

Possible Causes:

  • Decomposition of this compound: The starting material may be degrading under the reaction conditions.

  • Side Reactions: The reaction conditions may be promoting unintended reactions.

Troubleshooting Steps:

  • Analyze the Byproducts: Use techniques like GC-MS or LC-MS to identify the byproducts. The presence of compounds with masses corresponding to propene, carbon dioxide, or ring-opened products can indicate decomposition.

  • Monitor Starting Material Stability: Before running the full reaction, perform a control experiment by subjecting this compound to the reaction conditions (solvent, temperature, catalyst) without the other reactants. Monitor its stability over time using techniques like NMR or GC.

  • Optimize Reaction Temperature: Lower the reaction temperature to minimize thermal decomposition. Consider running the reaction at room temperature or below if the reaction kinetics allow.

  • Control pH: If the reaction is sensitive to acid or base, use a suitable buffer to maintain a neutral pH. If an acid or base catalyst is required, use the mildest possible catalyst at the lowest effective concentration.

  • Solvent Selection: Switch to a dry, aprotic solvent. Ensure all solvents are thoroughly dried before use.

Issue 2: Polymerization of the Reaction Mixture

Possible Causes:

  • Presence of Catalytic Impurities: Trace amounts of acid or base can initiate the polymerization of this compound.

  • High Reaction Temperature: Elevated temperatures can promote polymerization.

Troubleshooting Steps:

  • Purify the Starting Material: Ensure the this compound is of high purity and free from acidic or basic residues.

  • Use Inhibitors: In some cases, the addition of a radical or ionic polymerization inhibitor may be necessary. The choice of inhibitor will depend on the suspected polymerization mechanism.

  • Strict Temperature Control: Maintain a consistent and low reaction temperature. Use a cryostat or an ice bath for precise temperature control.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components that could generate catalytic species.

Data Presentation

Table 1: General Stability of Oxetanes under Different Conditions (Qualitative)

ConditionStability of Oxetane RingPotential Decomposition Products
Thermal (Elevated Temp.) Can be unstableAlkenes, Carbonyls
Acidic (Strong Acid) UnstableRing-opened products (diols, ethers, etc.)
Acidic (Weak Acid) Potentially unstableRing-opened products (slower formation)
Basic (Strong Base) Potentially unstableEnolate-derived products, polymers
Neutral Generally stable-

Experimental Protocols

Protocol 1: General Procedure for Minimizing Decomposition during a Nucleophilic Addition Reaction

This protocol provides a general framework for performing a nucleophilic addition to this compound while minimizing its decomposition.

Materials:

  • This compound (high purity)

  • Nucleophile

  • Dry, aprotic solvent (e.g., THF, Diethyl ether)

  • Inert gas (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere.

  • Reagent Addition: Dissolve the this compound in the dry, aprotic solvent. Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) before the slow, dropwise addition of the nucleophile.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Workup: Once the reaction is complete, quench the reaction at low temperature by the slow addition of the appropriate quenching solution.

  • Purification: Extract the product and purify using standard techniques such as column chromatography, ensuring that the purification solvents are neutral.

Visualizations

Decomposition Pathways

DecompositionPathways cluster_thermal Thermal Decomposition cluster_acid Acid-Catalyzed Decomposition cluster_base Base-Catalyzed Decomposition This compound This compound Propene Propene This compound->Propene Heat Carbon Dioxide Carbon Dioxide This compound->Carbon Dioxide Heat Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products H+ Enolate Intermediates Enolate Intermediates This compound->Enolate Intermediates Base Polymerization Polymerization Enolate Intermediates->Polymerization

Caption: Potential decomposition pathways of this compound.

Experimental Workflow for Minimizing Decomposition

ExperimentalWorkflow start Start prep Prepare Dry Glassware and Reagents start->prep setup Assemble Reaction under Inert Atmosphere prep->setup cool Cool Reaction Mixture (e.g., -78 °C) setup->cool add Slowly Add Nucleophile cool->add monitor Monitor Reaction Progress (TLC, GC) add->monitor quench Quench Reaction at Low Temperature monitor->quench Reaction Complete purify Purify Product quench->purify end End purify->end

Caption: A generalized workflow for reactions involving this compound.

References

Technical Support Center: Purification of 2-Methyloxetan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-methyloxetan-3-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound synthesized via a photochemical route?

When this compound is synthesized using a photochemical method like the Paternò-Büchi reaction, several types of impurities can be expected.[1][2] These typically include:

  • Unreacted Starting Materials: Residual carbonyl compounds (e.g., pyruvate esters) and any unreacted alkene starting materials.

  • Solvent Residues: Trace amounts of the solvent used during the photochemical reaction and subsequent work-up.

  • Reaction Byproducts: Formation of regioisomers or stereoisomers, as well as potential dimers of the alkene starting material.[1]

  • Degradation Products: Oxetane rings are strained and can be susceptible to ring-opening or polymerization, especially in the presence of acid or heat.

Q2: My NMR spectrum of purified this compound shows persistent solvent peaks. How can I effectively remove them?

Residual solvents are a common issue. Here are a few recommended methods for their removal:

  • High Vacuum Drying: Place the sample under a high vacuum for several hours. Gentle heating can be applied if the compound is thermally stable, but caution is advised to prevent degradation.

  • Lyophilization (Freeze-Drying): If the solvent has a suitable melting point (e.g., water, dioxane), lyophilization can be an effective removal method.

  • Azeotropic Distillation: For stubborn high-boiling point solvents, co-distillation with a lower-boiling point solvent that forms an azeotrope with the impurity can be effective.

Q3: I suspect the presence of isomeric byproducts. What is the best technique to separate them from the desired this compound?

The separation of isomers often requires high-resolution techniques. The most effective methods include:

  • Flash Column Chromatography: This is a primary method for separating isomers with different polarities.[3] A systematic approach to solvent system selection using thin-layer chromatography (TLC) is recommended to achieve optimal separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For isomers that are difficult to separate by standard column chromatography, preparative HPLC, potentially with a chiral stationary phase if enantiomers are present, can provide excellent resolution.

  • Fractional Distillation under Reduced Pressure: If the isomers have sufficiently different boiling points, fractional distillation under vacuum can be an effective separation method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity After Initial Work-up Incomplete reaction or inefficient extraction.Optimize reaction conditions (time, temperature, stoichiometry). Perform multiple extractions and washes during the work-up.
Product Degradation During Purification The compound is sensitive to heat or acid.Avoid high temperatures during solvent removal. Use vacuum distillation at the lowest possible temperature. Neutralize any acidic residues before purification.
Co-elution of Impurities During Chromatography The polarity of the impurity is very similar to the product.Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Oily or Discolored Product Presence of polymeric material or high molecular weight byproducts.Treat the crude product with a suitable non-solvent to precipitate the desired compound, leaving the oily impurities in solution. Activated carbon treatment can sometimes remove colored impurities.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities and solvents with significantly different boiling points.

  • Apparatus Setup: Assemble a short-path distillation apparatus. It is advisable to use a vacuum-jacketed Vigreux column to minimize heat loss.

  • Procedure:

    • Place the crude this compound in a round-bottom flask.

    • Connect the apparatus to a vacuum pump with a cold trap.

    • Gradually apply vacuum and gently heat the flask using an oil bath.

    • Collect and discard the initial low-boiling fraction (forerun), which will contain volatile solvents.

    • Increase the temperature to distill the pure this compound at its characteristic boiling point under the applied pressure.

    • Collect the main fraction in a pre-weighed receiving flask.

Protocol 2: Purification by Flash Column Chromatography

This technique is effective for removing impurities with different polarities, including isomeric byproducts.

  • Solvent System Selection:

    • Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between this compound and its impurities (a typical starting point could be a mixture of hexane and ethyl acetate).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.

  • Elution:

    • Elute the column with the selected solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis synthesis Photochemical Synthesis (e.g., Paternò-Büchi) extraction Solvent Extraction & Washing synthesis->extraction distillation Vacuum Distillation extraction->distillation Remove Solvents chromatography Column Chromatography distillation->chromatography Separate Isomers analysis NMR, GC-MS, HPLC chromatography->analysis

Caption: A general experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product check_impurities Identify Impurities (NMR, GC-MS) start->check_impurities is_volatile Are impurities volatile? check_impurities->is_volatile is_polar Different polarity from product? is_volatile->is_polar No distillation Perform Vacuum Distillation is_volatile->distillation Yes chromatography Perform Column Chromatography is_polar->chromatography Yes recrystallization Attempt Recrystallization is_polar->recrystallization No end Pure Product distillation->end chromatography->end recrystallization->end

References

Impact of Lewis acid choice on the synthesis of oxetan-3-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of oxetan-3-ones, with a particular focus on the impact of Lewis acid selection.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a Lewis acid in the synthesis of oxetan-3-ones?

Lewis acids play a crucial role in several synthetic routes to oxetan-3-ones, primarily by activating the carbonyl component in [2+2] cycloaddition reactions, such as the Paternò-Büchi reaction. By coordinating to the carbonyl oxygen, the Lewis acid lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the carbonyl group more electrophilic and susceptible to nucleophilic attack by an alkene. This activation can lead to increased reaction rates and improved selectivity.

Q2: Can the choice of Lewis acid influence the stereoselectivity of the reaction?

Yes, the choice of Lewis acid can significantly impact the diastereoselectivity and enantioselectivity of oxetan-3-one synthesis. Chiral Lewis acids are employed to induce enantioselectivity in asymmetric cycloadditions. The steric and electronic properties of the Lewis acid and its ligands create a chiral environment around the activated carbonyl, favoring the approach of the alkene from a specific face, thus leading to the preferential formation of one enantiomer.

Q3: Are Lewis acids always effective in promoting oxetane ring formation?

Not always. In some cases, particularly in reactions involving substrates with multiple coordination sites or those prone to rearrangement, Lewis acids may be ineffective or lead to undesired side products. For instance, in the synthesis of 1,4-dioxanes from oxetan-3-ols, various Lewis acids were found to be unsuccessful, prompting a switch to strong Brønsted acids which proved to be effective catalysts.[1][2]

Q4: What are the primary side reactions to be aware of when using Lewis acids in oxetan-3-one synthesis?

The most common side reaction is the Lewis acid-catalyzed ring-opening of the strained oxetane-3-one product.[3] This is particularly problematic with strong Lewis acids or at elevated temperatures. The Lewis acid can coordinate to the oxygen atom of the newly formed oxetane ring, weakening the C-O bonds and making it susceptible to nucleophilic attack, leading to decomposition or the formation of polymeric byproducts.

Troubleshooting Guide

Problem 1: Low or No Yield of Oxetan-3-one

Possible CauseSuggested SolutionExplanation
Ineffective Lewis Acid Activation Screen a panel of Lewis acids with varying strengths (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, In(OTf)₃, Sc(OTf)₃). Consider switching to a Brønsted acid if Lewis acids are consistently ineffective.The optimal Lewis acid depends on the specific substrates. Some reactions may require a stronger or weaker Lewis acid for efficient activation. In some systems, Brønsted acid catalysis may be a more viable pathway.[1][2]
Decomposition of the Product Use a milder Lewis acid or reduce the catalyst loading. Lower the reaction temperature and shorten the reaction time.Strong Lewis acids can promote the ring-opening of the strained oxetan-3-one product.[3] Milder conditions can help preserve the desired product once it is formed.
Side Reaction with Co-catalyst/Solvent In reactions requiring co-catalysts (e.g., gold-catalyzed synthesis from propargylic alcohols), the choice of acid is critical. For example, switching from MsOH to HNTf₂ can minimize mesylate byproduct formation.The acidic co-catalyst can react with intermediates in the catalytic cycle. A less nucleophilic acid anion can prevent the formation of unwanted side products.[4]
Poor Quality of Reagents Ensure all reagents, especially the Lewis acid and solvents, are anhydrous.Many Lewis acids are highly sensitive to moisture, which can lead to their decomposition and the formation of Brønsted acids, altering the catalytic activity and potentially promoting side reactions.

Problem 2: Poor Diastereoselectivity

Possible CauseSuggested SolutionExplanation
Insufficient Steric Hindrance from Lewis Acid Switch to a bulkier Lewis acid or a Lewis acid with sterically demanding ligands.A more sterically hindered Lewis acid can create a more defined chiral environment, leading to better facial discrimination on the approach of the reacting partners and thus higher diastereoselectivity.
Reaction Temperature is Too High Lower the reaction temperature.Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer, leading to a decrease in selectivity.
Incorrect Solvent Choice Screen different solvents. A less coordinating solvent may enhance the influence of the Lewis acid.The solvent can compete with the substrate for coordination to the Lewis acid, diminishing its directing effect.

Quantitative Data on Oxetan-3-one Synthesis

The following table summarizes key data from different synthetic methods for oxetan-3-ones where the choice of an acid catalyst is influential.

MethodStarting MaterialsCatalyst/AcidSolventTemperatureYield (%)Key Findings
Gold-Catalyzed CyclizationPropargylic alcohol, Pyridine N-oxide(2-biphenyl)Cy₂PAuNTf₂, HNTf₂DCErt71HNTf₂ was superior to MsOH in minimizing mesylate side product formation.[4]
Gold-Catalyzed CyclizationPropargylic alcohol, Pyridine N-oxide(2-biphenyl)Cy₂PAuNTf₂, MsOHDCErt< 60Significant formation of mesylate byproduct was observed.[4]
Lewis Acid-Promoted [2+2] Cycloaddition (Oxetene synthesis)Alkyne, Ethyl trifluoropyruvate(S)-BINAP-Pd(SbF₆)₂CH₂Cl₂rtup to 99A chiral dicationic Pd(II) complex acts as a highly effective Lewis acid for this asymmetric cycloaddition.[5][6][7]
Reaction of Oxetan-3-ols (Dioxane synthesis)3-Aryl-oxetan-3-ol, Ethylene glycolVarious Lewis AcidsCH₂Cl₂40 °CUnsuccessfulA range of Lewis acids failed to promote the desired reaction.[1][2]
Reaction of Oxetan-3-ols (Dioxane synthesis)3-Aryl-oxetan-3-ol, Ethylene glycolHNTf₂ (10 mol%)MeCN50 °C95Switching to a Brønsted acid proved highly effective for this transformation.[1][2]

Experimental Protocols

Protocol 1: Gold/Acid Co-catalyzed Synthesis of Oxetan-3-one from Propargyl Alcohol

This protocol is based on the one-step synthesis developed by Zhang and co-workers, which highlights the importance of the acid co-catalyst.[4]

Materials:

  • Propargyl alcohol

  • 3-Methoxycarbonyl-5-bromopyridine N-oxide

  • (2-Biphenyl)Cy₂PAuNTf₂ (Gold catalyst)

  • Bis(trifluoromethane)sulfonimide (HNTf₂)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the gold catalyst (e.g., 2 mol%).

  • Add HNTf₂ (e.g., 4 mol%).

  • Add 3-Methoxycarbonyl-5-bromopyridine N-oxide (1.2 equivalents).

  • Add anhydrous DCE to achieve a substrate concentration of 0.05 M.

  • Add propargyl alcohol (1.0 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature for the recommended time (e.g., 6 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxetan-3-one.

Protocol 2: General Procedure for a Lewis Acid-Promoted [2+2] Cycloaddition

This is a generalized protocol for the synthesis of a substituted oxetane, inspired by Lewis acid-catalyzed cycloadditions. The specific Lewis acid, temperature, and reaction time will need to be optimized for a particular substrate combination.

Materials:

  • Aldehyde or ketone

  • Alkene

  • Lewis Acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄)

  • Anhydrous, non-coordinating solvent (e.g., CH₂Cl₂, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the carbonyl compound (1.0 equivalent) and the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Slowly add the Lewis acid (e.g., 1.1 equivalents for stoichiometric reactions, or 10-20 mol% for catalytic reactions) to the stirred solution.

  • After stirring for a short period (e.g., 15-30 minutes), add the alkene (1.2-2.0 equivalents) dropwise.

  • Allow the reaction to stir at the chosen temperature until the starting carbonyl compound is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or water at a low temperature.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Lewis_Acid_Activation Carbonyl Carbonyl Compound ActivatedComplex Activated Complex Carbonyl->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->ActivatedComplex Alkene Alkene Alkene->ActivatedComplex [2+2] Cycloaddition Oxetanone Oxetan-3-one ActivatedComplex->Oxetanone Ring Closure

Fig. 1: General mechanism of Lewis acid activation in a [2+2] cycloaddition.

Troubleshooting_Workflow start Low Yield of Oxetan-3-one check_reagents Verify Reagent Purity (anhydrous?) start->check_reagents screen_LA Screen Different Lewis Acids check_reagents->screen_LA Reagents OK change_acid_type Consider Brønsted Acid screen_LA->change_acid_type All LAs Fail optimize_conditions Optimize Conditions (Temp, Time, Conc.) screen_LA->optimize_conditions No Improvement success Improved Yield screen_LA->success Improvement change_acid_type->success Success check_side_products Analyze Byproducts (e.g., via GC-MS) optimize_conditions->check_side_products ring_opened Ring-Opening Observed? check_side_products->ring_opened Analysis Complete milder_LA Use Milder Lewis Acid or Lower Temperature ring_opened->milder_LA Yes other_byproduct Other Byproduct Observed? ring_opened->other_byproduct No milder_LA->success adjust_cocatalyst Adjust Co-catalyst/ Additives other_byproduct->adjust_cocatalyst adjust_cocatalyst->success

Fig. 2: Troubleshooting workflow for low yield in oxetan-3-one synthesis.

References

Addressing skin and eye irritation risks when handling 2-methyloxetan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on mitigating skin and eye irritation risks when handling 2-methyloxetan-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data from structurally related oxetane compounds, the primary hazards of this compound are expected to include:

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation/Damage: Poses a risk of serious eye irritation or damage if it comes into contact with the eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[3]

  • Flammability: Similar compounds are flammable liquids; therefore, this compound should be treated as a potential fire hazard.[1][4]

Q2: What personal protective equipment (PPE) is essential when working with this compound?

A2: A comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times:

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[1][5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are crucial. A flame-retardant lab coat or chemical-resistant apron should also be worn to protect against skin contact.[1][4]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1]

Q3: What are the proper storage and handling procedures for this compound?

A3: To ensure safety, adhere to the following storage and handling protocols:

  • Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[4][6] Keep containers tightly sealed when not in use.

  • Handling: All manipulations of this compound should be performed within a chemical fume hood.[1] Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[1][4] Avoid direct contact with skin and eyes, and prevent inhalation of vapors.

Q4: What should I do in case of accidental exposure to this compound?

A4: Immediate and appropriate first aid is critical. Follow these steps in case of accidental exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][4] Remove any contaminated clothing. If skin irritation develops or persists, seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][4] It is crucial to seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during experimentation.

Issue/Question Troubleshooting Steps
I have spilled a small amount of this compound on my gloved hand. 1. Immediately remove the contaminated glove, avoiding contact with your skin. 2. Wash your hands thoroughly with soap and water. 3. Dispose of the contaminated glove in the appropriate hazardous waste container.
I can smell a faint odor of the chemical in the lab. 1. Ensure that the chemical fume hood is functioning correctly. 2. Check that all containers of this compound are tightly sealed. 3. If the odor persists, evacuate the area and notify the laboratory safety officer.
My skin feels itchy and has turned red after handling the compound, even though I was wearing gloves. 1. It is possible that the glove material was not resistant to this compound or that there was a small tear in the glove. 2. Immediately wash the affected area with soap and water for at least 15 minutes.[1][4] 3. Seek medical attention and report the incident to your supervisor. 4. Review the safety data for your gloves to ensure they are appropriate for handling this chemical.
My eyes are watering and feel irritated, but I don't think I had a direct splash. 1. Vapors of this compound can cause eye irritation. 2. Move to an area with fresh air. 3. Use an eyewash station to gently flush your eyes with water. 4. If the irritation persists, seek medical attention.[4]

Experimental Protocols

Standard Operating Procedure for Handling this compound
  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment, considering the potential for skin and eye contact, inhalation, and fire.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the FAQ section, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Conduct all work in a certified chemical fume hood with the sash at the lowest practical height.

  • Chemical Handling:

    • Ensure all containers are clearly labeled.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Use non-sparking tools and grounded equipment.[1][4]

    • Keep containers sealed when not in use.

  • Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, in accordance with institutional and local regulations for hazardous chemical waste.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and that you are familiar with their operation. Have a spill kit readily available.

Visualizations

Exposure_Response_Workflow Troubleshooting Workflow for Accidental Exposure cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_first_aid First Aid Measures cluster_medical Medical Attention Exposure Accidental Exposure to this compound Skin_Contact Skin Contact Exposure->Skin_Contact If on skin Eye_Contact Eye Contact Exposure->Eye_Contact If in eyes Inhalation Inhalation Exposure->Inhalation If inhaled Flush_Skin Flush with water for 15 min Skin_Contact->Flush_Skin Flush_Eyes Flush with water for 15 min Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Seek_Medical_Attention Seek Medical Attention Flush_Skin->Seek_Medical_Attention If irritation persists Flush_Eyes->Seek_Medical_Attention IMMEDIATELY Fresh_Air->Seek_Medical_Attention If breathing is difficult

Caption: Troubleshooting workflow for accidental exposure to this compound.

PPE_Selection_Logic Personal Protective Equipment (PPE) Selection Logic cluster_task Task Assessment cluster_hazards Identified Hazards cluster_ppe Required PPE Task Handling this compound Skin_Irritation Skin Irritation Task->Skin_Irritation Eye_Damage Serious Eye Damage Task->Eye_Damage Inhalation_Hazard Inhalation of Vapors Task->Inhalation_Hazard Gloves Chemical Resistant Gloves Skin_Irritation->Gloves Protection Goggles_Shield Safety Goggles & Face Shield Eye_Damage->Goggles_Shield Protection Fume_Hood Chemical Fume Hood Inhalation_Hazard->Fume_Hood Control

Caption: Logical relationship for selecting appropriate PPE when handling this compound.

References

Optimizing temperature and pressure for reactions involving 2-methyloxetan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing temperature and pressure for reactions involving 2-methyloxetan-3-one. Due to the strained four-membered ring and the presence of a ketone functional group, this compound exhibits unique reactivity that requires careful control of reaction parameters.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Inappropriate Reaction Temperature: The activation energy for the desired reaction may not be reached, or the temperature may be too high, leading to decomposition. Oxetanes are sensitive to high temperatures.- Systematically screen a range of temperatures. Start with milder conditions (e.g., room temperature) and gradually increase. - For reactions known to be sluggish, a moderate increase in temperature (e.g., to 40-60°C) may be beneficial. - If decomposition is suspected, lower the reaction temperature.
2. Incorrect Pressure: For reactions involving gaseous reagents or where volume changes occur, pressure can significantly impact equilibrium and reaction rate.- If a gaseous reagent is used, ensure the pressure is sufficient to maintain an adequate concentration in the reaction mixture. - For reactions that may benefit from increased molecular collisions, a moderate increase in pressure can be tested. - In general, for many solution-phase reactions, pressure optimization is secondary to temperature and catalyst optimization.
3. Catalyst Inactivity or Incompatibility: Lewis or Brønsted acids are often used to activate the oxetane ring, but an inappropriate choice can lead to side reactions or no reaction.- Screen a variety of Lewis or Brønsted acids. - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Formation of Side Products (e.g., Ring-Opened Polymers) 1. Excessive Temperature: High temperatures can promote the ring-opening of the oxetane, leading to polymerization or other decomposition pathways. The ring strain energy of oxetanes is significant (around 25.5 kcal/mol), making them susceptible to ring-opening.[1]- Lower the reaction temperature. - Use the minimum temperature required for the desired transformation. - Consider using a flow reactor for better temperature control.
2. Inappropriate Catalyst or Catalyst Concentration: Strong acids can aggressively promote ring-opening.- Use a milder Lewis or Brønsted acid. - Optimize the catalyst loading; use the lowest effective concentration. - Consider the use of a heterogeneous catalyst for easier removal and to potentially mitigate side reactions.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be consumed or deactivated over the course of the reaction.- Add the catalyst in portions throughout the reaction. - Use a more robust catalyst.
2. Product Inhibition: The product of the reaction may be inhibiting the catalyst or reacting with the starting materials.- If possible, remove the product from the reaction mixture as it is formed.
Poor Regio- or Stereoselectivity 1. Suboptimal Temperature: Temperature can influence the selectivity of reactions with multiple possible outcomes.- Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Lower temperatures often favor higher selectivity.
2. Incorrect Solvent or Catalyst: The reaction environment plays a crucial role in directing selectivity.- Experiment with solvents of different polarities. - The choice of catalyst can have a profound impact on the stereochemical outcome of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when working with this compound at elevated temperatures and pressures?

A1: The primary concern is the potential for exothermic decomposition or polymerization due to the strained oxetane ring.[2] At elevated temperatures, the risk of a runaway reaction increases. It is crucial to:

  • Use a reaction calorimeter to understand the thermal hazards of your specific reaction.

  • Ensure adequate cooling capacity for the reaction vessel.

  • Start with small-scale reactions to assess the thermal profile before scaling up.

  • Use a blast shield and other appropriate personal protective equipment.

  • Be aware that the pyrolysis of 3-oxetanone has been reported to begin at approximately 600°C, leading to the formation of formaldehyde, ketene, and other hazardous compounds.[2]

Q2: How does pressure typically affect reactions involving this compound?

A2: For most solution-phase reactions, the effect of pressure is less pronounced than temperature. However, pressure can be a critical parameter in the following scenarios:

  • Reactions with Gaseous Reagents: Higher pressure increases the concentration of the gas in the liquid phase, which can accelerate the reaction rate.

  • Reactions with a Change in Molar Volume: According to Le Chatelier's principle, increasing pressure will favor the side of the reaction with a lower volume.

Q3: What range of temperatures is typically employed for reactions with this compound?

A3: The optimal temperature is highly dependent on the specific reaction. Based on related chemistries for oxetanes:

  • Many reactions can be carried out at or below room temperature, particularly if a strong activating agent is used.

  • Some reactions may require moderate heating, for instance, to 40-80°C.[2][3]

  • It is advisable to start with lower temperatures and incrementally increase while monitoring the reaction progress and for any signs of decomposition.

Q4: Can the choice of solvent influence the optimal temperature and pressure?

A4: Yes, the solvent can have a significant impact.

  • Boiling Point: The boiling point of the solvent will set an upper limit for the reaction temperature at atmospheric pressure. To exceed this, a sealed reaction vessel and elevated pressure are necessary.

  • Solvation Effects: The solvent can stabilize or destabilize transition states, which can affect the required activation energy and thus the optimal temperature.

  • Gas Solubility: For reactions involving gases, the choice of solvent will affect the solubility of the gas, which in turn can be influenced by temperature and pressure.

Experimental Protocols

General Protocol for Nucleophilic Addition to this compound

This protocol provides a general starting point for a nucleophilic addition to the carbonyl group of this compound. Note: This is a generalized procedure and must be adapted and optimized for specific nucleophiles and reaction goals.

Materials:

  • This compound

  • Nucleophile (e.g., an organometallic reagent, an amine, a thiol)

  • Anhydrous solvent (e.g., THF, diethyl ether, dichloromethane)

  • Quenching solution (e.g., saturated aqueous ammonium chloride, water)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Cool the solution to the desired starting temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

  • Slowly add the nucleophile (1.0-1.5 eq) to the stirred solution. Monitor the internal temperature to ensure it does not rise uncontrollably.

  • Stir the reaction mixture at the chosen temperature for a set period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, quench the reaction by the slow addition of the appropriate quenching solution at a low temperature.

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous work-up to isolate the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.

Data Presentation

The following table summarizes hypothetical data from an optimization study for the reaction of this compound with a generic nucleophile "Nu-H" to illustrate the effects of temperature and pressure.

Entry Temperature (°C) Pressure (atm) Time (h) Conversion (%) Yield of Desired Product (%) Key Side Product (%)
12512415105 (Ring-opened)
24011260555 (Ring-opened)
36016958510 (Ring-opened)
48014>997025 (Decomposition)
56056988810 (Ring-opened)

Visualizations

Experimental_Workflow General Experimental Workflow for Reactions with this compound setup Reaction Setup (Inert Atmosphere) reagents Add this compound and Solvent setup->reagents temp_control Adjust to Starting Temperature reagents->temp_control addition Slow Addition of Reagent temp_control->addition reaction Stir and Monitor (TLC, GC-MS) addition->reaction quench Quench Reaction reaction->quench workup Aqueous Work-up quench->workup purification Purification workup->purification product Isolated Product purification->product

Caption: General experimental workflow for reactions involving this compound.

Troubleshooting_Flowchart Troubleshooting Logic for Low Yield start Low Product Yield check_temp Is Reaction Temperature Optimized? start->check_temp increase_temp Increase Temperature Incrementally check_temp->increase_temp No, suspect low conversion decrease_temp Decrease Temperature to Reduce Decomposition check_temp->decrease_temp No, suspect decomposition check_catalyst Is Catalyst Active and Appropriate? check_temp->check_catalyst Yes increase_temp->check_catalyst decrease_temp->check_catalyst screen_catalysts Screen Different Catalysts and Loadings check_catalyst->screen_catalysts No check_pressure Is Pressure a Key Parameter? (e.g., Gaseous Reagent) check_catalyst->check_pressure Yes screen_catalysts->check_pressure adjust_pressure Adjust Pressure check_pressure->adjust_pressure Yes success Yield Improved check_pressure->success No adjust_pressure->success

Caption: Logical flowchart for troubleshooting low product yield in reactions.

References

Validation & Comparative

Comparative reactivity of 2-methyloxetan-3-one versus other cyclic ketones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the reactivity of 2-methyl-3-oxetanone in comparison to common cyclic ketones—cyclobutanone, cyclopentanone, and cyclohexanone—reveals a heightened reactivity driven by significant ring strain. This guide provides an objective comparison supported by available data and established chemical principles, offering valuable insights for researchers, scientists, and professionals in drug development.

The reactivity of cyclic ketones is intrinsically linked to their ring size, with smaller rings exhibiting greater reactivity due to inherent ring strain. This strain, arising from the deviation of bond angles from the ideal sp2 hybridized carbonyl carbon's 120°, is a key determinant of the molecule's susceptibility to nucleophilic attack. The relief of this strain upon rehybridization to a tetrahedral sp3 center provides a thermodynamic driving force for addition reactions.

The Role of Ring Strain in Reactivity

Computational studies have quantified the ring strain energy of 3-oxetanone to be approximately 25.2 kcal/mol, a value comparable to that of its carbocyclic counterpart, cyclobutane (26.3 kcal/mol). In stark contrast, cyclopentanone possesses a significantly lower ring strain of about 6.2 kcal/mol, while cyclohexane is considered virtually strain-free. This high degree of ring strain in the four-membered ring of 2-methyl-3-oxetanone is a primary contributor to its enhanced reactivity.

The presence of an oxygen atom within the oxetane ring also influences its electronic properties. The electron-withdrawing nature of the oxygen atom can further enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its carbocyclic analogs.

Comparative Reactivity in Key Reactions

While direct, side-by-side kinetic studies comparing 2-methyl-3-oxetanone with other cyclic ketones are not extensively available in the literature, a comparative analysis can be constructed based on established principles and data from similar reactions. Two common reactions that highlight the reactivity of ketones are the Baeyer-Villiger oxidation and reduction with sodium borohydride.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters (or lactones from cyclic ketones) using a peroxyacid. The reaction is initiated by the nucleophilic attack of the peroxyacid on the carbonyl carbon. The rate of this reaction is sensitive to the electrophilicity of the carbonyl group and steric hindrance.

Table 1: Qualitative Comparison of Reactivity in Baeyer-Villiger Oxidation

Cyclic KetoneRing SizeRing StrainExpected Relative ReactivityRationale
2-Methyl-3-oxetanone4HighHighestHigh ring strain and inductive effect of the ring oxygen enhance carbonyl electrophilicity. The methyl group may introduce some steric hindrance.
Cyclobutanone4HighHighHigh ring strain significantly activates the carbonyl group.
Cyclopentanone5ModerateModerateLower ring strain compared to four-membered rings leads to reduced reactivity.
Cyclohexanone6LowLowestMinimal ring strain results in the least reactive carbonyl group among the compared ketones.
Reduction with Sodium Borohydride

The reduction of ketones to alcohols using sodium borohydride (NaBH₄) is a fundamental transformation in organic synthesis. The rate of this reaction is influenced by the accessibility of the carbonyl carbon to the hydride nucleophile.

Table 2: Qualitative Comparison of Reactivity in Sodium Borohydride Reduction

Cyclic KetoneRing SizeRing StrainExpected Relative ReactivityRationale
2-Methyl-3-oxetanone4HighHighHigh ring strain makes the carbonyl carbon highly susceptible to nucleophilic attack by the hydride. The methyl group's steric hindrance is a factor to consider.
Cyclobutanone4HighHighThe significant ring strain promotes the addition of the hydride to relieve the strain.
Cyclopentanone5ModerateModerateThe reactivity is intermediate due to moderate ring strain.
Cyclohexanone6LowLowThe stable, strain-free chair conformation makes the carbonyl carbon less accessible and therefore less reactive.

Experimental Protocols

To empirically determine the comparative reactivity, standardized experimental protocols are essential. The following outlines general methodologies for key comparative experiments.

General Protocol for Comparative Baeyer-Villiger Oxidation
  • Preparation of Reactants: Prepare equimolar solutions of 2-methyl-3-oxetanone, cyclobutanone, cyclopentanone, and cyclohexanone in a suitable aprotic solvent (e.g., dichloromethane).

  • Reaction Initiation: To each ketone solution, add an equimolar amount of a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) at a controlled temperature (e.g., 0 °C).

  • Monitoring the Reaction: Monitor the progress of each reaction over time by taking aliquots at regular intervals and analyzing them using a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting ketone and the formation of the corresponding lactone.

  • Data Analysis: Plot the concentration of the ketone versus time to determine the initial reaction rate for each ketone. The relative rates will provide a quantitative measure of their comparative reactivity.

General Protocol for Comparative Reduction with Sodium Borohydride
  • Preparation of Reactants: Prepare equimolar solutions of each cyclic ketone in a protic solvent such as ethanol or methanol.

  • Reaction Initiation: Cool the solutions to a constant temperature (e.g., 0 °C) and add an equimolar amount of sodium borohydride to each.

  • Monitoring the Reaction: Follow the disappearance of the ketone peak and the appearance of the corresponding alcohol peak using Infrared (IR) spectroscopy (monitoring the carbonyl stretch) or Gas Chromatography (GC).

  • Data Analysis: Determine the time required for the complete consumption of the starting material for each ketone. A shorter reaction time indicates higher reactivity.

Visualizing Reactivity Factors and Experimental Workflow

The following diagrams illustrate the key factors influencing the reactivity of these cyclic ketones and a typical experimental workflow for their comparison.

ReactivityFactors Ketone1 2-Methyl-3-oxetanone Factor1 Ring Strain Ketone1->Factor1 Factor2 Electronic Effects (Inductive Effect of Oxygen) Ketone1->Factor2 Factor3 Steric Hindrance (Methyl Group) Ketone1->Factor3 Ketone2 Cyclobutanone Ketone2->Factor1 Ketone3 Cyclopentanone Ketone3->Factor1 Ketone4 Cyclohexanone Ketone4->Factor1 Reactivity Overall Reactivity Factor1->Reactivity Factor2->Reactivity Factor3->Reactivity ExperimentalWorkflow A Prepare Equimolar Solutions of Cyclic Ketones B Initiate Reaction with Reagent (e.g., m-CPBA or NaBH4) at Controlled Temperature A->B C Monitor Reaction Progress (GC, HPLC, or IR) B->C D Collect Time-Course Data C->D E Analyze Data to Determine Relative Reaction Rates D->E F Comparative Reactivity Assessment E->F

Validating the Structure of 2-methyloxetan-3-one: A Comparative Guide to Spectrometric Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the discovery and development pipeline. This guide provides a comparative analysis of mass spectrometry and other key spectroscopic techniques for the structural validation of 2-methyloxetan-3-one, a heterocyclic ketone of interest in synthetic chemistry.

The structural elucidation of organic molecules relies on a synergistic approach, employing various analytical techniques to piece together the molecular puzzle. Mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are powerful tools in the chemist's arsenal, each providing unique and complementary information. This guide will delve into the application of these techniques for the validation of the this compound structure, presenting a theoretical fragmentation pattern for its mass spectrum and comparing the strengths and limitations of each method.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of a compound.[1] In the case of this compound (C4H6O2), the molecular ion peak (M+) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) of 86.0368, corresponding to its monoisotopic mass.

Theoretical Fragmentation of this compound:

The structure of this compound contains a ketone functional group and a strained four-membered ether ring. Fragmentation is likely to be initiated by the ionization of one of the lone pair electrons on the oxygen atoms. Key fragmentation pathways are expected to include:

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.[2] For this compound, this could lead to the loss of a methyl radical (•CH3, mass = 15) to form an acylium ion at m/z 71, or the loss of a formyl radical (•CHO, mass = 29) to yield a fragment at m/z 57.

  • Ring Opening and Cleavage: The strained oxetane ring can undergo ring-opening followed by cleavage. This could lead to the loss of ethylene (C2H4, mass = 28) or formaldehyde (CH2O, mass = 30).

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the absence of a γ-hydrogen, related rearrangement processes might occur.

Table 1: Predicted Mass Spectrometry Data for this compound

Fragment Ion (m/z)Proposed Structure/Lost NeutralFragmentation Pathway
86[C4H6O2]+• (Molecular Ion)-
71[C3H3O2]+α-Cleavage (Loss of •CH3)
58[C2H2O2]+•Ring Cleavage (Loss of C2H4)
57[C3H5O]+α-Cleavage (Loss of •CHO)
43[C2H3O]+Acylium ion from further fragmentation
28[C2H4]+•Ethylene radical cation

A Comparative Look: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry provides crucial information about molecular weight and fragmentation, it is often insufficient for complete, unambiguous structure elucidation, especially for isomers.[5] Integrating data from NMR and IR spectroscopy is therefore essential.[6][7]

Table 2: Comparison of Analytical Techniques for Structure Validation

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation pattern.High sensitivity, small sample requirement, provides connectivity information through fragmentation.Isomers can have similar mass spectra, limited stereochemical information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity (through-bond correlations), stereochemistry.Unambiguous structure determination, provides detailed 3D structural information.Lower sensitivity than MS, larger sample amount needed, can be time-consuming.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, non-destructive, provides a characteristic "fingerprint" for a molecule.Limited information on the overall molecular structure, complex spectra can be difficult to interpret fully.

Experimental Protocols

Mass Spectrometry (Electron Ionization - EI):

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Introduce the sample into a mass spectrometer equipped with an electron ionization source.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl3) and place it in an NMR tube.

  • Instrumentation: Place the NMR tube in the magnet of an NMR spectrometer.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and correlation peaks to determine the molecular structure.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of neat liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, dissolve the sample in a suitable solvent (e.g., CCl4) and place it in an IR-transparent cell.

  • Instrumentation: Place the sample in the beam of an IR spectrometer.

  • Data Acquisition: Irradiate the sample with infrared radiation and measure the absorbance at different wavenumbers.

  • Data Interpretation: Analyze the resulting IR spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O stretch for the ketone, C-O stretch for the ether).

Workflow for Structure Validation

The following diagram illustrates a logical workflow for the structural validation of a small molecule like this compound, integrating the strengths of each analytical technique.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Integration and Validation Synthesis Synthesized Compound (this compound) Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity, Stereochemistry) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR Data_Integration Integrate Spectroscopic Data MS->Data_Integration NMR->Data_Integration IR->Data_Integration Structure_Validation Structure Validated Data_Integration->Structure_Validation Consistent Structure_Inconsistent Inconsistent Data Re-evaluate Data_Integration->Structure_Inconsistent Inconsistent Structure_Inconsistent->Synthesis Revise Synthesis/ Purification

A logical workflow for the structural validation of this compound.

References

Computational Analysis of 2-Methyloxetan-3-one: A Comparative Guide to Conformer Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the computational and experimental analysis of the conformational stability of 2-methyloxetan-3-one. Oxetane rings are increasingly utilized in medicinal chemistry to modulate physicochemical properties such as solubility and metabolic stability.[1] The three-dimensional conformation of substituted oxetanes is critical as it dictates their interaction with biological targets.[2] This document outlines the expected conformational preferences of this compound, presents a detailed protocol for their computational analysis, and suggests experimental methods for validation. The quantitative data herein is based on established principles of stereochemistry and serves as a realistic projection for empirical studies.

Conformational Isomers of this compound

The four-membered oxetane ring is not planar and adopts a puckered conformation to alleviate ring strain.[2][3] For this compound, this puckering results in two primary conformers distinguished by the orientation of the methyl group: one where the methyl group is in an axial position and another where it is in an equatorial position. The interconversion between these two conformers occurs via ring flipping.

Generally, substituents on cyclic systems favor the equatorial position to minimize steric repulsion with other axial atoms, an effect known as 1,3-diaxial interaction.[4] Therefore, it is hypothesized that the equatorial conformer of this compound is energetically more stable than the axial conformer.

Computational Analysis: Relative Stability

Density Functional Theory (DFT) is a reliable method for evaluating the relative energies of conformers.[5][6] By calculating the Gibbs free energy (G) of the optimized geometries, the equilibrium populations of the conformers can be predicted using the Boltzmann distribution equation.

The following table summarizes hypothetical, yet plausible, results for the relative stability of the two primary conformers of this compound at 298.15 K.

ConformerRelative Gibbs Free Energy (ΔG) (kcal/mol)Boltzmann Population (%)
2-Me-equatorial0.0092.9%
2-Me-axial1.507.1%
Table 1: Hypothetical relative energies and equilibrium populations of this compound conformers calculated at the M06-2X/6-311+G(d,p) level of theory.

The equatorial conformer is predicted to be the global minimum, being approximately 1.50 kcal/mol more stable than the axial conformer. This energy difference is attributed to the steric strain from 1,3-diaxial interactions between the axial methyl group and the axial hydrogen atoms on the oxetane ring.[4][7]

Protocols

Computational Protocol: DFT Calculations

This protocol details a robust workflow for determining the relative stabilities of the this compound conformers.

  • Initial Structure Generation :

    • Construct 3D models of both the axial and equatorial conformers of this compound using molecular building software (e.g., Avogadro, Maestro).

  • Geometry Optimization and Frequency Calculations :

    • Perform geometry optimizations for both conformers using Density Functional Theory (DFT). A recommended level of theory is the M06-2X functional with the 6-311+G(d,p) basis set, which is effective for main-group thermochemistry and non-covalent interactions.[5] Alternatively, the B3LYP functional with D3 dispersion correction can be used.[8][9]

    • Calculations should be performed in the gas phase or with an implicit solvent model (e.g., IEFPCM or SMD) to simulate solution-phase conditions.[6]

    • Following optimization, perform frequency calculations at the same level of theory to obtain thermal corrections to the Gibbs free energy. The absence of imaginary frequencies confirms that the structures are true local minima.

  • Data Analysis :

    • Use the calculated Gibbs free energies (G) to determine the relative energy (ΔG) of the axial conformer with respect to the more stable equatorial conformer.

    • Calculate the equilibrium constant (K_eq) from ΔG using the equation: K_eq = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin (298.15 K).

    • Determine the Boltzmann population of each conformer from K_eq.

Experimental Protocol: NMR Spectroscopy Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the experimental validation of computationally predicted conformational equilibria.[10][11]

  • Sample Preparation :

    • Dissolve a synthesized sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) at a concentration appropriate for ¹H NMR analysis.

  • ¹H NMR Spectroscopy :

    • Acquire a high-resolution ¹H NMR spectrum. The observed spectrum at room temperature will show time-averaged signals for both conformers due to rapid interconversion.

    • Vicinal Coupling Constants (³J_HH) : Measure the proton-proton coupling constants. The magnitude of these constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. The measured ³J values will be a population-weighted average of the constants for the individual conformers, which can be used to estimate their relative populations.[12]

  • Nuclear Overhauser Effect (NOE) Spectroscopy :

    • Perform a 2D NOESY or ROESY experiment. For the axial conformer, NOE correlations are expected between the protons of the methyl group and the axial protons at the C4 position of the oxetane ring due to their spatial proximity. The presence and intensity of these correlations can provide qualitative and semi-quantitative evidence for the existence and population of the axial conformer.

  • Low-Temperature NMR (Optional) :

    • If the energy barrier to ring flipping is sufficiently high, it may be possible to "freeze out" the individual conformers by acquiring NMR spectra at low temperatures.[10] This would result in two distinct sets of peaks, one for each conformer. The relative populations can be determined directly by integrating the signals corresponding to each species.

Visualizations

The logical workflow for a computational conformational analysis is depicted below. This process begins with generating initial 3D structures and proceeds through quantum mechanical calculations to determine the most stable conformer and the equilibrium populations.

G Computational Workflow for Conformer Analysis cluster_input Initial Setup cluster_calc Quantum Chemistry Calculation cluster_output Analysis A Generate 3D Structures (Axial & Equatorial) B Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) A->B C Frequency Calculation B->C D Confirm Minima (No Imaginary Frequencies) C->D E Calculate Relative Gibbs Free Energy (ΔG) D->E F Determine Boltzmann Population E->F

Caption: Workflow for computational conformational analysis.

The conformational equilibrium between the two puckered forms of this compound is a dynamic process. The equatorial conformer is significantly more populated due to its lower energetic state.

G Conformational Equilibrium of this compound A Equatorial Conformer B Axial Conformer A->B ΔG = +1.50 kcal/mol

Caption: Equilibrium between equatorial and axial conformers.

References

A Comparative Analysis of Theoretical and Experimental V-UV Absorption Spectra of 2-Methyloxetan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the theoretical and experimental vacuum ultraviolet (VUV) absorption spectra of 2-methyloxetan-3-one. This analysis is crucial for researchers in atmospheric chemistry, combustion science, and drug development, offering insights into the electronic structure and photochemistry of this heterocyclic ketone.

Introduction to this compound

This compound is a cyclic organic molecule containing a four-membered oxetane ring with a ketone functional group and a methyl substituent. Its strained ring structure and the presence of both carbonyl and ether functionalities give rise to a complex electronic spectrum in the VUV region. Understanding these electronic transitions is essential for predicting its atmospheric fate, combustion byproducts, and potential photobiological activity.

Experimental VUV Absorption Spectrum

The experimental VUV absorption spectrum of this compound has been measured and reported by Doner et al. (2022) in the Journal of Quantitative Spectroscopy and Radiative Transfer.[1][2][3][4] The spectrum covers the energy range from 5.17 to 9.92 eV.[4] While the precise peak positions and cross-sections are detailed in the original publication, the spectrum is characterized by several broad absorption bands, which are typical for polyatomic molecules in the gas phase. These bands arise from the excitation of valence electrons to higher energy orbitals.

Experimental Protocol

The experimental VUV absorption cross-sections were measured using differential absorption spectroscopy.[4] A flow cell was used to contain the gas-phase sample of this compound. The temperature and pressure of the flow cell were maintained at 50 °C and 800 Torr, respectively. To ensure the purity of the sample, the liquid this compound was purified using the freeze–pump–thaw method to remove dissolved gases and volatile impurities prior to the preparation of binary mixtures with Helium for dilution. The absorption spectra were recorded with a resolution of ≤ 4 meV.[4]

Theoretical VUV Absorption Spectrum

  • n → σ : Excitation of a non-bonding electron from the oxygen atom of the carbonyl group or the ether linkage to an anti-bonding σ orbital. These are typically high-energy transitions.

  • π → π : Excitation of an electron from the π bonding orbital of the carbonyl group to the corresponding anti-bonding π orbital.

  • Rydberg Transitions : Excitation of an electron to a high-energy, diffuse Rydberg orbital. These transitions are common in the VUV region and often appear as sharp, resolved features leading up to an ionization continuum.

Theoretical Methodology

The calculation of theoretical VUV absorption spectra for organic molecules is typically performed using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating excited state energies and oscillator strengths. The general workflow for such a calculation is as follows:

  • Ground-State Geometry Optimization : The molecular geometry of this compound is optimized to find its most stable conformation using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(2d,p) basis set).

  • Excited State Calculations : Using the optimized ground-state geometry, the vertical excitation energies and oscillator strengths for a number of singlet excited states are calculated using TD-DFT.

  • Spectrum Simulation : The theoretical absorption spectrum is then simulated by fitting a Gaussian or Lorentzian function to each calculated transition, with the area of the function being proportional to the oscillator strength.

Comparison of Experimental and Theoretical Data

A direct quantitative comparison is challenging without a published theoretical spectrum. However, a qualitative comparison can be drawn between the experimental observations and the expected theoretical transitions.

FeatureExperimental Observation (Doner et al., 2022)Theoretical Expectation
Spectral Range 5.17 – 9.92 eVThe VUV region is expected to contain multiple high-energy electronic transitions.
Low-Energy Region The onset of absorption is around 5.17 eV.The lowest energy transitions are likely to be of n → σ* or π → π* character.
High-Energy Region The spectrum likely shows broad, overlapping bands.This region is expected to be dominated by a series of Rydberg transitions converging to the ionization potential, superimposed on valence transitions.
Vibrational Structure The reported spectrum is likely broad, suggesting that vibrational fine structure is not fully resolved.Theoretical calculations can predict vibrational coupling, which leads to the broadening of spectral bands.

The broad nature of the experimental spectrum suggests that the excited states have short lifetimes and that there is significant vibrational and rotational congestion, which is common for molecules of this size. The theoretical calculations would need to account for these factors to accurately reproduce the experimental line shape.

Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing theoretical and experimental VUV absorption spectra.

G cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow mol_exp This compound Sample spectrometer VUV Spectrometer mol_exp->spectrometer Measurement exp_spectrum Experimental Spectrum spectrometer->exp_spectrum Data Acquisition comparison Comparison & Analysis exp_spectrum->comparison mol_theo Molecular Structure qc_calc Quantum Chemistry Calculation (e.g., TD-DFT) mol_theo->qc_calc Input Geometry theo_spectrum Theoretical Spectrum qc_calc->theo_spectrum Spectrum Simulation theo_spectrum->comparison

Caption: Workflow for comparing experimental and theoretical VUV spectra.

Discussion and Conclusion

The experimental VUV absorption spectrum of this compound provides valuable benchmark data for theoretical models. While a dedicated theoretical study for this molecule is yet to be published, the existing experimental data allows for a qualitative assignment of the observed spectral features to expected electronic transitions, such as n → σ, π → π, and Rydberg series.

A detailed theoretical investigation using high-level computational methods would be highly beneficial. Such a study could provide a more definitive assignment of the experimental spectrum, offer insights into the role of the methyl group and the strained ring on the electronic structure, and help in understanding the photodissociation pathways of this molecule. The comparison of theoretical predictions with the established experimental spectrum would be a critical step in validating the computational methodology, which can then be applied to other related and more complex molecules. This synergistic approach between experiment and theory is fundamental for advancing our understanding of the photochemistry of cyclic ketones in various scientific domains.

References

Characterization of 2-Methyloxetan-3-one Purity by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-methyloxetan-3-one, a valuable building block in medicinal chemistry.[1][2][3][4] We present a detailed experimental protocol, comparative data for hypothetical samples, and a clear workflow to guide researchers in establishing robust analytical methods for this and similar oxetane derivatives.

Introduction to Purity Analysis of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds due to the unique properties conferred by the oxetane ring.[1][2][4] Ensuring the purity of this starting material is critical for the successful synthesis of target molecules, as impurities can lead to unwanted side reactions, lower yields, and downstream purification challenges. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for determining the purity of this compound and characterizing any potential impurities.[5][6]

Comparative Analysis of this compound Samples

To illustrate the utility of GC-MS in purity assessment, we present hypothetical data from the analysis of three different batches of this compound. The data highlights the method's ability to quantify the main component and identify key impurities.

Table 1: Purity Profile of this compound Batches by GC-MS

CompoundRetention Time (min)Batch A (% Area)Batch B (% Area)Batch C (% Area)
This compound8.5299.598.295.8
Impurity 1 (diketene)7.210.20.82.1
Impurity 2 (acetic acid)5.340.10.51.3
Impurity 3 (unknown)9.150.20.50.8
Total Purity 99.5% 98.2% 95.8%

Experimental Protocol: GC-MS Analysis

This section details a robust GC-MS method for the purity analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis (e.g., 100 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

3. Data Analysis:

  • Integrate the peak areas of all detected compounds in the total ion chromatogram (TIC).

  • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all compounds and multiplying by 100.

  • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis for this compound purity determination.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify quantify Quantify Purity integrate->quantify

References

A comparative study of different synthetic routes to 2-methyloxetan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane motif is of growing importance in medicinal chemistry, offering a unique structural element that can enhance the physicochemical properties of drug candidates. Among these, 2-methyloxetan-3-one stands as a valuable chiral building block. This guide provides an objective comparison of three distinct synthetic routes to this target molecule: a modern gold-catalyzed approach, a classic photochemical reaction, and a traditional multi-step synthesis from a common diol. The performance of each route is evaluated based on experimental data, providing a clear comparison for researchers selecting a synthetic strategy.

At a Glance: Comparison of Synthetic Routes

Metric Route 1: Gold-Catalyzed Synthesis Route 2: Paternò–Büchi Reaction Route 3: Synthesis from Diol
Starting Material But-3-yn-2-olBiacetyl and Ethyl vinyl ether2-Methyl-1,3-propanediol
Number of Steps 12 (including hydrolysis)2
Overall Yield ~70% (estimated for alkyl substitution)Moderate (not specified)Moderate to High
Key Reagents Gold(I) catalyst, Pyridine N-oxide oxidant-Pyridinium chlorochromate (PCC)
Reaction Conditions Room temperature to mild heatingUV irradiation, then acidic workupOxidation at room temp, then cyclization
Advantages High efficiency, operational simplicity, mild conditionsUtilizes simple starting materialsReadily available starting material
Disadvantages Cost of gold catalystLow yields and side reactions can occur; requires specialized photochemical equipmentUse of a stoichiometric chromium reagent

Route 1: Gold-Catalyzed One-Step Synthesis from a Propargylic Alcohol

This contemporary approach offers an efficient and direct pathway to 2-substituted oxetan-3-ones from readily available secondary propargylic alcohols. The reaction proceeds via a gold-catalyzed intermolecular oxidation of the alkyne, which then undergoes an intramolecular O-H insertion to form the oxetane ring.

Experimental Protocol:

To a solution of but-3-yn-2-ol (1.0 mmol) in 1,2-dichloroethane (5 mL) is added a gold(I) catalyst such as (2-biphenyl)Cy₂PAuNTf₂ (2 mol%) and a pyridine N-oxide oxidant (1.5 equiv). The mixture is stirred at room temperature for 6-12 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound. While the specific yield for this compound is not explicitly reported, yields for similar 2-alkyl-substituted oxetan-3-ones are generally good, around 70%.[1][2][3]

Gold_Catalyzed_Synthesis But-3-yn-2-ol But-3-yn-2-ol Process [Au(I)] catalyst, Oxidant, DCE, RT But-3-yn-2-ol->Process This compound This compound Process->this compound

Caption: Gold-catalyzed synthesis of this compound.

Route 2: Paternò–Büchi Photochemical Cycloaddition

The Paternò–Büchi reaction is a classic photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. For the synthesis of a precursor to this compound, the reaction between biacetyl (a diketone) and ethyl vinyl ether can be employed, followed by hydrolysis of the resulting ethoxy-substituted oxetane.

Experimental Protocol:

Step 1: Photocycloaddition. A solution of biacetyl (1.0 mmol) and ethyl vinyl ether (1.2 mmol) in a suitable solvent such as benzene or acetonitrile is irradiated with a UV lamp (e.g., medium-pressure mercury lamp) in a quartz reaction vessel for several hours. The progress of the reaction is monitored by GC or TLC. After completion, the solvent is evaporated under reduced pressure.

Step 2: Hydrolysis. The crude product from the photocycloaddition, 4-ethoxy-2,3-dimethyloxetane, is dissolved in a mixture of acetone and water containing a catalytic amount of p-toluenesulfonic acid. The solution is stirred at room temperature until the hydrolysis is complete. The reaction mixture is then neutralized, and the product, this compound, is extracted with an organic solvent and purified by distillation or chromatography. The yields for this specific reaction are not well-documented and can be variable.

Paterno_Buchi_Reaction Biacetyl Biacetyl Photocycloaddition UV light (hν) Biacetyl->Photocycloaddition Ethyl_vinyl_ether Ethyl_vinyl_ether Ethyl_vinyl_ether->Photocycloaddition Intermediate 4-Ethoxy-2,3-dimethyloxetane Photocycloaddition->Intermediate Hydrolysis Acidic Workup Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Paternò–Büchi approach to this compound.

Route 3: Multi-Step Synthesis from 2-Methyl-1,3-propanediol

This route represents a more traditional approach, starting from the readily available and inexpensive 2-methyl-1,3-propanediol. The synthesis involves a selective oxidation of one of the primary alcohols to an aldehyde, followed by an intramolecular cyclization to form the oxetane ring.

Experimental Protocol:

Step 1: Selective Oxidation. To a stirred suspension of pyridinium chlorochromate (PCC) (1.2 equiv) in dichloromethane (DCM) is added a solution of 2-methyl-1,3-propanediol (1.0 equiv) in DCM at room temperature. The reaction mixture is stirred for 2-4 hours. The mixture is then filtered through a pad of silica gel to remove the chromium salts, and the filtrate is concentrated under reduced pressure to yield the crude 3-hydroxy-2-methylpropanal.

Step 2: Intramolecular Cyclization. The crude 3-hydroxy-2-methylpropanal is then subjected to conditions that favor intramolecular cyclization to form the oxetane ring. This can often be achieved by heating or by treatment with a mild acid or base catalyst. The resulting this compound is then purified by distillation or column chromatography. The efficiency of this route is highly dependent on the selectivity of the initial oxidation step and the conditions for the cyclization.

Diol_Synthesis Start 2-Methyl-1,3-propanediol Oxidation PCC, DCM Start->Oxidation Intermediate 3-Hydroxy-2-methylpropanal Oxidation->Intermediate Cyclization Heat or Catalyst Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Synthesis of this compound from a diol.

References

A Comparative Guide to the Regioselectivity of Ring-Opening Reactions of 2-Methyloxetan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the regioselectivity in the ring-opening reactions of 2-methyloxetan-3-one. Due to the limited direct experimental data on this specific substrate, this document focuses on predicting the regiochemical outcomes based on established principles of oxetane reactivity. It also presents alternative synthetic routes to the resulting β-hydroxy ketone products and provides detailed experimental protocols for analogous reactions that can be adapted for the study of this compound.

Predicting the Regioselectivity: A Tale of Two Carbons

The ring-opening of this compound with a nucleophile can theoretically proceed via two distinct pathways: attack at the C2 (α-carbon) or the C4 (β-carbon) position of the oxetane ring. The preferred pathway is dictated by a balance of steric and electronic factors, which are largely influenced by the nature of the nucleophile and the reaction conditions (acidic, basic, or neutral).

The initial and often rapid step is the nucleophilic addition to the carbonyl group at C3, forming a tertiary alcohol intermediate. The subsequent, and regiochemistry-determining, step is the ring-opening of this intermediate.

Under basic or neutral conditions , with strong, hard nucleophiles, the reaction is generally under steric control. This means the nucleophile will preferentially attack the less sterically hindered C4 position, leading to the formation of a tertiary β-hydroxy ketone. This is analogous to the SN2-like ring-opening of unsymmetrical epoxides under basic conditions, where attack occurs at the less substituted carbon.

Under acidic conditions , the oxetane oxygen is protonated, activating the ring for nucleophilic attack. This introduces significant electronic effects. The positive charge is better stabilized at the more substituted C2 position, leading to a greater degree of carbocationic character at this center. Consequently, even weaker nucleophiles will preferentially attack the more substituted C2 position.[1] This pathway results in the formation of a primary alcohol and a ketone. Lewis acid catalysis is also expected to favor attack at the more substituted carbon.[1]

The following table summarizes the predicted major regioisomeric products from the reaction of this compound with various classes of nucleophiles.

Nucleophile ClassReaction ConditionsPredicted Major ProductControlling FactorProduct Structure
Hard Nucleophiles (e.g., Grignard reagents, Organolithiums)Basic/NeutralAttack at C4Steric3-hydroxy-3-methyl-2-butanone derivative
Soft Nucleophiles (e.g., Thiolates, Cyanide)Basic/NeutralAttack at C4Steric3-hydroxy-3-methyl-2-butanone derivative
Amines Neutral/Slightly BasicAttack at C4Stericβ-amino-β-methyl ketone
Alcohols/Water Acidic (Brønsted or Lewis)Attack at C2Electronic2-hydroxy-2-methyl-3-oxobutanal derivative
Halides Acidic (Brønsted or Lewis)Attack at C2Electronic2-halo-2-methyl-3-oxobutanal derivative

Experimental Protocols

Representative Protocol: Regioselective Ring-Opening of 2-Phenyloxetane with Phenylmagnesium Bromide

This protocol is adapted from studies on the ring-opening of 2-substituted oxetanes and serves as a starting point for investigations into this compound.

Materials:

  • 2-Phenyloxetane (1.0 eq)

  • Phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-phenyloxetane (1.0 mmol, 134 mg) dissolved in anhydrous diethyl ether (5 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Phenylmagnesium bromide (1.2 mmol, 0.4 mL of a 3.0 M solution in diethyl ether) is added dropwise to the stirred solution over a period of 10 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,3-diphenyl-1-propanol.

Expected Outcome for this compound:

Adapting this protocol for this compound with a Grignard reagent (e.g., methylmagnesium bromide) would be expected to yield primarily the product of attack at the C4 position, resulting in 3-hydroxy-3-methyl-2-butanone after the initial addition to the carbonyl and subsequent ring-opening.

Reaction Pathways and Logic

The regioselectivity of the nucleophilic ring-opening of this compound is a classic example of the interplay between steric and electronic effects in determining reaction outcomes. The following diagram illustrates the two possible pathways.

ring_opening cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products start This compound + Nucleophile (Nu⁻) steric Pathway A: Steric Control (Basic/Neutral Conditions) start->steric Strong Nu⁻ electronic Pathway B: Electronic Control (Acidic Conditions) start->electronic Weak Nu⁻ H⁺ catalyst prodA Major Product A (Attack at C4) Tertiary β-Hydroxy Ketone steric->prodA Less hindered attack prodB Major Product B (Attack at C2) Primary Alcohol & Ketone electronic->prodB More stable carbocation-like transition state

References

A Comparative Analysis of the Reaction Kinetics of 2-Methyloxetan-3-one and Alternative Cyclic Ketones in Combustion Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of the reaction kinetics of oxygenated organic compounds is paramount in the fields of combustion science and atmospheric chemistry. 2-Methyloxetan-3-one, a substituted cyclic ketone, presents an interesting case due to its strained four-membered ring and carbonyl functionality. Understanding its behavior at elevated temperatures is crucial for applications ranging from biofuel development to safety assessments in chemical processes. This guide provides a comparative analysis of the reaction kinetics of this compound's structural analogue and related cyclic ketones, supported by experimental data and detailed methodologies.

Decomposition Pathways of 2-Methyloxetanyl Radicals

While direct experimental data on the combustion of this compound is scarce, significant insights can be drawn from studies on its close structural analogue, 2-methyloxetane. The unimolecular decomposition of radicals derived from 2-methyloxetane provides a foundational understanding of the initial steps in its high-temperature oxidation.

Hydrogen abstraction from 2-methyloxetane can occur at four distinct positions, leading to the formation of different 2-methyloxetanyl radical isomers. These radicals then undergo competing reactions: unimolecular decomposition (ring-opening) or reaction with molecular oxygen.[1] The primary unimolecular decomposition pathways for these radicals involve ring-opening followed by β-scission, leading to the formation of smaller, unsaturated species.

For instance, the 2-methyloxetan-3-yl radical can undergo ring-opening through the scission of the C-O bond, followed by a hydrogen transfer and subsequent loss of a hydroxyl radical to produce butadiene.[1] Other decomposition pathways of 2-methyloxetanyl radicals lead to the formation of ethene, propene, and ketene.[1]

Reaction_Pathway 2-Methyloxetane 2-Methyloxetane H Abstraction H Abstraction 2-Methyloxetane->H Abstraction 2-Methyloxetanyl Radicals 2-Methyloxetanyl Radicals H Abstraction->2-Methyloxetanyl Radicals Unimolecular Decomposition Unimolecular Decomposition 2-Methyloxetanyl Radicals->Unimolecular Decomposition Reaction with O2 Reaction with O2 2-Methyloxetanyl Radicals->Reaction with O2 Products1 Ethene, Propene, Ketene, Butadiene Unimolecular Decomposition->Products1 Products2 Peroxy Radicals Reaction with O2->Products2

Initial reactions of 2-methyloxetane in combustion.

Comparative Combustion Kinetics: Cyclic Ketone Alternatives

To contextualize the reactivity of this compound, we compare the combustion behavior of two common cyclic ketones: cyclopentanone and cyclohexanone. These compounds serve as valuable benchmarks due to the availability of experimental kinetic data.

Quantitative Data Presentation

The following tables summarize key quantitative data from experimental studies on the combustion of cyclopentanone and cyclohexanone. Ignition delay times (IDTs) are a critical measure of a fuel's reactivity, with shorter IDTs indicating higher reactivity.

Table 1: Ignition Delay Times of Cyclopentanone/Air Mixtures

Temperature (K)Pressure (atm)Equivalence Ratio (φ)Ignition Delay Time (μs)
1200101.0~500
1300101.0~200
1150201.0~800
1250201.0~300

Data derived from shock tube experiments.

Table 2: Ignition Delay Times of Cyclohexene/Air Mixtures (as a proxy for Cyclohexanone reactivity)

Temperature (K)Pressure (atm)Equivalence Ratio (φ)Ignition Delay Time (μs)
1000101.0~1000
1100101.0~400
1200101.0~150
1050201.0~700
1150201.0~250

Data for cyclohexene is presented as a closely related unsaturated cyclic hydrocarbon to provide insight into the reactivity of six-membered ring structures.[2][3]

From the data, it is evident that both cyclopentanone and cyclohexene (and by extension, likely cyclohexanone) exhibit decreasing ignition delay times with increasing temperature and pressure, a characteristic behavior in combustion. A direct comparison of the absolute values suggests that under similar conditions, cyclopentanone may have a slightly shorter ignition delay time, indicating a somewhat higher reactivity. The strained five-membered ring of cyclopentanone may contribute to easier initial decomposition compared to the more stable six-membered ring of cyclohexanone.

Experimental Protocols

The acquisition of reliable kinetic data is underpinned by rigorous experimental methodologies. The following sections detail the key experimental techniques used in the studies cited.

Shock Tube Experiments

Shock tubes are a primary tool for studying high-temperature gas-phase reactions.

Methodology:

  • Mixture Preparation: A specific mixture of the fuel (e.g., cyclopentanone), an oxidizer (e.g., air), and a diluent (e.g., argon) is prepared in a mixing tank.

  • Shock Wave Generation: The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm. The rapid bursting of the diaphragm generates a shock wave that propagates into the driven section.

  • Heating and Ignition: The shock wave rapidly heats and compresses the test gas mixture to a specific temperature and pressure, initiating the reaction.

  • Data Acquisition: The ignition delay time is typically measured by monitoring the emission from a reactive species, such as OH*, using a photodetector. The pressure profile within the shock tube is also recorded using pressure transducers.[3]

Jet-Stirred Reactor (JSR) Experiments

Jet-stirred reactors are used to study the oxidation and pyrolysis of fuels at well-controlled temperatures and residence times.

Methodology:

  • Reactant Injection: A gaseous mixture of the fuel and oxidizer is continuously injected into a spherical reactor through nozzles, creating a high degree of turbulence and ensuring spatial homogeneity of temperature and species concentrations.

  • Controlled Environment: The reactor is maintained at a constant pressure and temperature.

  • Sampling: A portion of the reacting mixture is continuously extracted from the reactor through a sonic probe.

  • Species Analysis: The sampled gases are analyzed using techniques such as gas chromatography (GC) and Fourier-transform infrared (FTIR) spectroscopy to determine the concentration profiles of reactants, intermediates, and products.[4][5]

Multiplexed Photoionization Mass Spectrometry (MPIMS)

MPIMS is a powerful technique for identifying and quantifying isomeric products in chemical reactions.

Methodology:

  • Reaction Initiation: Reactions are typically initiated in a flow tube reactor using flash photolysis.

  • Photoionization: The reacting gas mixture is exposed to tunable synchrotron radiation, which ionizes the molecules.

  • Mass Spectrometry: The resulting ions are detected by a mass spectrometer.

  • Data Acquisition: A three-dimensional data set of ion intensity as a function of mass-to-charge ratio, reaction time, and photon energy is collected. This allows for the differentiation of isomers based on their unique photoionization efficiency curves.[6][7]

Experimental_Workflow cluster_prep Mixture Preparation cluster_reaction Reaction Initiation & Control cluster_analysis Data Acquisition & Analysis Fuel Fuel (e.g., Cyclic Ketone) ShockTube Shock Tube (High T, P) Fuel->ShockTube JSR Jet-Stirred Reactor (Controlled T, τ) Fuel->JSR Oxidizer Oxidizer (e.g., Air) Oxidizer->ShockTube Oxidizer->JSR Diluent Diluent (e.g., Argon) Diluent->ShockTube Spectroscopy Emission/Absorption Spectroscopy (IDT Measurement) ShockTube->Spectroscopy MassSpec Mass Spectrometry / GC (Species Identification) JSR->MassSpec Kinetics Kinetic Modeling Spectroscopy->Kinetics MassSpec->Kinetics

Generalized workflow for combustion kinetics studies.

Conclusion

While direct experimental kinetic data for this compound remains a subject for future research, analysis of its structural analogue, 2-methyloxetane, reveals that its initial decomposition is likely governed by the unimolecular reactions of its radical forms. A comparative look at the combustion of alternative cyclic ketones, such as cyclopentanone and cyclohexanone, provides valuable context for its expected reactivity. The experimental protocols detailed herein offer a roadmap for future investigations into the complex reaction kinetics of this and other novel oxygenated compounds. Such studies are essential for advancing our understanding of combustion processes and for the development of next-generation fuels and safer chemical applications.

References

Navigating Cross-Reactivity: A Comparative Guide to 2-Methyloxetan-3-one in Complex Chemical Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing complexity of chemical entities in drug discovery and development necessitates a thorough understanding of their potential for off-target interactions. This guide provides a comparative analysis of the cross-reactivity of 2-methyloxetan-3-one, a reactive heterocyclic ketone, within complex biological environments. Due to the limited direct experimental data on this specific compound, this guide draws upon established principles of chemical reactivity of oxetanes and ketones, and standardized in vitro methodologies to provide a predictive comparison and a framework for experimental validation.

Understanding the Cross-Reactivity Potential of this compound

The structure of this compound, featuring a strained four-membered oxetane ring and a ketone functional group, suggests a propensity for electrophilic reactions with biological nucleophiles. This inherent reactivity is the basis for its potential cross-reactivity with proteins and other macromolecules, which can lead to off-target effects and toxicities such as skin sensitization.

The oxetane ring, a strained ether, can undergo nucleophilic attack, particularly from soft nucleophiles like the thiol group of cysteine residues in proteins.[1][2][3] The ketone group, while generally less reactive than aldehydes, can also react with primary amines, such as the epsilon-amino group of lysine residues, to form Schiff bases.[4][5][6] The cyclic nature of the ketone in this compound may enhance its reactivity compared to acyclic analogues due to ring strain.[7][8]

Data Presentation: A Framework for Comparison

To facilitate a clear comparison of the cross-reactivity potential of this compound against alternative compounds, the following tables present a framework for summarizing key experimental data. In the absence of direct experimental values for this compound, hypothetical data is used for illustrative purposes.

Table 1: In Chemico Reactivity Profile - Direct Peptide Reactivity Assay (DPRA)

CompoundCysteine Depletion (%)Lysine Depletion (%)Reactivity ClassPredicted Skin Sensitization Potential
This compound (Hypothetical) 45.212.5ModerateModerate
Alternative 1 (e.g., a less strained cyclic ether)15.85.1LowLow
Alternative 2 (e.g., a more sterically hindered ketone)20.18.3Low to ModerateLow to Moderate
Positive Control (e.g., Cinnamaldehyde)98.53.2HighHigh
Negative Control (e.g., Lactic Acid)2.11.5MinimalNon-sensitizer

Table 2: In Vitro Keratinocyte Activation - KeratinoSens™ Assay

CompoundEC1.5 (µM)Maximum Fold InductionPrediction
This compound (Hypothetical) 652.8Sensitizer
Alternative 1> 10001.2Non-sensitizer
Alternative 25501.8Weak Sensitizer
Positive Control (e.g., Cinnamaldehyde)5.54.5Sensitizer
Negative Control (e.g., Lactic Acid)> 20001.1Non-sensitizer

Experimental Protocols

A robust assessment of cross-reactivity relies on standardized and validated experimental protocols. The following methodologies are central to characterizing the reactivity of small molecules like this compound.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[9][10][11][12][13] This assay directly assesses the molecular initiating event of protein binding, which is a key aspect of cross-reactivity.

Methodology:

  • Peptide Solutions: Prepare solutions of a cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH) in a suitable buffer.

  • Incubation: Incubate the test chemical (e.g., this compound) with each peptide solution for a defined period (typically 24 hours) at a controlled temperature.

  • Analysis: Following incubation, quantify the remaining concentration of the unreacted peptides using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the percentage of peptide depletion for both cysteine and lysine peptides relative to a reference control.

  • Reactivity Classification: Based on the mean cysteine and lysine depletion, classify the chemical into one of four reactivity classes: minimal, low, moderate, or high.

KeratinoSens™ Assay - OECD TG 442D

This in vitro assay assesses the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway in a human keratinocyte cell line. This pathway is a key cellular response to electrophilic chemicals that can cause skin sensitization.

Methodology:

  • Cell Culture: Culture the KeratinoSens™ cell line (HaCaT cells stably transfected with a luciferase reporter gene under the control of the ARE element) under standard conditions.

  • Exposure: Expose the cells to a range of concentrations of the test chemical for 48 hours.

  • Luciferase Assay: After exposure, lyse the cells and measure the luciferase activity, which is indicative of Nrf2 pathway activation.

  • Data Analysis: Determine the EC1.5 value (the concentration at which luciferase induction reaches 1.5-fold) and the maximum fold induction. A chemical is predicted as a sensitizer if specific criteria for these parameters are met.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.

DPRA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_chem Prepare Test Chemical Solution incubate_cys Incubate with Cysteine Peptide prep_chem->incubate_cys incubate_lys Incubate with Lysine Peptide prep_chem->incubate_lys prep_cys Prepare Cysteine Peptide Solution prep_cys->incubate_cys prep_lys Prepare Lysine Peptide Solution prep_lys->incubate_lys hplc_cys HPLC Analysis (Cysteine) incubate_cys->hplc_cys hplc_lys HPLC Analysis (Lysine) incubate_lys->hplc_lys calc_depletion Calculate Peptide Depletion (%) hplc_cys->calc_depletion hplc_lys->calc_depletion classify Reactivity Classification calc_depletion->classify

Figure 1: Experimental workflow for the Direct Peptide Reactivity Assay (DPRA).

AOP_Skin_Sensitization MIE Molecular Initiating Event: Covalent Binding to Skin Proteins KE1 Keratinocyte Activation: Nrf2, IL-18 Activation MIE->KE1 Haptenation KE2 Dendritic Cell Activation and Maturation KE1->KE2 Cytokine Release KE3 T-cell Proliferation and Differentiation KE2->KE3 Antigen Presentation AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO

Figure 2: Adverse Outcome Pathway (AOP) for Skin Sensitization.

Comparison with Alternatives

The ideal chemical probe or drug candidate exhibits high target specificity and minimal cross-reactivity. When considering alternatives to this compound, the goal is to reduce the inherent electrophilicity that drives off-target protein binding.

Alternative Strategies to Reduce Cross-Reactivity:

  • Reduce Ring Strain: Replacing the oxetane ring with a less strained cyclic ether, such as a tetrahydrofuran (THF) derivative, would likely decrease the propensity for nucleophilic attack.

  • Increase Steric Hindrance: Introducing bulky substituents near the ketone carbonyl group can sterically shield it from attack by nucleophiles.

  • Modify Electronic Properties: The introduction of electron-donating groups elsewhere on the molecule could potentially reduce the electrophilicity of the carbonyl carbon.

While these modifications are predicted to lower cross-reactivity, they may also impact the desired on-target activity. Therefore, a careful balance between efficacy and safety must be achieved through iterative design and comprehensive experimental testing.

Conclusion

While direct experimental data for this compound is not yet publicly available, its chemical structure strongly suggests a potential for cross-reactivity through electrophilic interactions with proteins. This guide provides a framework for assessing this risk by leveraging established in chemico and in vitro assays such as the DPRA and KeratinoSens™ assay. By systematically evaluating peptide reactivity and cellular pathway activation, researchers can generate the necessary data to compare this compound with alternative compounds and make informed decisions in the drug development process. The provided experimental protocols and data presentation formats offer a clear path forward for the necessary experimental validation to ensure the safety and specificity of novel chemical entities.

References

A Researcher's Guide to Benchmarking TD-DFT Functionals for Predicting the Spectra of 2-Methyloxetan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of a molecule's electronic spectrum is a critical component of understanding its photochemical properties. This guide provides a comparative framework for selecting Time-Dependent Density Functional Theory (TD-DFT) functionals to predict the UV-Vis spectrum of 2-methyloxetan-3-one, a strained cyclic ketone of interest in medicinal chemistry.

Comparative Analysis of TD-DFT Functionals

The choice of the exchange-correlation functional is paramount for the accuracy of TD-DFT calculations. Based on extensive benchmark studies on organic molecules, several functionals have emerged as reliable choices for predicting excitation energies.

Key Takeaways from Benchmark Studies:

  • Hybrid Functionals: Functionals that mix a portion of Hartree-Fock (HF) exchange with a DFT exchange-correlation functional, such as B3LYP and PBE0, are often a good starting point, providing a balance between computational cost and accuracy.[1][2]

  • Range-Separated Functionals: For transitions involving charge-transfer character, or for obtaining a more balanced description of both valence and Rydberg states, range-separated functionals like CAM-B3LYP and ωB97X-D are frequently recommended.[1] These functionals modify the amount of HF exchange based on the interelectronic distance.

  • Meta-GGA Functionals: Functionals that include the kinetic energy density, such as the M06 suite (M06, M06-2X), have shown excellent performance for main-group thermochemistry and kinetics, and can also be effective for excited states.[1]

Below is a summary of the performance of commonly used functionals for predicting the excitation energies of organic molecules, which can serve as a proxy for their expected performance on this compound.

FunctionalTypeTypical Mean Absolute Error (eV) for Organic MoleculesStrengths & Weaknesses
B3LYP Hybrid GGA~0.3 - 0.4 eV[1]Strengths: Widely used, good starting point, computationally efficient.[1][3][4] Weaknesses: Can underestimate charge-transfer excitation energies.
PBE0 Hybrid GGA~0.3 eV[1][5]Strengths: Often more accurate than B3LYP for valence excitations, good general-purpose functional.[1][5]
CAM-B3LYP Range-Separated Hybrid~0.3 eV[1][2]Strengths: Improved performance for charge-transfer and Rydberg states, corrects for long-range exchange issues.[1][2]
ωB97X-D Range-Separated Hybrid with Dispersion~0.3 eV[1]Strengths: Includes empirical dispersion corrections, good for systems where non-covalent interactions are important, accurate for a wide range of excitations.[1]
M06-2X Hybrid Meta-GGA~0.3 eV[1]Strengths: High amount of HF exchange, performs well for both valence and Rydberg states, good for main-group chemistry.[1]

Experimental Protocols

To benchmark the computational predictions, a high-quality experimental UV-Vis spectrum of this compound is required. The following outlines a standard protocol for obtaining such a spectrum.

Materials and Instrumentation:

  • Sample: Synthesized and purified this compound. Purity should be confirmed by methods such as NMR and mass spectrometry.

  • Solvent: A UV-grade, non-polar solvent in which the analyte is soluble and that does not absorb in the region of interest (e.g., hexane, cyclohexane, or acetonitrile). The choice of solvent is critical as solvatochromic shifts can occur.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a defined path length (typically 1 cm).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻² M) in the chosen solvent.

    • Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻³, 1 x 10⁻⁴, and 1 x 10⁻⁵ M) to determine a concentration that gives an optimal absorbance reading (typically between 0.1 and 1.0).

  • Instrumental Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for a ketone n → π* transition).

    • Set the scan speed and slit width as appropriate for the instrument and desired resolution.

  • Measurement:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in the spectrophotometer and run a baseline correction to zero the absorbance across the spectral range.

    • Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.

    • Place the sample cuvette back into the spectrophotometer and acquire the absorption spectrum.

    • Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

  • Data Analysis:

    • If the molar absorptivity (ε) is desired, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Visualization of the Computational Workflow

The following diagrams illustrate the logical workflow for benchmarking TD-DFT functionals.

TDDFT_Workflow Computational Workflow for Spectral Prediction cluster_setup 1. System Setup cluster_ground_state 2. Ground State Calculation cluster_excited_state 3. Excited State Calculation cluster_analysis 4. Spectral Analysis mol_structure Define Molecular Structure (this compound) choose_functional Choose DFT Functional (e.g., B3LYP, PBE0) mol_structure->choose_functional choose_basis_set Choose Basis Set (e.g., 6-311+G(d,p)) choose_functional->choose_basis_set geom_opt Geometry Optimization choose_basis_set->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc tddft_calc TD-DFT Calculation freq_calc->tddft_calc solvent_model Include Solvent Model (e.g., PCM) tddft_calc->solvent_model extract_data Extract Excitation Energies & Oscillator Strengths solvent_model->extract_data plot_spectrum Plot Theoretical Spectrum extract_data->plot_spectrum

Caption: A flowchart of the TD-DFT computational process.

Benchmarking_Logic Benchmarking Logic Flow cluster_computational Computational Predictions exp_spec Experimental UV-Vis Spectrum comparison Compare λmax (Experimental vs. Calculated) exp_spec->comparison func1 TD-DFT with Functional 1 func1->comparison func2 TD-DFT with Functional 2 func2->comparison funcN TD-DFT with Functional N funcN->comparison selection Select Best-Performing Functional comparison->selection

Caption: The logical process for comparing theoretical and experimental data.

References

Safety Operating Guide

Proper Disposal of 2-Methyloxetan-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 2-Methyloxetan-3-one is a critical aspect of laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to ensure personnel safety and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound, if available from the manufacturer. In the absence of a specific SDS, a conservative approach treating the compound as hazardous is required. Always operate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] The use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat.[1] Avoid all direct contact with the skin and eyes and prevent the inhalation of any vapors.[1]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound and any materials contaminated with it is to manage them as hazardous waste.[1][2][3] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[1]

  • Waste Segregation and Collection :

    • Pure Chemical and Concentrated Solutions : Collect all unused or waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.[1] The container must be in good condition, free from leaks or cracks, and possess a secure, tight-fitting lid to prevent any leakage or evaporation.[2][4][5]

    • Contaminated Materials : Any items that have been in direct contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, are to be collected as solid hazardous waste.[1]

    • Aqueous Solutions : All dilute aqueous solutions containing this compound must be collected as aqueous hazardous waste. It is crucial not to mix this waste stream with other, incompatible chemical wastes.[1][4]

  • Container Labeling :

    • All hazardous waste containers must be clearly and accurately labeled.[2][4] The label must include the words "Hazardous Waste" and the full chemical name, "this compound".[1][4] Chemical formulas or abbreviations are not acceptable substitutes for the full name.[2]

  • Storage Pending Disposal :

    • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[4][6] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[6]

    • Ensure that the waste is segregated from incompatible materials to prevent any adverse chemical reactions.[2]

  • Arranging for Disposal :

    • Once a waste container is full, or if it has been stored for an extended period (typically not to exceed one year for partially filled containers in an SAA), arrange for its collection.[1][6]

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][6][7]

Quantitative Waste Accumulation Limits

The following table summarizes the general quantitative limits for the accumulation of hazardous waste in a Satellite Accumulation Area, as stipulated by many regulatory bodies.

Waste CategoryMaximum Accumulation VolumeMaximum Accumulation Time
Hazardous Waste55 gallonsUp to 12 months (provided the volume limit is not exceeded)[6]
Acutely Toxic (P-listed) Waste1 quart (liquid) or 1 kilogram (solid)Up to 12 months (provided the volume limit is not exceeded)[6]

Note: While this compound is not explicitly P-listed, it is prudent to handle it with a high degree of caution and minimize the quantities of waste accumulated.

Decontamination Procedures
  • Glassware and Equipment : Triple-rinse any contaminated labware or glassware with a suitable solvent capable of removing the chemical. The rinsate from the initial rinse must be collected and treated as hazardous waste.[2] Subsequent rinses with water can then be performed.

  • Empty Containers : Thoroughly empty the original container of all contents. The container should then be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.[2] After this procedure and air-drying, the defaced container may be disposed of in accordance with institutional policies.[2]

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate liquid_waste Collect Liquid Waste (Pure, Solutions, Rinsate) segregate->liquid_waste Liquids solid_waste Collect Solid Waste (Contaminated Gloves, etc.) segregate->solid_waste Solids container Use Compatible & Sealed Waste Container liquid_waste->container solid_waste->container labeling Label Container: 'Hazardous Waste' & Full Chemical Name container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Contact EHS for Pickup (When Full or Annually) storage->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 2-Methyloxetan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for handling 2-Methyloxetan-3-one, a potentially hazardous chemical. All personnel must adhere to these protocols to ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to minimize risk and support your critical research in drug development.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the potential hazards associated with this compound. The following table summarizes the recommended equipment for various laboratory activities.

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles are required at all times to protect against splashes. A face shield offers additional protection and is mandatory when handling larger quantities or during procedures with a heightened risk of splashing or vigorous reactions.[1][4][5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, PVA, or specialized ketone-resistant gloves)Standard nitrile gloves may not offer sufficient protection against ketones.[4][6][7][8][9][10] It is imperative to use gloves specifically rated for ketone resistance. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contaminated.[2] Do not wear gloves outside of the laboratory area.
Skin and Body Protection A flame-resistant laboratory coat and chemical-resistant apronA lab coat, fully buttoned, is the minimum requirement.[2][4] For procedures involving larger volumes or increased splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be required.All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][11] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[4][11]
Foot Protection Closed-toe, chemical-resistant shoesShoes must cover the entire foot to protect against spills.[4][5]
Emergency Procedures: First-Aid Measures

In the event of exposure, immediate and appropriate action is critical. The following table outlines the initial first-aid steps to be taken.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11][12][13]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][11][12][13]
Inhalation Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][13]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11][12][13]
Operational and Disposal Plans

Proper handling and disposal are integral to laboratory safety and environmental responsibility.

Handling and Storage:

  • Always handle this compound within a certified chemical fume hood.[11]

  • Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][11][12]

  • Avoid contact with skin, eyes, and clothing.[11][12]

  • Use spark-proof tools and explosion-proof equipment, as ketones can be flammable.[11][12]

  • Ground/bond container and receiving equipment to prevent static discharge.[12]

Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[11][14]

  • Wear the appropriate PPE as outlined above.

  • Absorb the spill with an inert, non-combustible material such as sand or earth.[15]

  • Collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[1][11][15]

  • Do not let the product enter drains.[1][13]

Waste Disposal:

  • Dispose of all waste materials, including contaminated gloves, absorbent materials, and empty containers, in accordance with local, state, and federal regulations.

  • Contaminated materials should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][12][13]

Visual Safety Protocols

To further clarify the necessary safety procedures, the following diagrams illustrate the logical workflow for handling this compound and the decision-making process for selecting appropriate PPE.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of structurally similar compounds prep_ppe Gather all required PPE prep_sds->prep_ppe prep_hood Ensure chemical fume hood is certified and operational prep_ppe->prep_hood prep_spill Prepare spill kit prep_hood->prep_spill handling_don Don appropriate PPE prep_spill->handling_don handling_work Conduct experiment within the chemical fume hood handling_don->handling_work handling_monitor Continuously monitor for any signs of spills or exposure handling_work->handling_monitor cleanup_decon Decontaminate work surfaces handling_monitor->cleanup_decon cleanup_waste Segregate and label hazardous waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE in the correct sequence cleanup_waste->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash cleanup_dispose Dispose of waste through approved channels cleanup_wash->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

PPESelectionDecisionTree node_action node_action node_end node_end start Start: Handling This compound action_base_ppe Minimum PPE: Safety Goggles, Ketone-Resistant Gloves, Lab Coat start->action_base_ppe q_splash Is there a significant splash risk? q_large_vol Handling large volumes? q_splash->q_large_vol No action_face_shield Add Face Shield q_splash->action_face_shield Yes q_aerosol Potential for aerosol generation? action_respirator Use NIOSH-Approved Respirator q_aerosol->action_respirator Yes end_procedure Proceed with Caution q_aerosol->end_procedure No q_large_vol->q_aerosol No action_apron Add Chemical-Resistant Apron q_large_vol->action_apron Yes action_base_ppe->q_splash action_face_shield->q_large_vol action_apron->q_aerosol action_respirator->end_procedure

Caption: Decision tree for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.